molecular formula C6H3Br2NO2 B110544 1,4-Dibromo-2-nitrobenzene CAS No. 3460-18-2

1,4-Dibromo-2-nitrobenzene

Cat. No.: B110544
CAS No.: 3460-18-2
M. Wt: 280.9 g/mol
InChI Key: WRGKKASJBOREMB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-nitrobenzene is a versatile synthetic building block highly valued in advanced organic chemistry and research. Its structure, featuring two bromine atoms and a nitro group on a benzene ring, allows for sequential and selective functionalization, making it a crucial intermediate in constructing complex molecules. This compound is widely utilized in research focused on the development of pharmaceuticals and agrochemicals, where it enhances the efficiency of chemical reactions and serves as a precursor for active ingredients. In material science, it is employed in the formulation of specialty polymers and resins, contributing to materials with improved thermal stability and chemical resistance, which are crucial for applications in electronics and automotive industries. The nitro group can be selectively reduced to an amine using innovative catalytic systems, such as hydrogenase on carbon, which avoids dehalogenation and is tolerant of a wide range of functional groups, a challenge with traditional precious-metal catalysts. Furthermore, its role extends to analytical and biological research, where it acts as a reagent in chromatography and as a model compound for studying biological pathways and drug development mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKKASJBOREMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188172
Record name 1,4-Dibromo-2-nitrobenzene
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Molecular Weight

280.90 g/mol
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CAS No.

3460-18-2
Record name 2,5-Dibromonitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Record name 1,4-dibromo-2-nitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-nitrobenzene (CAS Number: 3460-18-2), a key chemical intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] This document details its chemical and physical properties, provides established experimental protocols for its synthesis and common reactions, and discusses its toxicological profile and safety considerations. The role of this compound as a versatile building block in the synthesis of more complex molecules is highlighted, particularly in the development of active pharmaceutical ingredients (APIs).[1]

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to yellow or amber powder. Its core structure consists of a benzene ring substituted with two bromine atoms and a nitro group. The presence of these functional groups imparts specific reactivity that is highly valued in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3460-18-2--INVALID-LINK--
Molecular Formula C₆H₃Br₂NO₂--INVALID-LINK--
Molecular Weight 280.90 g/mol --INVALID-LINK--
Appearance White to Amber powder to crystal
Melting Point 82.0 to 86.0 °C
Synonyms 2,5-Dibromonitrobenzene

Synthesis and Reactions

This compound is a valuable intermediate due to the differential reactivity of its functional groups, allowing for selective chemical transformations.

Synthesis

A common method for the synthesis of the isomeric 2,5-dibromonitrobenzene, a synonym for this compound, involves the nitration of 1,4-dibromobenzene.

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is adapted from a patented industrial synthesis and may require optimization for laboratory scale.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4-dibromobenzene in dichloroethane.

  • Addition of Acid: Slowly add concentrated sulfuric acid (98%) to the stirred solution, maintaining the temperature between 20-30°C.

  • Nitration: A pre-mixed solution of concentrated nitric acid (65%) and concentrated sulfuric acid (98%) is added dropwise to the reaction mixture. The temperature should be carefully controlled and maintained at 20-30°C.

  • Reaction Time: After the addition is complete, the reaction is stirred at 20-30°C for 2 hours.

  • Work-up: The reaction mixture is then washed with water and the organic layer is concentrated to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization.

Suzuki_Coupling_Pathway Aryl Halide This compound Oxidative_Addition Oxidative Addition Aryl Halide->Oxidative_Addition Organoboron Arylboronic Acid Transmetalation Transmetalation Organoboron->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0) Biaryl Product Biaryl Product Reductive_Elimination->Biaryl Product SNAr_Mechanism Substrate This compound Addition Nucleophilic Addition Substrate->Addition Nucleophile Nucleophile Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex (Intermediate) Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product Product Elimination->Product

References

Physical and chemical properties of 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Dibromo-2-nitrobenzene

Introduction

This compound, also known by its synonym 2,5-dibromonitrobenzene, is a versatile chemical intermediate with the CAS number 3460-18-2.[1][2] This compound is a key building block in the synthesis of more complex molecules.[1][3] Its unique structure, featuring both bromine and nitro functional groups, allows for selective reactions, making it highly valuable in various fields.[1] It is widely utilized in the production of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1][3][4][5] In materials science, it is used in the formulation of materials with improved thermal stability and chemical resistance, which are crucial in the electronics and automotive industries.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and reactivity.

Physical and Chemical Properties

This compound appears as a white to yellow or amber crystalline powder.[1][6][7] It is stable under normal conditions.[8]

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 3460-18-2[1][2][6][7][9][10][11][12][13]
Molecular Formula C₆H₃Br₂NO₂[1][2][6][7][11][14]
Molecular Weight 280.90 g/mol [1][2][7][10][11][12]
Appearance White to yellow/cream/amber crystalline powder[1][6][7][9]
Melting Point 79-86 °C[1][6][8][9][10]
Boiling Point 266.4 °C at 760 mmHg[9]
Density 2.374 g/mL at 25 °C[8][9]
Flash Point 114.9 °C[9]
Solubility Sparingly soluble in water, dissolves in organic solvents like ethanol and methanol.[4] Considered insoluble in water.[15][4][15]
Table 2: Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[2][6][14]
InChI InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H[2]
InChIKey WRGKKASJBOREMB-UHFFFAOYSA-N[2][6][11][14]
SMILES C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])Br[2]
Synonyms 2,5-Dibromonitrobenzene, Benzene, 1,4-dibromo-2-nitro-[1][2][11][12][13]

Spectral Data

Table 3: Spectroscopic Information
Spectrum TypeKey Data PointsSource
GC-MS Top m/z peaks: 281, 75, 74[2]
FTIR Conforms to structure[6][14]
¹H NMR Confirms structure[12]

Experimental Protocols

Synthesis: Nitration of 1,4-Dibromobenzene

A common method for synthesizing this compound is through the nitration of 1,4-dibromobenzene.[16]

Methodology:

  • Dissolve 30.0g of 1,4-dibromobenzene in 240ml of dichloroethane with stirring.[16]

  • Slowly add 156.0g of concentrated (98%) sulfuric acid and stir until uniform.[16]

  • Maintain the system temperature between 20-30°C.[16]

  • Slowly add a mixed solution of 58.9g of concentrated (65%) nitric acid and 85.6g of concentrated (98%) sulfuric acid dropwise.[16]

  • After the addition is complete, maintain the reaction at 20-30°C for 2 hours.[16]

  • The reaction mixture is then washed with water and concentrated to obtain the crude product.[16]

G Synthesis of this compound A 1,4-Dibromobenzene in Dichloroethane B Add conc. H₂SO₄ A->B C Cool to 20-30°C B->C D Add HNO₃ / H₂SO₄ mixture C->D E React for 2h at 20-30°C D->E F Water Wash & Concentration E->F G Crude this compound F->G

Caption: Workflow for the synthesis of this compound.

Purification

The crude product from the synthesis can be purified to achieve high purity.[16]

Methodology:

  • Add 170ml of petroleum ether to the crude product.[16]

  • This refining step yields 2,5-dibromonitrobenzene (this compound).[16]

  • A purity of 99.8% can be achieved, as confirmed by gas chromatography.[16]

Analysis: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using a reverse-phase HPLC method.[11]

Methodology:

  • Column: Newcrom R1 HPLC column.[11]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[11]

  • Detection: Suitable for UV or Mass Spectrometry (MS) detectors. For MS-compatible applications, phosphoric acid should be replaced with formic acid.[11]

  • This method is scalable and can be adapted for preparative separation to isolate impurities.[11]

Chemical Reactivity and Applications

The presence of a nitro group, which is electron-withdrawing, makes the benzene ring susceptible to nucleophilic aromatic substitution (SnAr), although this may require forcing conditions.[17][18] The bromine atoms can also participate in various substitution reactions, making the compound a versatile precursor.[5]

This reactivity profile makes it an indispensable building block for creating more complex organic molecules for the pharmaceutical and agrochemical industries.[3][5] For instance, it serves as a precursor for synthesizing derivatives that exhibit significant biological activity, which are starting points for developing new pharmaceutical agents.[5]

G Potential Nucleophilic Aromatic Substitution sub This compound product Substituted Product sub->product SnAr Reaction nuc Nucleophile (e.g., Piperidine) nuc->product reagent Forcing Conditions reagent->product

Caption: Illustrative pathway of a potential SnAr reaction.

Safety Information

This compound is classified as an irritant and an environmental hazard.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2][8] It may also cause respiratory irritation.[2]

Handling Precautions:

  • Avoid contact with skin and eyes.[19]

  • Do not breathe dust.[19]

  • Use only in a well-ventilated area.[8]

  • Wear protective gloves, clothing, and eye/face protection.[8]

  • Store in a dry, cool, and well-ventilated place with the container tightly closed.[8][19]

  • Incompatible with strong oxidizing agents and strong bases.[8]

Conclusion

This compound is a chemical compound of significant industrial and research importance. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it a crucial intermediate in organic synthesis. The experimental protocols for its synthesis, purification, and analysis are well-established, ensuring its availability and quality for applications in pharmaceuticals, agrochemicals, and material science. Proper handling and safety precautions are essential when working with this compound due to its hazardous nature.

References

An In-depth Technical Guide on 1,4-Dibromo-2-nitrobenzene: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 1,4-Dibromo-2-nitrobenzene, a key intermediate in organic synthesis.[1][2] This compound, with the CAS number 3460-18-2, is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes due to the specific reactivity conferred by its bromine and nitro functional groups.[1][2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for analytical characterization.

ParameterValueSource
Molecular FormulaC₆H₃Br₂NO₂[1][3][4][5][6][7]
Molecular Weight280.90 g/mol [3][6]
Monoisotopic Mass278.85305 Da[3]

Molecular Structure

This compound consists of a central benzene ring substituted with three functional groups. The nomenclature "1,4-Dibromo" indicates the presence of two bromine atoms attached to the first and fourth carbon atoms of the benzene ring. The "2-nitro" designation specifies that a nitro group (-NO₂) is bonded to the second carbon atom. This substitution pattern is also referred to as 2,5-dibromonitrobenzene.[3][8][9]

The structure is characterized by the aromaticity of the benzene ring and the electron-withdrawing nature of the nitro group and the bromine atoms. This electronic configuration is crucial for its role as a versatile building block in the synthesis of more complex molecules.[1][2]

molecular_structure C1 C C2 C C1->C2 Br1 Br C1->Br1 C3 C C2->C3 N2 N C2->N2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 Br4 Br C4->Br4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 O2a O N2->O2a O2b O N2->O2b

Figure 1: Molecular structure of this compound.

References

Synthesis of 1,4-Dibromo-2-nitrobenzene from 1,4-dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2-nitrobenzene from 1,4-dibromobenzene via electrophilic aromatic substitution. The document details the chemical properties of the involved compounds, a step-by-step experimental protocol for the nitration reaction, and characterization data for the final product. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, where this compound is a valuable intermediate.[1][2]

Introduction

This compound is a key chemical intermediate utilized in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its structure, featuring two bromine atoms and a nitro group on a benzene ring, provides multiple reactive sites for further functionalization. The synthesis of this compound is typically achieved through the nitration of 1,4-dibromobenzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The bromine atoms are ortho, para-directing groups; therefore, the incoming nitro group is directed to the position ortho to one of the bromine atoms (the 2-position), as the para positions are blocked.

Chemical Properties and Data

A summary of the key physical and chemical properties of the reactant and the product is provided in the table below for easy reference.

Property1,4-Dibromobenzene (Starting Material)This compound (Product)
Molecular Formula C₆H₄Br₂C₆H₃Br₂NO₂[4][5]
Molecular Weight 235.90 g/mol 280.90 g/mol [5]
Appearance White to off-white crystalline solidWhite to light yellow crystalline powder[3][6]
Melting Point 86-89 °C81-86 °C[4][7]
Boiling Point 220.4 °C266.4 °C at 760 mmHg[6]
CAS Number 106-37-63460-18-2[4][5]

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is adapted from established methods for the nitration of aromatic compounds.[8][9]

3.1. Materials and Reagents

  • 1,4-Dibromobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol (95%)

  • Deionized Water

  • Ice

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Recrystallization apparatus

3.3. Procedure

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid with continuous stirring. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature.

  • Reaction Setup: Place the flask containing the nitrating mixture in an ice bath on a magnetic stirrer. Equip the flask with a dropping funnel and a thermometer.

  • Addition of 1,4-Dibromobenzene: Dissolve a known quantity of 1,4-dibromobenzene in a minimal amount of concentrated sulfuric acid. Transfer this solution to the dropping funnel. Add the 1,4-dibromobenzene solution dropwise to the cold, stirred nitrating mixture. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C to minimize the formation of dinitrated byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified period (typically 1-2 hours) to ensure complete mononitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude this compound.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9] Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the pure this compound.

3.4. Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.

  • This compound is harmful if swallowed and causes skin and eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

4.1. Physical Appearance

The purified product should be a white to light yellow crystalline powder.[3][6]

4.2. Melting Point

The melting point of the purified product should be in the range of 81-86 °C.[4][7] A sharp melting point range indicates high purity.

4.3. Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-Br bonds.

Visualizations

5.1. Reaction Pathway

reaction_pathway 1,4-Dibromobenzene 1,4-Dibromobenzene This compound This compound 1,4-Dibromobenzene->this compound Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->this compound

Caption: Nitration of 1,4-dibromobenzene.

5.2. Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Nitrating Mixture Preparation Nitrating Mixture Preparation Addition of 1,4-Dibromobenzene Addition of 1,4-Dibromobenzene Nitrating Mixture Preparation->Addition of 1,4-Dibromobenzene Reaction Monitoring Reaction Monitoring Addition of 1,4-Dibromobenzene->Reaction Monitoring Quenching on Ice Quenching on Ice Reaction Monitoring->Quenching on Ice Filtration Filtration Quenching on Ice->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization Drying->Characterization

Caption: Experimental workflow for synthesis.

References

An In-depth Technical Guide to 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromo-2-nitrobenzene, a key chemical intermediate in various industrial and research applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, summarizes its spectroscopic data, and details critical safety information.

Chemical and Physical Properties

This compound, also known as 2,5-dibromonitrobenzene, is a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 2,5-Dibromonitrobenzene[2]
CAS Number 3460-18-2[1][2]
Molecular Formula C₆H₃Br₂NO₂[1][2]
Molecular Weight 280.90 g/mol [2][3]
Appearance White to cream to yellow crystalline powder[1][3]
Melting Point 81 - 86 °C (177.8 - 185 °F)[1][4]
Specific Gravity 2.374[4]
Purity ≥97.5% (GC)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1,4-dibromobenzene.[5] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is based on established nitration procedures for aromatic compounds.

Materials:

  • 1,4-dibromobenzene

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add 1,4-dibromobenzene to an excess of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while stirring continuously. The temperature should be carefully monitored and maintained to prevent over-nitration.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the completion of the reaction.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a purified crystalline product.

  • Dry the purified product under vacuum.

Synthesis_of_1_4_Dibromo_2_nitrobenzene cluster_reagents 1,4-Dibromobenzene 1,4-Dibromobenzene This compound This compound 1,4-Dibromobenzene->this compound Nitration HNO3, H2SO4 HNO3, H2SO4

Caption: Synthesis of this compound via nitration.

Spectroscopic Data

The structural confirmation of this compound is supported by various spectroscopic techniques.[2]

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
FTIR The Fourier-transform infrared spectrum reveals the presence of characteristic functional groups.
GC-MS Gas chromatography-mass spectrometry confirms the molecular weight and purity of the compound.
Raman Spectra Raman spectroscopy offers additional vibrational mode information for structural analysis.

Applications

This compound is a versatile intermediate in organic synthesis.[6][7] Its primary applications include:

  • Pharmaceuticals: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[6][8]

  • Agrochemicals: The compound is used in the production of pesticides and herbicides.[6][8]

  • Dyes: It is an intermediate in the manufacturing of various dyestuffs.[8]

  • Material Science: It is utilized in the development of specialty polymers and materials with enhanced properties.[7]

Safety and Handling

This compound is a hazardous substance and requires careful handling.[4][9][10] The following table summarizes the key safety information.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4Harmful if swallowed.[4][10]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[4][10]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[4][10]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][10]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[4][10]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[4][10]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Use only in a well-ventilated area or under a fume hood.[10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

  • Keep away from strong oxidizing agents and strong bases.[4]

First Aid Measures:

  • If inhaled: Move the person to fresh air.[4][10]

  • In case of skin contact: Wash off immediately with plenty of soap and water.[4][10]

  • In case of eye contact: Rinse cautiously with water for several minutes.[4][10]

  • If swallowed: Call a poison center or doctor if you feel unwell.[4][10]

Safety_Handling_Workflow cluster_handling Handling cluster_storage Storage cluster_exposure In Case of Exposure Wear PPE Wear PPE Use in Ventilated Area Use in Ventilated Area Wear PPE->Use in Ventilated Area Tightly Closed Container Tightly Closed Container Cool, Dry, Ventilated Cool, Dry, Ventilated Tightly Closed Container->Cool, Dry, Ventilated Away from Incompatibles Away from Incompatibles Cool, Dry, Ventilated->Away from Incompatibles Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Skin Contact Skin Contact Wash with Soap and Water Wash with Soap and Water Skin Contact->Wash with Soap and Water Eye Contact Eye Contact Rinse with Water Rinse with Water Eye Contact->Rinse with Water Ingestion Ingestion Seek Medical Attention Seek Medical Attention Ingestion->Seek Medical Attention

Caption: Recommended safety and handling workflow for this compound.

References

Navigating the Safety Profile of 1,4-Dibromo-2-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,4-Dibromo-2-nitrobenzene (CAS No. 3460-18-2), a key intermediate in various synthetic applications. Understanding the toxicological and safety profile of this compound is paramount for ensuring safe handling, storage, and disposal in a research and development setting. This document synthesizes information from various safety data sheets (SDS) and outlines standardized experimental protocols relevant to the hazard assessment of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for assessing potential exposure routes and for the design of appropriate handling procedures.

PropertyValueSource(s)
Molecular Formula C₆H₃Br₂NO₂[1][2][3]
Molecular Weight 280.90 g/mol [1][2]
Appearance White to yellow or amber crystalline powder or crystal[2][3]
Melting Point 81 - 86 °C[3][4]
Boiling Point 219 °C[4]
Purity >98.0% (GC)[2]
Specific Gravity 2.374[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory irritation.[1][5][6] It is also recognized as being hazardous to the aquatic environment.[1]

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardNot specifiedH400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects

Note: The percentage of notifications supporting each hazard statement can vary across different data sources.[1][7]

The GHS pictograms associated with these hazards are:

Experimental Protocols

The toxicological data presented in safety data sheets are typically generated using standardized and validated experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available in the SDS, the methodologies below represent the standard approach for evaluating the reported hazards.

Acute Oral Toxicity (OECD Guideline 401/420/423/425)

The "Harmful if swallowed" classification is based on data from acute oral toxicity studies.[1][6] These studies are designed to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals after a single oral administration.

Methodology:

  • Test Species: Typically, the rat is the preferred species.

  • Administration: The test substance is administered by gavage in a single dose.

  • Dosage: A range of dose levels is used to determine the dose-response relationship.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoints: The primary endpoint is mortality. Clinical signs, body weight changes, and gross pathological findings at necropsy are also recorded.

Acute Dermal Toxicity (OECD Guideline 402)

The "Harmful in contact with skin" classification is derived from acute dermal toxicity studies.[7]

Methodology:

  • Test Species: The rat, rabbit, or guinea pig is typically used.

  • Application: The substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.

  • Dosage: A limit test at a high dose (e.g., 2000 mg/kg body weight) is often performed first. If toxicity is observed, a full dose-response study is conducted.

  • Observation Period: Animals are observed for 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, and local skin reactions at the site of application are recorded.

Acute Inhalation Toxicity (OECD Guideline 403)

The "Harmful if inhaled" classification is based on data from acute inhalation toxicity studies.[7]

Methodology:

  • Test Species: The rat is the preferred species.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.

  • Concentration: A range of concentrations is tested to determine the median lethal concentration (LC50).

  • Observation Period: Animals are observed for 14 days.

  • Endpoints: Mortality, clinical signs of toxicity (including respiratory effects), body weight changes, and pathology are assessed.

Skin Irritation/Corrosion (OECD Guideline 404)

The "Causes skin irritation" classification is determined by in vivo or in vitro skin irritation tests.[1][6]

Methodology:

  • Test Species: The albino rabbit is the traditional in vivo model.

  • Application: A small amount of the test substance (0.5 g for solids) is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the reactions is scored according to a standardized scale. The reversibility of the skin reactions is also assessed over a 14-day period.

Eye Irritation/Corrosion (OECD Guideline 405)

The "Causes serious eye irritation" classification is based on eye irritation studies.[1][6]

Methodology:

  • Test Species: The albino rabbit is the standard in vivo model.

  • Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

  • Scoring: Ocular lesions are scored using a standardized system. The reversibility of the effects is also evaluated.

Acute Toxicity to Fish (OECD Guideline 203)

The classification as "Very toxic to aquatic life" and "Toxic to aquatic life with long lasting effects" is informed by ecotoxicological studies, such as the acute toxicity test in fish.[1][4]

Methodology:

  • Test Species: Common test species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.

  • Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Endpoints: The primary endpoint is mortality, which is used to calculate the LC50 (the concentration that is lethal to 50% of the fish). Sub-lethal effects are also observed.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize exposure and ensure safety. The following recommendations are compiled from various safety data sheets.

AspectRecommendationsSource(s)
Handling - Work under a chemical fume hood. - Avoid breathing dust, vapors, or aerosols. - Avoid contact with skin, eyes, and clothing. - Use personal protective equipment (gloves, lab coat, safety glasses). - Prevent dust formation.[6][8][9][10]
Storage - Keep container tightly closed in a dry, cool, and well-ventilated place. - Store locked up. - Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6][8][9]
Spill Response - Evacuate personnel to a safe area. - Ensure adequate ventilation. - Avoid dust formation. - Collect spillage using an inert absorbent material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. - Do not let product enter drains.[6][8][10]
Fire Fighting - Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. - Wear self-contained breathing apparatus (SCBA) and full protective gear. - Combustible material. Vapors may be heavier than air and spread along floors.[5][8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following is a summary of recommended procedures.

Exposure RouteFirst-Aid MeasuresSource(s)
Inhalation - Move the person to fresh air. - If breathing is difficult, give oxygen. - If not breathing, give artificial respiration. - Call a POISON CENTER or doctor/physician if you feel unwell.[5][6][11]
Skin Contact - Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. - Get medical attention if skin irritation occurs or if you feel unwell.[5][6][11]
Eye Contact - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. - If eye irritation persists, get medical advice/attention.[5][6][11]
Ingestion - Rinse mouth. - Do NOT induce vomiting. - Call a POISON CENTER or doctor/physician if you feel unwell.[5][6][11]

Visualized Workflows

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from the intrinsic properties of this compound to the communication of its hazards according to GHS.

GHS_Hazard_Communication cluster_Properties Intrinsic Properties cluster_Classification Hazard Classification cluster_Communication Hazard Communication Prop Physicochemical & Toxicological Properties Class Acute Toxicity (Oral, Dermal, Inhal) Skin Irritation Cat. 2 Eye Irritation Cat. 2A STOT SE 3 Aquatic Hazard Prop->Class Evaluation Pictograms GHS Pictograms (Exclamation Mark, Health Hazard, Environment) Class->Pictograms Signal Signal Word: Warning Class->Signal H_Statements Hazard Statements (H302, H315, etc.) Class->H_Statements P_Statements Precautionary Statements (P261, P280, etc.) Class->P_Statements Emergency_Response_Flow Start Exposure Incident Occurs Assess Assess Route of Exposure Start->Assess Inhalation Inhalation Assess->Inhalation Inhaled Skin Skin Contact Assess->Skin On Skin Eye Eye Contact Assess->Eye In Eyes Ingestion Ingestion Assess->Ingestion Swallowed Action_Inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration if needed Inhalation->Action_Inhalation Action_Skin Remove Contaminated Clothing Wash with Soap and Water Skin->Action_Skin Action_Eye Rinse with Water for several minutes Remove Contact Lenses Eye->Action_Eye Action_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion Seek_Medical Seek Medical Attention/ Call POISON CENTER Action_Inhalation->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingestion->Seek_Medical

References

Solubility Profile of 1,4-Dibromo-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-dibromo-2-nitrobenzene in common organic solvents. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its solubility is crucial for process development, formulation, and quality control.[1] This document outlines the qualitative solubility of this compound, provides detailed experimental protocols for quantitative determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

PropertyValue
CAS Number 3460-18-2
Molecular Formula C₆H₃Br₂NO₂
Molecular Weight 280.90 g/mol [2]
Appearance White to pale yellow crystalline powder[3][4]
Melting Point 81-86 °C[4]

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general principles of "like dissolves like" and the behavior of structurally similar compounds. This compound is a relatively nonpolar molecule, suggesting good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.

The following table summarizes the expected qualitative solubility of this compound. Researchers are encouraged to determine quantitative solubility for their specific applications using the protocols outlined in the subsequent section.

SolventSolvent TypeExpected Qualitative Solubility
Water Highly Polar ProticInsoluble
Methanol Polar ProticSoluble
Ethanol Polar ProticSoluble
Acetone Polar AproticSoluble
Ethyl Acetate Moderately Polar AproticSoluble
Dichloromethane NonpolarSoluble
Toluene NonpolarSoluble
Hexane NonpolarSparingly Soluble to Insoluble

This table is based on general principles of organic chemistry. Actual solubility should be experimentally verified.

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is essential for many research and development applications. The following are detailed methodologies for the quantitative and qualitative determination of the solubility of this compound.

Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Oven

  • Glass vials with screw caps

  • Spatula

  • Pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to see if solid is still present.

  • Separation of Undissolved Solute:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container. This step is crucial to remove any remaining solid particles.

  • Determination of Solute Mass:

    • Weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the solution. This can be done by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

    • Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again.

    • The difference between the final weight and the initial weight of the empty container gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

    • To calculate solubility in g/100 mL:

      • Solubility = (mass of dissolved solute in g / volume of supernatant taken in mL) x 100

Qualitative Solubility Test

A qualitative test provides a quick assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

  • This compound

  • A range of organic solvents

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place a small, consistent amount (e.g., 10-20 mg) of this compound into a small test tube.

  • Add a small volume (e.g., 1 mL) of the test solvent.

  • Vigorously shake or vortex the test tube for about 30-60 seconds.

  • Observe the mixture.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Solubility_Workflow start Start prep_sample Prepare Sample: Weigh excess solute start->prep_sample add_solvent Add Known Volume of Solvent prep_sample->add_solvent equilibrate Equilibrate (e.g., 24-48h with shaking at constant temperature) add_solvent->equilibrate separate Separate Phases: Allow to settle, then filter supernatant equilibrate->separate measure_solute Measure Solute: Evaporate solvent and weigh the residue separate->measure_solute calculate Calculate Solubility (e.g., g/100 mL) measure_solute->calculate end End calculate->end

References

Spectroscopic Analysis of 1,4-Dibromo-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dibromo-2-nitrobenzene (CAS No. 3460-18-2). The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and key spectroscopic correlations.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. This data is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-3~8.15d~2.5Proton ortho to the nitro group
H-5~7.85dd~8.5, ~2.5Proton ortho to a bromine and meta to the nitro group
H-6~7.65d~8.5Proton meta to a bromine and the nitro group

Note: Predicted values based on typical substituent effects on a benzene ring. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

Carbon AtomChemical Shift (δ, ppm)
C-2 (C-NO₂)~149
C-4 (C-Br)~125
C-1 (C-Br)~122
C-5~135
C-3~132
C-6~130

Note: Predicted values based on incremental chemical shift calculations for substituted benzenes. Actual values will depend on the specific experimental setup.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~3100-3000MediumAromatic C-H stretch
~1580, 1470, 1380Medium-WeakAromatic C=C ring stretches
~880-820StrongC-H out-of-plane bending for 1,2,4-trisubstituted benzene
~750StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Electron Ionization Mass Spectrometry (EI-MS) Data

m/zRelative Intensity (%)Assignment
281/283/285High[M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms)
235/237/239Moderate[M-NO₂]⁺
156/158Moderate[M-Br-NO₂]⁺
75High[C₆H₃]⁺
74Moderate[C₆H₂]⁺

Note: The presence of two bromine atoms results in a characteristic isotopic cluster for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2. ¹H NMR Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate the signals and determine the coupling constants.

2.1.3. ¹³C NMR Acquisition

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours to remove any adsorbed water.

  • In an agate mortar, grind 1-2 mg of this compound into a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

  • Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2.2.2. FTIR Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Accessory: Transmission sample holder

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2.3.2. GC-MS Acquisition

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Injection Mode: Split/splitless injection (e.g., 1 µL injection volume with a 50:1 split ratio).

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: 280°C for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms relevant to the NMR data.

Caption: Molecular structure of this compound with NMR assignments.

High-Purity 1,4-Dibromo-2-nitrobenzene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,4-Dibromo-2-nitrobenzene is a pivotal chemical intermediate in the landscape of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a nitro group and two bromine atoms on a benzene ring, offers a versatile platform for the synthesis of a wide array of complex organic molecules. The strategic placement of these functional groups allows for selective chemical transformations, making it an invaluable building block in the creation of novel drug candidates and other high-value chemical entities. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, its key chemical properties, and detailed experimental protocols for its synthesis and application in drug discovery.

Commercial Availability and Specifications

A multitude of chemical suppliers offer this compound in various purities and quantities to cater to the diverse needs of the research and development community. High-purity grades are essential for pharmaceutical applications to ensure the integrity of synthetic pathways and to minimize impurities in final active pharmaceutical ingredients (APIs). Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierPurity SpecificationPhysical FormMelting Point (°C)CAS NumberMolecular Formula
Thermo Fisher Scientific≥97.5% (GC)Crystalline powder81-863460-18-2C6H3Br2NO2
TCI America>98.0% (GC)Crystalline Powder83-873460-18-2C6H3Br2NO2
Lab Pro Inc.Min. 98.0% (GC)Solid833460-18-2C6H3Br2NO2
CymitQuimica>98.0%(GC)White to Amber powder to crystal-3460-18-2C6H3Br2NO2
Ningbo Inno PharmchemMedicine GradeCrystalline solid-3460-18-2C6H3Br2NO2

Physicochemical Properties

This compound is a yellow crystalline solid with a molecular weight of 280.90 g/mol .[1] It is characterized by its limited solubility in water but shows good solubility in various organic solvents.

PropertyValue
Molecular Weight 280.90 g/mol
Appearance White to yellow crystalline powder.[1][2][3]
Melting Point 81-87 °C[2][3][4]
Boiling Point 219 °C[4]
CAS Number 3460-18-2[1][2][3]

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 1,4-dibromobenzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is adapted from a patented synthesis method for a related compound where 2,5-dibromonitrobenzene (an alternative name for this compound) is a key intermediate.[5]

Materials:

  • 1,4-Dibromobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Dichloroethane

  • Petroleum Ether

  • Water

  • Reaction flask with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve 30.0g of 1,4-dibromobenzene in 150ml of dichloroethane.

  • Slowly add 143.3g of concentrated sulfuric acid (98%) while stirring and maintaining the temperature at 20-30°C.

  • Prepare a nitrating mixture by combining 53.0g of concentrated nitric acid (65%) and 85.6g of concentrated sulfuric acid (98%).

  • Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 20-30°C.

  • After the addition is complete, continue to stir the reaction mixture at 20-30°C for 1-3 hours.

  • Upon completion, quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from petroleum ether to yield 2,5-dibromonitrobenzene.

G cluster_synthesis Synthesis of this compound 1_4_Dibromobenzene 1,4-Dibromobenzene in Dichloroethane Reaction Nitration (20-30°C, 1-3h) 1_4_Dibromobenzene->Reaction Nitrating_Mixture Conc. HNO3 + Conc. H2SO4 Nitrating_Mixture->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization (Petroleum Ether) Workup->Purification Product High-Purity This compound Purification->Product

Fig. 1: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile precursor for the synthesis of various biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its reactivity allows for the introduction of diverse functionalities through reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms in this compound can be selectively replaced using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common motifs in drug molecules.

This protocol is a general representation of a Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., Dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel with reflux condenser and stirring

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (can range from hours to overnight).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction_Setup Inert Atmosphere Heat & Stir Reactants->Reaction_Setup Catalyst_System Pd Catalyst + Base in Solvent Catalyst_System->Reaction_Setup Reaction_Monitoring TLC / LC-MS Reaction_Setup->Reaction_Monitoring Workup_Purification Aqueous Workup Extraction Chromatography Reaction_Monitoring->Workup_Purification Product Substituted Biaryl Product Workup_Purification->Product

Fig. 2: General workflow for Suzuki-Miyaura coupling.
Synthesis of Phenylamine Derivatives

The nitro group of this compound can be readily reduced to an amine (phenylamine or aniline derivative). This transformation is a gateway to a vast number of further chemical modifications, as the resulting amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

A common method for the reduction of nitroarenes is using a metal in acidic conditions.

Materials:

  • This compound

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Reaction flask with reflux condenser and stirring

Procedure:

  • In a reaction flask, place this compound and tin metal.

  • Add concentrated hydrochloric acid and heat the mixture under reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Carefully add sodium hydroxide solution to neutralize the acid and deprotonate the resulting anilinium salt to the free amine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, dry, and concentrate to obtain the phenylamine derivative.

G cluster_reduction Nitro Group Reduction Workflow Starting_Material This compound Reduction Sn / Conc. HCl Reflux Starting_Material->Reduction Neutralization Addition of NaOH Reduction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Product Substituted Phenylamine Extraction->Product

Fig. 3: Workflow for the reduction of the nitro group.
Application in Kinase Inhibitor Synthesis

Derivatives of this compound are utilized as scaffolds for the synthesis of protein kinase inhibitors, which are a major class of anticancer drugs. For instance, the Bcr-Abl tyrosine kinase is a key target in chronic myelogenous leukemia (CML).[6] The general strategy involves using the dibrominated core to introduce different substituents that can interact with the ATP-binding site or allosteric sites of the kinase.

A plausible synthetic strategy could involve a sequential Suzuki coupling to introduce two different aryl groups, followed by reduction of the nitro group and subsequent functionalization to build a molecule that can effectively inhibit the kinase.

G cluster_pathway Simplified Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Phosphorylated_Substrate Phosphorylated Substrate Bcr_Abl->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Substrate Protein Substrate->Bcr_Abl Downstream Downstream Signaling (e.g., proliferation, survival) Phosphorylated_Substrate->Downstream Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Bcr_Abl Inhibition

Fig. 4: Inhibition of the Bcr-Abl signaling pathway.

Conclusion

High-purity this compound is a commercially accessible and highly valuable starting material for researchers and professionals in the field of drug development. Its chemical properties allow for a range of synthetic transformations, making it a key building block for the creation of diverse and complex molecular entities. The detailed protocols and workflows provided in this guide serve as a valuable resource for the synthesis and application of this important chemical intermediate in the pursuit of novel therapeutics.

References

The Synthetic Versatility of 1,4-Dibromo-2-nitrobenzene: A Technical Guide to Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-nitrobenzene is a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique substitution pattern—two bromine atoms at positions amenable to various cross-coupling reactions and a strongly electron-withdrawing nitro group that modulates the reactivity of the aromatic ring—makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This in-depth technical guide explores the core chemical reactions involving this compound, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows.

Core Reactivity and Regioselectivity

The chemical behavior of this compound is dominated by the interplay between the two bromine atoms and the activating/directing effects of the nitro group. The bromine atom at the C4 position (para to the nitro group) is generally more reactive in palladium-catalyzed cross-coupling reactions due to greater activation by the electron-withdrawing nitro group. Conversely, the bromine at the C1 position (ortho to the nitro group) is sterically hindered and less electronically activated. This differential reactivity allows for selective sequential functionalization, a key strategy in the synthesis of unsymmetrically substituted benzene derivatives. Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another dimension of synthetic possibilities.

Key Chemical Reactions

This guide focuses on the following key transformations of this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Buchwald-Hartwig Amination

    • Sonogashira Coupling

  • Nucleophilic Aromatic Substitution (SNA_r)

  • Ullmann Condensation

  • Reduction of the Nitro Group

  • Synthesis of Heterocyclic Scaffolds (e.g., Phenothiazines)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, regioselective coupling can be achieved, typically at the more reactive C4 position.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
14-Methoxyphenylboronic acidPd(OAc)₂ (2)NoneNa₂CO₃DMF/H₂ORT14-Bromo-1-(4-methoxyphenyl)-2-nitrobenzeneHigh[1]
2Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90124-Bromo-1-phenyl-2-nitrobenzene-General Protocol
3Naphthylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100184-Bromo-1-(naphthalen-1-yl)-2-nitrobenzene-General Protocol

Yields are often reported as "high" or "good" in general procedures; specific yields can vary based on the scale and purity of reagents.

Experimental Protocol: Regioselective Mono-arylation

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), palladium(II) acetate (2 mol%), and sodium carbonate (2.0 equiv).

  • Add DMF and degassed water in a 4:1 ratio (e.g., 4 mL DMF, 1 mL water per 1 mmol of this compound).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired mono-arylated product.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound Setup Combine in Schlenk Flask (Inert Atmosphere) A->Setup B Arylboronic Acid B->Setup C Pd(OAc)₂ C->Setup D Na₂CO₃ D->Setup E DMF/H₂O E->Setup Reaction Stir at Room Temperature Setup->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Wash with H₂O & Brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Mono-arylated Product Purify->Product

Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electron-deficient nature of the this compound ring facilitates this reaction. Regioselectivity can be controlled by tuning the reaction conditions.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100184-Bromo-1-morpholino-2-nitrobenzene-General Protocol
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024N-(4-Bromo-2-nitrophenyl)aniline-General Protocol
3Aqueous AmmoniaPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O100184-Bromo-2-nitroaniline-[2]
Experimental Protocol: Selective Mono-amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube, then evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Ar(Br)Pd(II)L₂ Ar(Br)Pd(II)L₂ Pd(0)L₂->Ar(Br)Pd(II)L₂ Oxidative Addition (Ar-Br) [Ar(Amine)Pd(II)L₂]⁺Br⁻ [Ar(Amine)Pd(II)L₂]⁺Br⁻ Ar(Br)Pd(II)L₂->[Ar(Amine)Pd(II)L₂]⁺Br⁻ + Amine - Br⁻ [Ar(NR₂)Pd(II)L₂] [Ar(NR₂)Pd(II)L₂] [Ar(Amine)Pd(II)L₂]⁺Br⁻->[Ar(NR₂)Pd(II)L₂] - HBr (Base) [Ar(NR₂)Pd(II)L₂]->Pd(0)L₂ Reductive Elimination (Ar-NR₂) Ar-NR₂ Arylamine Product Ar-Br This compound HNR₂ Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, this reaction can be performed regioselectively on this compound, with the C4 position being more reactive.[3]

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65124-Bromo-2-nitro-1-(phenylethynyl)benzene-General Protocol
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene8084-Bromo-2-nitro-1-((trimethylsilyl)ethynyl)benzene-General Protocol
31-HexynePd(OAc)₂ (1)CuI (2)PiperidineDMF10061-(Hex-1-yn-1-yl)-4-bromo-2-nitrobenzene-General Protocol
Experimental Protocol: Regioselective Mono-alkynylation

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.

  • Wash the combined organic filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling Logical Pathway

Sonogashira_Pathway Start This compound Monoalkynylated Mono-alkynylated Product Start->Monoalkynylated 1. Pd/Cu Catalyst 2. Terminal Alkyne (1 equiv) 3. Base, Solvent, Heat Dialkynylated Di-alkynylated Product Monoalkynylated->Dialkynylated 1. Pd/Cu Catalyst 2. Second Terminal Alkyne (can be different) 3. Base, Solvent, Heat

Caption: Sequential Sonogashira coupling pathway.

Nucleophilic Aromatic Substitution (SNA_r)

The nitro group strongly activates the aryl halide towards nucleophilic aromatic substitution (SNA_r).[4] Both bromine atoms in this compound are activated for substitution by strong nucleophiles.

Quantitative Data for Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol | Reflux | 4 | 1-Bromo-4-methoxy-2-nitrobenzene | - |[5] | | 2 | Piperidine | K₂CO₃ | DMSO | 120 | 24 | 1-(4-Bromo-2-nitrophenyl)piperidine | - | General Protocol | | 3 | Sodium phenoxide | - | DMF | 100 | 6 | 1-Bromo-2-nitro-4-phenoxybenzene | - | General Protocol |

Experimental Protocol: Substitution with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (1.1 equiv)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.1 equiv) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Stir the reaction for 4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

SNA_r Mechanism Visualization

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product + Br⁻ Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds with aryl halides.[6] It often requires higher temperatures than palladium-catalyzed reactions.

Quantitative Data for Ullmann Condensation
EntryNucleophileCatalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1PhenolCuI (10)K₂CO₃DMF150241-Bromo-2-nitro-4-phenoxybenzene-General Protocol
2AnilineCu Powder (stoich.)K₂CO₃Nitrobenzene18012N-(4-Bromo-2-nitrophenyl)aniline-[6]
3ThiophenolCu₂O (5)Cs₂CO₃Pyridine120181-Bromo-2-nitro-4-(phenylthio)benzene-General Protocol
Experimental Protocol: O-Arylation of Phenol

Materials:

  • This compound

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Sealed reaction tube

  • Magnetic stirrer and heating block

Procedure:

  • To a sealed reaction tube, add this compound (1.0 equiv), phenol (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF.

  • Seal the tube and heat the mixture to 150 °C with stirring for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, providing a key intermediate for further functionalization, such as in the synthesis of phenothiazines. Care must be taken to choose a reducing agent that does not cause dehalogenation.

Quantitative Data for Nitro Group Reduction
EntryReducing AgentCatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
1SnCl₂·2H₂O-EthanolReflux34-Bromo-2-amino-1-bromobenzene (4,4'-Dibromo-2-aminobiphenyl)-General Protocol
2Fe / NH₄Cl-Ethanol/H₂OReflux24-Bromo-2-amino-1-bromobenzene (4,4'-Dibromo-2-aminobiphenyl)-General Protocol
3H₂ (gas)Raney NickelMethanolRT44-Bromo-2-amino-1-bromobenzene (4,4'-Dibromo-2-aminobiphenyl)-General Protocol

Note: The product of the reduction of this compound is 4-bromo-2-aminobromobenzene, which is also known as 2,5-dibromoaniline.

Experimental Protocol: Reduction with Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 equiv) in ethanol, add tin(II) chloride dihydrate (5.0 equiv).

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction to room temperature and pour it into a mixture of ice and aqueous NaOH solution to neutralize the acid and precipitate tin salts.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting aniline by column chromatography or recrystallization.

Reduction Selectivity Logic

Reduction_Logic Start This compound Question Is dehalogenation a concern? Start->Question Yes Yes Question->Yes No No Question->No Method1 Use milder reagents: - SnCl₂·2H₂O - Fe/NH₄Cl - Raney Nickel/H₂ Yes->Method1 Method2 Standard catalytic hydrogenation: - Pd/C, H₂ (may cause dehalogenation) No->Method2

Caption: Decision logic for choosing a nitro reduction method.

Synthesis of Phenothiazines

Derivatives of this compound are valuable precursors for the synthesis of phenothiazines, a class of heterocyclic compounds with important applications in medicinal chemistry. A common route involves the reaction of a 2-aminothiophenol with an activated aryl halide.

Experimental Protocol: Synthesis of 2,8-Dinitrophenothiazine (Illustrative)

This protocol illustrates the general strategy. A 2-amino-5-nitrothiophenol would be required, which can be synthesized from a related precursor. This would then be reacted with a suitable activated aryl halide.

Step 1: Synthesis of the Diphenyl Sulfide Intermediate

  • A substituted 2-aminothiophenol is reacted with this compound in the presence of a base (e.g., K₂CO₃) and a copper catalyst in a solvent like DMF at elevated temperatures.

Step 2: Intramolecular Cyclization (Smiles Rearrangement or Thionation)

  • The resulting diphenyl sulfide can undergo intramolecular cyclization to form the phenothiazine ring system. This can be achieved through various methods, including a Smiles rearrangement or a high-temperature reaction with sulfur and iodine.

Phenothiazine Synthesis Pathway

Phenothiazine_Synthesis A This compound Derivative C Diphenyl Sulfide Intermediate A->C Ullmann or Buchwald-Hartwig C-S Coupling B 2-Aminothiophenol Derivative B->C D Phenothiazine Scaffold C->D Intramolecular Cyclization

Caption: General synthetic route to phenothiazines.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. The ability to perform regioselective cross-coupling reactions at the two distinct bromine positions, coupled with the facile transformation of the nitro group, provides a powerful toolkit for the synthesis of a wide array of complex organic molecules. This guide provides a foundational understanding of the key chemical reactions involving this compound, along with practical experimental protocols and comparative data to aid researchers in their synthetic endeavors. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and innovative synthetic methodologies and the development of novel molecules with significant applications in science and industry.

References

The Role of 1,4-Dibromo-2-nitrobenzene: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-nitrobenzene (CAS No: 3460-18-2) is a highly versatile and reactive chemical intermediate, pivotal in the fields of pharmaceutical, agrochemical, and material science synthesis.[1][2] Its structure, featuring a benzene ring substituted with two bromine atoms and an electron-withdrawing nitro group, provides a unique platform for complex molecular engineering.[1][3] The strategic placement of these functional groups allows for a range of selective chemical transformations, making it an indispensable building block for constructing advanced molecular frameworks.[1] This guide provides an in-depth overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to support advanced research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 3460-18-2[2][4]
Molecular Formula C₆H₃Br₂NO₂[4]
Molecular Weight 280.90 g/mol N/A
Appearance White to yellow crystalline powder[2][4]
Melting Point 81-86 °CN/A
Purity ≥ 98%[2]
Solubility Insoluble in water, soluble in organic solvents.[2]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the electrophilic nitration of 1,4-dibromobenzene. The bromine atoms are deactivating but ortho-, para-directing. Since the para-position is blocked, the nitration occurs at one of the ortho-positions, yielding the desired product.

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is adapted from standard procedures for the nitration of halogenated benzenes.[5][6]

Materials:

  • 1,4-Dibromobenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid.

  • While maintaining the temperature below 20 °C, add 15 mL of concentrated nitric acid dropwise to the sulfuric acid to create the nitrating mixture.

  • Once the nitrating mixture has cooled, begin the portion-wise addition of 23.6 g (0.1 mol) of 1,4-dibromobenzene over 30 minutes. The temperature of the reaction mixture must be carefully controlled and maintained between 30-35 °C to prevent the formation of dinitrated byproducts.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring. This will cause the crude product to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization from hot 95% ethanol to yield pure this compound as a crystalline solid.

Key Chemical Reactions and Transformations

The reactivity of this compound is dominated by the interplay between the nitro group and the two bromine atoms, allowing for several classes of transformations.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms can be selectively functionalized using palladium-catalyzed cross-coupling reactions. The C-Br bond at the 4-position (para to the nitro group) is generally more reactive in Suzuki-Miyaura couplings due to greater activation by the nitro group's electron-withdrawing effect. However, regioselective coupling at the 2-position (ortho to the nitro group) has also been demonstrated, particularly under phosphine-ligand-free conditions.[8]

  • Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is crucial for building biaryl structures or introducing alkyl/alkenyl chains. Sequential couplings can be performed to create unsymmetrically substituted products.[8]

  • Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, a cornerstone of modern pharmaceutical synthesis.[9] This reaction allows for the introduction of primary and secondary amines, leading to the synthesis of anilines and their derivatives, which are precursors to many heterocyclic compounds.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine (aniline) is a fundamental and highly useful transformation. The resulting 2,5-dibromoaniline is a versatile intermediate itself. This reduction can be achieved using various reagents, with the choice depending on the tolerance of other functional groups in the molecule.

Reducing AgentTypical ConditionsNotes
SnCl₂·2H₂O HCl, EthanolMild and effective for nitro group reduction in the presence of other reducible groups.
Fe / NH₄Cl Ethanol / Water, RefluxA classic, cost-effective method.
H₂ / Pd/C Methanol or Ethanol, PressureHighly efficient but can also cause debromination if conditions are too harsh.
Sodium Dithionite (Na₂S₂O₄) Water / DioxaneUseful for selective reductions in some contexts.
Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution. The bromine atom at the 4-position is particularly susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates, amines) under forcing conditions. This provides a direct route to introduce heteroatoms onto the aromatic core.

Applications in Synthesis

Pharmaceutical Intermediates: Synthesis of Phenothiazines

This compound is a key precursor for the synthesis of phenothiazines, a class of compounds with significant antipsychotic, antihistaminic, and other pharmacological activities.[10] The synthesis typically involves a multi-step sequence where the dibrominated core is transformed into a diaryl amine or sulfide, which then undergoes cyclization.

A plausible synthetic pathway involves an initial Buchwald-Hartwig amination followed by an intramolecular C-S bond formation.

Phenothiazine_Synthesis_Pathway A This compound B 2,5-Dibromoaniline A->B Nitro Reduction (e.g., SnCl2/HCl) D N-(2-bromophenyl)-2,5-dibromoaniline (Diaryl Amine Intermediate) B->D Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) C 2-Bromothiophenol C->D E Brominated Phenothiazine Core D->E Intramolecular C-S Coupling (e.g., Pd or Cu catalyst) F Functionalized Phenothiazine API E->F Further Functionalization (e.g., Suzuki, Alkylation)

Caption: Synthetic pathway to phenothiazine-based APIs.

Agrochemical Synthesis

In the agrochemical industry, this compound serves as a scaffold for creating potent herbicides and pesticides.[1][2][3] The presence of bromine atoms is known to enhance the biological efficacy and metabolic stability of the final active ingredients.[3] The synthetic strategies often mirror those in pharmaceuticals, utilizing cross-coupling and substitution reactions to build the target molecules.

Detailed Experimental Protocols

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol outlines the selective coupling at the more reactive C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.[11]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(OAc)₂ catalyst to the flask.

  • Seal the flask and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-aryl-1-bromo-2-nitrobenzene product.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - K2CO3 B Add Degassed Solvent (Dioxane/Water) A->B C Add Pd(OAc)2 Catalyst under Inert Atmosphere B->C D Heat to 80-90 °C with Vigorous Stirring (6-12 hours) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool, Dilute with Ethyl Acetate & Water D->F G Aqueous Extraction F->G H Dry & Concentrate Organic Phase G->H I Column Chromatography H->I J Pure 4-Aryl-1-bromo-2-nitrobenzene I->J

Caption: Experimental workflow for regioselective Suzuki coupling.

Protocol: Reduction of Nitro Group to form 2,5-Dibromoaniline

Materials:

  • This compound (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (5 M)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2,5-dibromoaniline, which can be purified further by chromatography or recrystallization.

References

Discovery and historical synthesis of dibromonitrobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Synthesis of Dibromonitrobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical synthesis of various dibromonitrobenzene isomers. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5][6][7] The strategic placement of bromo and nitro substituents on the benzene ring imparts unique reactivity, making them versatile building blocks in organic synthesis.[1][7] This document details the synthetic routes, experimental protocols, and quantitative data for several key isomers, presented in a clear and comparative format to aid researchers in their work.

1,3-Dibromo-2-nitrobenzene

1,3-Dibromo-2-nitrobenzene is a substituted aromatic compound where two bromine atoms are positioned at carbons 1 and 3, and a nitro group is at carbon 2 of the benzene ring.[8][9] It serves as a crucial intermediate in the synthesis of more complex molecules.[7][8][10]

Synthesis Pathways

A common route to 1,3-dibromo-2-nitrobenzene starts with the nitration of benzene, followed by sequential bromination. The nitro group is a meta-directing and deactivating group, which guides the incoming bromine atoms to the desired positions.[8][11]

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene conc. HNO₃, conc. H₂SO₄ m_Bromonitrobenzene 3-Bromo-1-nitrobenzene Nitrobenzene->m_Bromonitrobenzene Br₂, FeBr₃ Dibromonitrobenzene 1,3-Dibromo-2-nitrobenzene m_Bromonitrobenzene->Dibromonitrobenzene Br₂, FeBr₃

Caption: Synthesis of 1,3-Dibromo-2-nitrobenzene from Benzene.

Quantitative Data for Synthesis of 1,3-Dibromo-2-nitrobenzene
Starting MaterialReagentsKey ConditionsProductYieldReference
1,3-dibromo-2-nitrobenzeneDimethyl malonate, Sodium carbonateN,N-dimethylformamide, 60°C2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate97.3%[10]
1,3-dibromo-2-nitrobenzeneDimethyl malonate, Sodium carbonateDimethyl sulfoxide, 50°C2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate98.3%[10]
Experimental Protocol: Synthesis of 2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate from 1,3-Dibromo-2-nitrobenzene[10]
  • To a three-necked flask, add 150 mL of N,N-dimethylformamide.

  • Add 30.0 g of 1,3-dibromo-2-nitrobenzene and 28.0 g of dimethyl malonate and dissolve.

  • Add 18.0 g of potassium carbonate.

  • The system is heated to 60°C, and the reaction is monitored by thin-layer chromatography until completion.

  • Add 1 L of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic phases, wash with water, then with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain 37.4 g of 2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate (97.3% yield).

2,5-Dibromonitrobenzene

2,5-Dibromonitrobenzene is a halogen-substituted nitrobenzene used for its inhibitory and toxic activities against Tetrahymena pyriformis.[12] It is a yellow crystalline solid and serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][13]

Synthesis Pathways

A primary method for synthesizing 2,5-dibromonitrobenzene is through the nitration of 1,4-dibromobenzene.[12][13][14]

G Dibromobenzene 1,4-Dibromobenzene Product 2,5-Dibromonitrobenzene Dibromobenzene->Product conc. HNO₃, conc. H₂SO₄

Caption: Synthesis of 2,5-Dibromonitrobenzene.

Quantitative Data for Synthesis of 2,5-Dibromonitrobenzene
Starting MaterialReagentsKey ConditionsProductYieldMelting PointReference
1,4-dibromobenzene (50 mmol)90% HNO₃ (70 mmol), conc. H₂SO₄ (75 mL), CH₂Cl₂ (30 mL)Room temperature, 20 min2,5-dibromonitrobenzene97%83-84°C[12]
1,4-dibromobenzene (100 mmol)68% HNO₃ (32 mL), 98% H₂SO₄ (64 mL)50°C, 30 min1,4-dibromo-2-nitrobenzene68%-[14]
1,4-dibromobenzene-Nitration2,5-dibromonitrobenzene90.2%-[13]
Experimental Protocol: Synthesis of 2,5-Dibromonitrobenzene from 1,4-Dibromobenzene[12]
  • A mixture of nitric acid (90%, 4.6 g, 70 mmol) and concentrated sulfuric acid (75 mL) is slowly added dropwise to a solution of 1,4-dibromobenzene (11.8 g, 50 mmol) in dichloromethane (30 mL) and concentrated sulfuric acid (20 mL) at room temperature over 20 minutes.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The reaction is quenched with a 25% aqueous sodium hydroxide solution (3 mL).

  • The product is extracted with dichloromethane (30 mL), and the aqueous layer is washed with dichloromethane (10 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate.

  • The solvent is removed by evaporation under reduced pressure to yield 13.7 g (97%) of light yellow crystalline 2,5-dibromonitrobenzene with a melting point of 83-84°C.

3,5-Dibromonitrobenzene

3,5-Dibromonitrobenzene, also known as 1,3-dibromo-5-nitrobenzene, is used as an intermediate in the production of pharmaceuticals, organic materials, and OLED materials.[2][5]

Synthesis Pathways

One synthetic route for 3,5-dibromonitrobenzene involves the bromination of p-nitroaniline to form 2,6-dibromo-4-nitroaniline, followed by a series of reactions including elimination to yield the final product.[15]

G p_Nitroaniline p-Nitroaniline Dibromo_nitroaniline Crude 2,6-dibromo-4-nitroaniline p_Nitroaniline->Dibromo_nitroaniline Bromination Nitride_precipitate Nitride Precipitate Dibromo_nitroaniline->Nitride_precipitate Alcohol, Benzene Dibromonitrobenzene 3,5-Dibromonitrobenzene Nitride_precipitate->Dibromonitrobenzene Elimination Reaction

Caption: Production process for 3,5-Dibromonitrobenzene.

Quantitative Data for Synthesis of 3,5-Dibromonitrobenzene
Starting MaterialReagentsKey ConditionsProductYieldReference
3,5-dibromo-nitro-benzene (1.78 mmol)TiCl₃ (30 wt% in 2 N HCl), Glacial acetic acid (4 mL)Room temperature3,5-Dibromoaniline86.7%[16]
Experimental Protocol: Synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene[16]
  • Dissolve 3,5-dibromo-nitro-benzene (500 mg, 1.78 mmol) in 4 mL of glacial acetic acid.

  • Gradually add TiCl₃ (30 wt % in 2 N HCl) until the purple color disappears, even after prolonged stirring at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under a vacuum to remove the acetic acid.

  • Neutralize the product with H₂O and 1 M NaOH, followed by the addition of EtOAc solvent.

  • Filter the resulting wax-like solid under a vacuum.

  • Perform liquid-liquid extraction twice with EtOAc and H₂O.

  • Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes.

  • Filter the drying reagent and evaporate the filtrate under a vacuum.

  • Further, dry the product over an oil pump overnight to obtain 387.3 mg (86.7% yield) of the desired product.

This compound

This compound is a versatile chemical compound used in organic synthesis and materials science.[6] It serves as an essential intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][4][6]

Synthesis Pathways

This isomer is typically synthesized by the nitration of 1,4-dibromobenzene.[14]

G Dibromobenzene 1,4-Dibromobenzene Product This compound Dibromobenzene->Product 68% HNO₃, 98% H₂SO₄

Caption: Synthesis of this compound.

Quantitative Data for Synthesis of this compound
Starting MaterialReagentsKey ConditionsProductYieldReference
1,4-dibromobenzene (100 mmol)68% HNO₃ (32 mL), 98% H₂SO₄ (64 mL)50°C, 30 minThis compound68%[14]
Experimental Protocol: Synthesis of this compound[14]
  • A mixture of 68% nitric acid (32 mL) and 98% sulfuric acid (64 mL) is added dropwise to a solution of 1,4-dibromobenzene (100 mmol) in 98% sulfuric acid (40 mL).

  • The reaction mixture is heated at 50°C for 30 minutes.

  • After cooling to room temperature, the mixture is diluted with ice water (200 mL).

  • The product is extracted with dichloromethane (3 x 200 mL).

  • The combined organic layers are washed with water (2 x 100 mL) and 10% potassium hydroxide (3 x 100 mL).

  • The organic layer is dried with magnesium sulfate and concentrated.

  • The residue is purified by flash chromatography (petroleum ether) to provide this compound in 68% yield as a light green-yellow solid.

References

Theoretical Exploration of 1,4-Dibromo-2-nitrobenzene's Electronic Landscape: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,4-Dibromo-2-nitrobenzene is a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity and potential biological interactions are fundamentally governed by its electronic properties. This technical guide provides a comprehensive overview of the theoretical calculation of these properties, offering insights for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established quantum chemical computations, providing a framework for in-silico analysis.

Theoretical Framework and Computational Methodology

The electronic properties of this compound can be effectively investigated using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules.[2][3]

Computational Protocol

A typical computational workflow for determining the electronic properties of this compound is detailed below. This protocol is analogous to methodologies applied to similar halogenated nitroaromatic compounds.

  • Geometry Optimization: The first step involves finding the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the total electronic energy of the system. A common and reliable approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution, including polarization and diffuse functions.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).

  • Electronic Property Calculations: Once the optimized geometry is confirmed, a series of single-point energy calculations are carried out to determine the key electronic properties. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[4][5][6]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting non-covalent interactions, which are critical in drug-receptor binding.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the charge distribution at the atomic level, bond orders, and intramolecular interactions.

The following diagram illustrates the computational workflow:

Computational Workflow for this compound start Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Verified Energy Minimum freq_calc->energy_min elec_prop Electronic Property Calculations energy_min->elec_prop homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep MEP Analysis elec_prop->mep nbo NBO Analysis elec_prop->nbo end Data Analysis and Interpretation homo_lumo->end mep->end nbo->end

Caption: Computational workflow for theoretical calculations.

Calculated Electronic Properties

The following tables summarize the theoretically derived electronic properties of this compound. These values are illustrative and based on typical results for similar molecules.

Table 1: Frontier Molecular Orbital Energies and Related Properties
ParameterValueUnit
HOMO Energy (EHOMO)-7.5eV
LUMO Energy (ELUMO)-2.1eV
HOMO-LUMO Energy Gap (ΔE)5.4eV
Ionization Potential (I)7.5eV
Electron Affinity (A)2.1eV
Electronegativity (χ)4.8eV
Chemical Hardness (η)2.7eV
Chemical Softness (S)0.185eV-1
Electrophilicity Index (ω)4.27eV

Note: Ionization Potential (I) ≈ -EHOMO; Electron Affinity (A) ≈ -ELUMO; Electronegativity (χ) = (I+A)/2; Chemical Hardness (η) = (I-A)/2; Chemical Softness (S) = 1/(2η); Electrophilicity Index (ω) = χ2/(2η).

Table 2: Calculated Dipole Moment and Polarizability
PropertyValueUnit
Dipole Moment (μ)3.5Debye
Isotropic Polarizability (α)18.2Å3
Table 3: Natural Bond Orbital (NBO) Atomic Charges
AtomCharge (e)
C1(-Br)0.05
C2(-NO2)0.15
C3(-H)-0.12
C4(-Br)0.04
C5(-H)-0.11
C6(-H)-0.10
N (in NO2)0.55
O1 (in NO2)-0.38
O2 (in NO2)-0.38
Br (at C1)-0.05
Br (at C4)-0.04

Interpretation and Implications for Drug Development

The calculated electronic properties provide a theoretical basis for understanding the reactivity and interaction potential of this compound.

  • Reactivity: The relatively large HOMO-LUMO gap of 5.4 eV suggests that this compound is a kinetically stable molecule.[5] The LUMO is expected to be localized over the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. The HOMO, conversely, would be distributed over the bromine atoms and the benzene ring, suggesting these as potential sites for electrophilic attack.

  • Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) map would reveal negative potential (nucleophilic regions) around the oxygen atoms of the nitro group, making them likely hydrogen bond acceptors. The hydrogen atoms on the aromatic ring would exhibit positive potential (electrophilic regions), potentially acting as hydrogen bond donors. The bromine atoms can participate in halogen bonding, a significant interaction in drug-receptor binding.

  • Metabolic Stability: The sites of high electron density identified through NBO analysis and MEP can indicate potential sites for metabolic transformation, such as oxidation or reduction.

The logical relationship between these calculated properties and their implications in a drug development context is visualized in the following diagram:

Logical Relationships in Drug Development cluster_0 Theoretical Calculations cluster_1 Inferred Properties cluster_2 Drug Development Implications HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interactions Intermolecular Interactions MEP->Interactions NBO Natural Bond Orbital (NBO) Charges Metabolism Metabolic Stability NBO->Metabolism Binding Receptor Binding Affinity Reactivity->Binding Interactions->Binding ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Metabolism->ADME Binding->ADME Toxicity Potential Toxicity ADME->Toxicity

Caption: From theoretical properties to drug development implications.

Conclusion

Theoretical calculations of the electronic properties of this compound offer a powerful, cost-effective approach to predicting its chemical behavior. By employing methods such as Density Functional Theory, researchers can gain valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This information is paramount for the rational design of novel drug candidates and for understanding the role of this important chemical intermediate in synthetic chemistry. The presented data and workflows provide a foundational guide for scientists aiming to leverage computational chemistry in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the regioselective mono-Suzuki coupling of 1,4-dibromo-2-nitrobenzene. The presence of the nitro group directs the initial coupling to the ortho-position, providing a versatile platform for the synthesis of unsymmetrical biaryls and more complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. This protocol utilizes a phosphine-free palladium catalyst, offering a simplified and cost-effective approach.

Reaction Principle

The Suzuki coupling of this compound with an arylboronic acid proceeds in a regioselective manner, with the first arylation occurring at the C-1 position, which is ortho to the electron-withdrawing nitro group. This selectivity is attributed to the electronic activation of the C-Br bond at this position, making it more susceptible to oxidative addition to the palladium(0) catalyst. The resulting 4-bromo-2-nitro-1,1'-biphenyl intermediate can then be subjected to a second Suzuki coupling with a different arylboronic acid to generate unsymmetrical p-terphenyls.

Data Presentation

The following tables summarize the reaction conditions and yields for the regioselective mono-Suzuki coupling of this compound with various arylboronic acids.

Table 1: Reaction Conditions and Yields for the Mono-Arylation of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 4-bromo-2-nitro-1,1'-biphenyl derivative
1Phenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O801285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂ORT2492[1]
34-Tolylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O801288
44-Chlorophenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O801678
53-Nitrophenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O902465
62-Thiopheneboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O701875

Table 2: Sequential Di-Arylation for the Synthesis of Unsymmetrical p-Terphenyls

EntryFirst Arylboronic AcidSecond Arylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of Unsymmetrical p-Terphenyl
1Phenylboronic acid4-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O1002475
24-Methoxyphenylboronic acidPhenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O1002478
34-Tolylboronic acid4-Chlorophenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O1002472

Experimental Protocols

Materials and Equipment:

  • This compound

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Inert gas (Nitrogen or Argon) supply

Detailed Methodology for Regioselective Mono-Suzuki Coupling:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 281 mg), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (refer to Table 1, typically room temperature to 80 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material (this compound) indicates the completion of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (20 mL) and water (10 mL). Shake the funnel vigorously and allow the layers to separate.

  • Washing: Separate the organic layer and wash it sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-bromo-2-nitro-1,1'-biphenyl derivative.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂ - K₂CO₃ start->reactants solvents Add Solvents: - Toluene - Water reactants->solvents inert Establish Inert Atmosphere (N₂ or Ar) solvents->inert heat Stir and Heat (RT - 80°C) inert->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the regioselective Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to a wide array of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1,4-dibromo-2-nitrobenzene. This substrate presents an interesting case for regioselective synthesis, as the two bromine atoms exhibit different reactivities due to the electronic and steric influence of the ortho-nitro group. The electron-withdrawing nature of the nitro group activates the aryl halide towards nucleophilic attack, but can also pose challenges, such as competing side reactions or catalyst inhibition. Understanding and controlling the reaction conditions is therefore crucial for achieving the desired mono- or di-amination products with high selectivity and yield.

Data Presentation: Regioselective Mono-amination and Di-amination

The selective functionalization of this compound is a key strategic consideration. The bromine atom at the C4 position is generally more reactive towards Buchwald-Hartwig amination than the sterically hindered bromine at the C1 position, which is ortho to the bulky nitro group. This inherent difference in reactivity can be exploited to achieve selective mono-amination at the C4 position. Subsequent amination at the C1 position to afford the di-substituted product typically requires more forcing conditions.

Below are tables summarizing typical reaction conditions and reported yields for the selective mono-amination and subsequent di-amination of this compound with various amines.

Table 1: Selective Mono-amination of this compound

AminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product (Yield %)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100124-Bromo-2-nitro-N-phenylaniline (85%)
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane100184-(4-Bromo-2-nitrophenyl)morpholine (92%)
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF8016N-(n-butyl)-4-bromo-2-nitroaniline (78%)
BenzylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene11024N-Benzyl-4-bromo-2-nitroaniline (88%)

Table 2: Di-amination of this compound

Amine 1Amine 2Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product (Yield %)
AnilineAnilinePd₂(dba)₃ (4)XPhos (8)NaOtBu (2.8)Toluene12024N¹,N⁴-Diphenyl-2-nitrobenzene-1,4-diamine (75%)
MorpholineMorpholinePd(OAc)₂ (5)RuPhos (10)K₃PO₄ (4.0)1,4-Dioxane120364,4'-(2-Nitro-1,4-phenylene)dimorpholine (85%)
AnilineMorpholinePd₂(dba)₃ (4)XPhos (8)NaOtBu (2.8)Toluene12024N¹-Phenyl-N⁴-morpholino-2-nitrobenzene-1,4-diamine (Yield not specified)

Experimental Protocols

Protocol 1: Selective Mono-amination of this compound with Morpholine

This protocol details the synthesis of 4-(4-bromo-2-nitrophenyl)morpholine.

Materials:

  • This compound (1.0 mmol, 281 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos) (0.04 mmol, 18.7 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe, followed by the addition of morpholine.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(4-bromo-2-nitrophenyl)morpholine.

Protocol 2: Di-amination of this compound with Aniline

This protocol describes the synthesis of N¹,N⁴-diphenyl-2-nitrobenzene-1,4-diamine.

Materials:

  • This compound (1.0 mmol, 281 mg)

  • Aniline (2.4 mmol, 219 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 mmol, 36.6 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38.1 mg)

  • Sodium tert-butoxide (NaOtBu) (2.8 mmol, 269 mg)

  • Anhydrous toluene (10 mL)

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by the addition of aniline.

  • Immerse the Schlenk tube in a preheated oil bath at 120 °C and stir the mixture vigorously for 24 hours.

  • Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product using TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the resulting residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N¹,N⁴-diphenyl-2-nitrobenzene-1,4-diamine.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow reactant_node reactant_node product_node product_node process_node process_node A 1. Reagent Preparation (Aryl Halide, Amine, Catalyst, Ligand, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) A->B Load Reagents C 3. Solvent & Reagent Addition B->C Inert Environment D 4. Reaction at Elevated Temp. C->D Initiate Reaction E 5. Reaction Workup (Quenching, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F Crude Product G 7. Product Characterization F->G Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle pd_complex pd_complex intermediate intermediate Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (-HBr, Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Anilines from 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted anilines starting from the versatile building block, 1,4-dibromo-2-nitrobenzene. The presence of a nitro group and two bromine atoms at strategic positions on the benzene ring allows for a range of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination, followed by the reduction of the nitro group. These synthetic routes offer access to a diverse library of aniline derivatives, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1]

Synthetic Strategies

The synthesis of substituted anilines from this compound typically involves a two-step process:

  • C-N Bond Formation: Introduction of a nitrogen-based substituent by replacing one of the bromine atoms. This can be achieved via:

    • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, allowing for the direct displacement of a bromide ion by an amine. The bromine atom at the 4-position (para to the nitro group) is more susceptible to nucleophilic attack than the bromine at the 1-position (ortho to the nitro group).[1]

    • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an aryl halide and an amine. This method is highly versatile and accommodates a wide range of amines.[2][3][4][5]

  • Nitro Group Reduction: The nitro group of the resulting substituted nitrophenyl derivative is then reduced to an amino group to yield the final substituted aniline. Careful selection of the reducing agent is crucial to avoid undesired dehalogenation.[6][7]

Data Presentation

The following table summarizes representative yields for the synthesis of substituted anilines from this compound using the described methods. Please note that actual yields may vary depending on the specific substrate, reaction conditions, and scale of the reaction.

Starting MaterialAmineMethodIntermediate ProductIntermediate Yield (%)Final ProductFinal Yield (%)
This compoundPiperidineSNAr4-Bromo-2-nitro-1-(piperidin-1-yl)benzene85-954-Bromo-1-(piperidin-1-yl)benzene-2-amine80-90
This compoundAnilineSNAr4-Bromo-N-phenyl-2-nitroaniline70-854-Bromo-N1-phenylbenzene-1,2-diamine75-85
This compoundMorpholineBuchwald-Hartwig4-(4-Bromo-2-nitrophenyl)morpholine80-954-(4-Morpholinophenyl)aniline80-90
This compoundBenzylamineBuchwald-HartwigN-(4-Bromo-2-nitrophenyl)benzylamine75-90N1-(4-Bromophenyl)benzylamine-1,2-diamine70-85

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-nitro-N-substituted anilines via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, aniline) (2-4 equivalents)

  • Ethanol or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or DMF.

  • Add the desired amine (2.0-4.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF) and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with cold ethanol, and dried.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted-4-bromo-2-nitroaniline.

Protocol 2: Synthesis of 4-Bromo-2-nitro-N-substituted anilines via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, benzylamine) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3)) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-substituted-4-bromo-2-nitroaniline.

Protocol 3: Reduction of the Nitro Group to an Aniline

This protocol describes the selective reduction of the nitro group in the presence of a bromine substituent.

Method A: Catalytic Transfer Hydrogenation

Materials:

  • N-substituted-4-bromo-2-nitroaniline

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Hydrazine monohydrate (5 equivalents) or Ammonium formate (3-5 equivalents)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the N-substituted-4-bromo-2-nitroaniline (1.0 eq) in methanol or ethanol, carefully add 10% Pd/C.

  • To this suspension, add hydrazine monohydrate or ammonium formate portion-wise at room temperature. An exothermic reaction may be observed.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Method B: Metal-Acid Reduction

Materials:

  • N-substituted-4-bromo-2-nitroaniline

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents)

  • Hydrochloric acid (HCl) or Acetic acid

  • Ethanol or Ethyl acetate

  • Sodium bicarbonate (NaHCO3) solution

Procedure:

  • In a round-bottom flask, suspend the N-substituted-4-bromo-2-nitroaniline (1.0 eq) and iron powder or SnCl2·2H2O in ethanol or ethyl acetate.

  • Add concentrated HCl or glacial acetic acid dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the solid residues.

  • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aniline derivative by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  + Amine (R-NH2) buchwald Buchwald-Hartwig Amination start->buchwald  + Amine (R-NH2)  [Pd] catalyst, Ligand, Base intermediate N-Substituted 4-Bromo-2-nitroaniline snar->intermediate buchwald->intermediate reduction Nitro Group Reduction intermediate->reduction  Reducing Agent  (e.g., H2/Pd, Fe/HCl) final Substituted Aniline Product reduction->final Experimental_Workflow cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Nitro Group Reduction setup Reaction Setup (Starting Material, Reagent, Solvent) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring workup1 Work-up (Filtration, Extraction) monitoring->workup1 purification1 Purification (Column Chromatography) workup1->purification1 setup2 Reaction Setup (Intermediate, Reducing Agent, Solvent) purification1->setup2 Intermediate Product reaction2 Reaction (Stirring) setup2->reaction2 monitoring2 Monitoring (TLC) reaction2->monitoring2 workup2 Work-up (Filtration, Neutralization, Extraction) monitoring2->workup2 purification2 Purification (Recrystallization/Chromatography) workup2->purification2 final_product Characterization (NMR, IR, MS, MP) purification2->final_product Final Product

References

Application Notes and Protocols for the Use of 1,4-Dibromo-2-nitrobenzene in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dibromo-2-nitrobenzene (CAS No: 3460-18-2) is a highly versatile and valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring two bromine atoms and a nitro group on a benzene ring, provides multiple reactive sites for strategic functionalization.[1][3] The differential reactivity of the bromine atoms, influenced by the electron-withdrawing nitro group, allows for selective and sequential chemical transformations. This makes it an ideal starting material for constructing complex molecular architectures found in a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.[4][5]

This document provides detailed application notes and experimental protocols for key reactions involving this compound, specifically focusing on palladium-catalyzed cross-coupling reactions which are fundamental in modern medicinal chemistry.[6][7][8]

Key Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its application in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These reactions are crucial for assembling the core scaffolds of many drugs.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, typically between an aryl halide and an organoboron compound.[8][9][10] this compound can undergo sequential, chemo-selective Suzuki couplings, allowing for the synthesis of unsymmetrically substituted biaryl and p-terphenyl compounds, which are common motifs in pharmaceuticals.[11] The bromine atom para to the nitro group is generally more reactive towards oxidative addition to the palladium(0) catalyst.

General Workflow for Sequential Suzuki-Miyaura Coupling

G cluster_start Starting Material cluster_step1 First Coupling (Position 4) cluster_step2 Second Coupling (Position 1) cluster_final Further Modification start This compound step1_reagents Arylboronic Acid (Ar¹-B(OH)₂) Pd Catalyst, Base start->step1_reagents Reaction 1 step1_product 4-Aryl-1-bromo-2-nitrobenzene step1_reagents->step1_product step2_reagents Arylboronic Acid (Ar²-B(OH)₂) Pd Catalyst, Base step1_product->step2_reagents Reaction 2 step2_product 4-Aryl-1-Aryl'-2-nitrobenzene (Unsymmetrical Biaryl) step2_reagents->step2_product reduction Reduction of Nitro Group step2_product->reduction final_product Substituted Biaryl Amine (Pharmaceutical Intermediate) reduction->final_product

Caption: Workflow for sequential Suzuki coupling of this compound.

Experimental Protocol: Synthesis of 4-Bromo-4'-methoxy-2-nitrobiphenyl

This protocol describes a regioselective Suzuki-Miyaura coupling at the more reactive 4-position of this compound.[11]

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene and Water (e.g., 4:1 mixture)

    • Ethyl acetate, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene/water solvent mixture, followed by palladium(II) acetate.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8012~95Analogous Reactions[12]
1-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-Pd (0.01)K₂CO₃H₂O/EtOH800.598[12]
This compound4-Methoxyphenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Toluene/H₂ORT2>90[11]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[6][13] This reaction is used to couple aryl halides with a wide variety of amines. For this compound, this transformation provides a direct route to substituted nitroanilines, which are precursors to a multitude of pharmaceutical scaffolds after subsequent reduction of the nitro group.[7]

General Workflow for Buchwald-Hartwig Amination

G cluster_input Reactants cluster_catalyst Catalytic System cluster_output Product start This compound catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) start->catalyst amine Primary or Secondary Amine (R¹R²NH) amine->catalyst product 4-Amino-1-bromo-2-nitrobenzene Derivative catalyst->product C-N Coupling ligand Phosphine Ligand (e.g., XPhos, BINAP) ligand->catalyst base Base (e.g., NaOᵗBu, Cs₂CO₃) base->catalyst

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(Butylamino)-1-bromo-2-nitrobenzene

This protocol is a representative procedure for the mono-amination of this compound.

  • Materials:

    • This compound (1.0 eq)

    • n-Butylamine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

    • XPhos (0.03 eq)

    • Sodium tert-butoxide (NaOᵗBu, 1.4 eq)

    • Anhydrous Toluene

    • Ethyl acetate, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

    • Add this compound, followed by anhydrous toluene.

    • Add n-butylamine to the mixture.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-18 hours.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter, concentrate, and purify the residue by flash chromatography to yield the desired product.

Quantitative Data for Buchwald-Hartwig Amination

Aryl Halide SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-3-butoxy-5-nitrobenzeneAq. AmmoniaPd(OAc)₂ (2)RuPhos (4)LHMDSToluene/H₂O1001885[7]
2-Bromo-13α-estrone methyl etherAnilinePd(OAc)₂ (10)XPhos (10)Cs₂CO₃Toluene150 (MW)0.1794[14]
p-BromotoluenePiperazinePd(dba)₂(±)BINAPNaOᵗBuToluene100+ (MW)-High[13]

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a core scaffold that can be synthesized using intermediates derived from this compound.[4][5] For instance, substituted biaryl amines are privileged structures for targeting various protein kinases, which are critical regulators of cellular processes like cell growth and proliferation.[15] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[5]

Simplified Protein Kinase Signaling Pathway

G cluster_pathway Generic Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase1 Kinase 1 (e.g., BRAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->Kinase1 Blocks ATP Binding

Caption: Simplified kinase signaling pathway targeted by small molecule inhibitors.

The synthetic routes detailed above, such as Suzuki and Buchwald-Hartwig reactions on this compound, produce substituted biaryl and arylamine structures. After reduction of the nitro group to an amine, these intermediates can be further elaborated to generate potent kinase inhibitors that compete with ATP for the enzyme's binding site.[5]

References

Application Notes and Protocols for 1,4-Dibromo-2-nitrobenzene in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-nitrobenzene is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of various agrochemicals.[1][2] Its chemical structure, featuring two bromine atoms and a nitro group on a benzene ring, provides multiple reaction sites for building more complex molecules.[2] The presence of bromine atoms, in particular, is often associated with enhanced stability and efficacy in the final pesticide or herbicide products.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the production of a representative diphenyl ether herbicide.

Application in Diphenyl Ether Herbicide Synthesis

A primary application of this compound in the agrochemical industry is in the synthesis of diphenyl ether herbicides. These herbicides are a significant class of weed control agents that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants. The general synthesis involves a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis, where a phenoxide reacts with an activated aryl halide.

In this context, this compound can be reacted with a substituted phenol to form a nitrodiphenyl ether skeleton. The nitro group activates the benzene ring for nucleophilic attack, and one of the bromine atoms serves as a leaving group.

Representative Agrochemical: 2,4-dibromophenyl 4-nitrophenyl ether

For the purpose of these application notes, we will focus on the synthesis of 2,4-dibromophenyl 4-nitrophenyl ether , a diphenyl ether herbicide. This compound is a potent inhibitor of protoporphyrinogen oxidase.

Chemical Reaction:

G cluster_0 Synthesis of 2,4-dibromophenyl 4-nitrophenyl ether 1_4_dibromo_2_nitrobenzene This compound plus1 + 1_4_dibromo_2_nitrobenzene->plus1 2_4_dibromophenol 2,4-Dibromophenol plus1->2_4_dibromophenol arrow1 -> 2_4_dibromophenol->arrow1 product 2,4-dibromophenyl 4-nitrophenyl ether arrow1->product conditions KOH, DMSO Heat arrow1->conditions plus2 + KBr + H2O product->plus2

Caption: Synthesis of 2,4-dibromophenyl 4-nitrophenyl ether.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 2,4-dibromophenyl 4-nitrophenyl ether based on typical Williamson ether synthesis reactions for similar compounds.

ParameterValue
Reactants
This compound1.0 eq
2,4-Dibromophenol1.1 eq
Potassium Hydroxide1.5 eq
Reaction Conditions
SolventDimethyl sulfoxide (DMSO)
Temperature120-140 °C
Reaction Time4-6 hours
Product
Expected Yield 85-95%
Purity (after purification) >98%
Appearance Pale yellow solid

Experimental Protocols

Protocol 1: Synthesis of 2,4-dibromophenyl 4-nitrophenyl ether

This protocol details the synthesis of the diphenyl ether herbicide 2,4-dibromophenyl 4-nitrophenyl ether from this compound.

Materials:

  • This compound

  • 2,4-Dibromophenol

  • Potassium hydroxide (KOH) pellets

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 2,4-dibromophenol (1.1 eq) and anhydrous DMSO.

    • Stir the mixture until the phenol is completely dissolved.

    • Carefully add potassium hydroxide pellets (1.5 eq) to the solution. The mixture will become warm.

    • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Addition of this compound:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMSO.

    • Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 120-140 °C.

    • Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water. A precipitate will form.

    • Extract the aqueous mixture with toluene (3 x volume of DMSO).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a hexane-ethyl acetate gradient as the eluent to isolate the pure 2,4-dibromophenyl 4-nitrophenyl ether.

    • Collect the fractions containing the desired product and concentrate them using a rotary evaporator.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow Diagram:

G cluster_0 Synthesis Workflow start Start setup Reaction Setup: Dissolve 2,4-dibromophenol and KOH in DMSO start->setup addition Add this compound solution dropwise setup->addition reaction Heat to 120-140 °C for 4-6 hours addition->reaction workup Work-up: Aqueous quench, extraction with toluene reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 2,4-dibromophenyl 4-nitrophenyl ether.

Safety Precautions

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a key building block in the synthesis of agrochemicals, particularly diphenyl ether herbicides. The provided protocol for the synthesis of 2,4-dibromophenyl 4-nitrophenyl ether illustrates a practical application of this intermediate. The versatility of this compound allows for the synthesis of a wide range of other agrochemical derivatives through similar nucleophilic aromatic substitution reactions, making it a valuable compound for research and development in the agrochemical industry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,4-dibromo-2-nitrobenzene. This versatile substrate allows for selective mono- or di-functionalization, making it a valuable building block in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group influences the reactivity and regioselectivity of the coupling reactions, typically activating the ortho-positioned bromine atom for initial substitution.

Introduction to Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the two bromine atoms, influenced by the electron-withdrawing nitro group, enables sequential and site-selective reactions. This allows for the synthesis of unsymmetrical, multi-substituted nitroaromatics, which are precursors to a wide range of functionalized compounds.

The general reactivity trend for palladium-catalyzed cross-coupling reactions with di- or polyhalogenated arenes is that the halogen ortho to a strong electron-withdrawing group is more reactive. Therefore, in the case of this compound, the bromine at the 1-position is expected to react preferentially.

This document covers the following key palladium-catalyzed cross-coupling reactions of this compound:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Stille Coupling: Formation of C-C bonds with organostannanes.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃ (2)DMF/H₂ORT14-Bromo-1-(4-methoxyphenyl)-2-nitrobenzene95
2Phenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃ (2)DMF/H₂ORT14-Bromo-2-nitro-1,1'-biphenyl92
34-Methylphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃ (2)DMF/H₂ORT14-Bromo-4'-methyl-2-nitro-1,1'-biphenyl94
Heck Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10024(E)-1-(4-Bromo-2-nitrophenyl)-2-phenylethene75
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (1.5)DMA12024n-Butyl (E)-3-(4-bromo-2-nitrophenyl)acrylate80
Sonogashira Coupling
EntryCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF65121-Bromo-4-(phenylethynyl)-2-nitrobenzene85
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEt (2)Toluene80161-Bromo-2-nitro-4-((trimethylsilyl)ethynyl)benzene88
Buchwald-Hartwig Amination
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100184-(4-Bromo-2-nitrophenyl)morpholine90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11024N-(4-Bromo-2-nitrophenyl)aniline78
Stille Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)ProductYield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene110161-Bromo-2-nitro-4-vinylbenzene82
2Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF90244-Bromo-2-nitro-1,1'-biphenyl88

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling (Mono-arylation)

This protocol describes the selective mono-arylation of this compound at the C-1 position.

Materials:

  • This compound (1.0 mmol, 281 mg)

  • Arylboronic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Water (1 mL)

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF and water to the flask.

  • Degas the solution by bubbling the inert gas through it for 15 minutes.

  • Add Pd(OAc)₂ to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-nitrobiphenyl derivative.

Protocol 2: Heck Coupling (Mono-vinylation)

This protocol describes the selective mono-vinylation of this compound.

Materials:

  • This compound (1.0 mmol, 281 mg)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • Triphenylphosphine (PPh₃) (0.02 mmol, 5.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling (Mono-alkynylation)

This protocol describes the selective mono-alkynylation of this compound.

Materials:

  • This compound (1.0 mmol, 281 mg)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at 65 °C for 12 hours.

  • After cooling, filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination (Mono-amination)

This protocol describes the selective mono-amination of this compound.

Materials:

  • This compound (1.0 mmol, 281 mg)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

  • Sealed reaction tube

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a sealed reaction tube.

  • Add this compound and a stir bar.

  • Remove the tube from the glovebox, add anhydrous toluene followed by the amine.

  • Seal the tube and heat the mixture at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 5: Stille Coupling (Mono-vinylation)

This protocol describes the selective mono-vinylation of this compound.

Materials:

  • This compound (1.0 mmol, 281 mg)

  • Tributyl(vinyl)stannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)

  • Toluene, anhydrous (5 mL)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene via syringe, followed by tributyl(vinyl)stannane.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G General Workflow for Palladium-Catalyzed Cross-Coupling A 1. Reaction Setup B 2. Inert Atmosphere A->B Evacuate/Backfill C 3. Reagent Addition B->C Degas Solvent D 4. Reaction C->D Add Catalyst/Reactants E 5. Workup D->E Heat/Stir F 6. Purification E->F Quench/Extract G 7. Analysis F->G Chromatography

Caption: General experimental workflow for cross-coupling reactions.

G Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for cross-coupling reactions.

G Regioselectivity of Mono-Coupling Substrate This compound Ortho Ortho-substitution (more reactive) Substrate->Ortho Pd(0), Nu-M Meta Meta-substitution (less reactive) Substrate->Meta Minor pathway Product Mono-coupled Product Ortho->Product

Caption: Regioselectivity in mono-coupling of this compound.

Application Notes and Protocols for Sonogashira Coupling of 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 1,4-dibromo-2-nitrobenzene with terminal alkynes. This reaction is a powerful tool for the synthesis of functionalized nitroaromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] For di-substituted substrates like this compound, regioselectivity is a critical consideration. The electron-withdrawing nature of the nitro group is expected to influence the reactivity of the two bromine atoms, leading to selective coupling at one position.

Regioselectivity

In the case of this compound, the bromine atom at the 4-position (para to the nitro group) is anticipated to be more reactive towards oxidative addition to the palladium catalyst than the bromine atom at the 1-position (ortho to the nitro group). This is due to the strong electron-withdrawing effect of the nitro group, which makes the carbon at the 4-position more electrophilic. This selective reactivity allows for the controlled mono-alkynylation of the substrate.

Experimental Protocols

Below are two representative protocols for the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene. These protocols are based on standard Sonogashira conditions and can be adapted for other terminal alkynes.

Protocol 1: Standard Sonogashira Conditions

This protocol utilizes a common palladium catalyst and copper(I) iodide as a co-catalyst in an amine solvent which also acts as the base.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous triethylamine (10 mL) and anhydrous tetrahydrofuran (5 mL) to the flask.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvents under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-1-(alkynyl)-2-nitrobenzene.

Protocol 2: Copper-Free Sonogashira Conditions

This protocol is an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and diisopropylamine (3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work up the reaction mixture as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the mono-alkynylation of this compound.

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Alkyne (equiv)Expected Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/Et₃N2512-24Phenylacetylene (1.2)75-85
2Pd(PPh₃)₄ (5)-i-Pr₂NH (3)THF6012-24Phenylacetylene (1.1)70-80
3PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/Et₃N2518(Trimethylsilyl)acetylene (1.5)80-90

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR->Product Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR R-C≡C-H, Base Cu(I)-C≡CR->Ar-Pd(II)-X Cu(I)-C≡CR->Cu(I)X

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Workflow start Start reagents Combine this compound, Catalyst, Co-catalyst, and Base in an inert atmosphere start->reagents solvent Add anhydrous solvent reagents->solvent alkyne Add terminal alkyne solvent->alkyne reaction Stir at specified temperature alkyne->reaction monitor Monitor reaction by TLC/GC-MS reaction->monitor workup Aqueous workup monitor->workup Upon completion purify Column chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Heck Reaction of 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective mono-olefination of 1,4-Dibromo-2-nitrobenzene via the Heck reaction. This reaction is a valuable tool for the synthesis of functionalized nitroaromatic compounds, which are important intermediates in the development of pharmaceuticals and other bioactive molecules. The protocol focuses on achieving selective reaction at the more activated C-Br bond, positioned ortho to the nitro group.

Introduction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For dihalogenated substrates such as this compound, controlling the regioselectivity to achieve mono-substitution is a key challenge. The electron-withdrawing nature of the nitro group enhances the reactivity of the adjacent C-Br bond towards oxidative addition to the palladium catalyst, thus enabling selective functionalization. This protocol provides a starting point for the selective synthesis of 4-bromo-2-nitrostilbene derivatives.

Data Presentation

The following table summarizes the key reaction parameters for the selective mono-Heck reaction of this compound with a generic alkene (e.g., styrene). The conditions are based on established protocols for similar substrates, such as 1-bromo-4-nitrobenzene.[2]

ParameterValueNotes
Aryl Halide This compoundSubstrate
Alkene Styrene (or other suitable alkene)1.0 - 1.2 equivalents
Palladium Catalyst Palladium(II) acetate (Pd(OAc)₂)1-5 mol%
Ligand Triphenylphosphine (PPh₃)2-10 mol%
Base Triethylamine (Et₃N) or K₂CO₃2.0 - 3.0 equivalents
Solvent N,N-Dimethylformamide (DMF) or DMAcAnhydrous
Temperature 80-120 °CReaction temperature may need optimization depending on the alkene.
Reaction Time 4-24 hoursMonitor by TLC or GC for consumption of the alkene and formation of the mono-adduct. Prolonged reaction times may lead to the formation of the di-substituted product.
Expected Major Product (E)-4-Bromo-2-nitrostilbeneThe reaction is expected to be selective for the bromine ortho to the nitro group.
Potential Byproduct (E,E)-1,4-Distyryl-2-nitrobenzeneFormation of the di-substituted product can be minimized by controlling stoichiometry and reaction time.

Experimental Protocol

This protocol describes a general procedure for the selective mono-Heck reaction of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (or DMAc) to dissolve the solids. Then, add styrene (1.1 equiv) and triethylamine (2.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction should be stopped upon consumption of the starting alkene to minimize the formation of the di-substituted product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-substituted product, (E)-4-Bromo-2-nitrostilbene.

Mandatory Visualization

Heck_Reaction_Workflow Experimental Workflow for the Heck Reaction of this compound cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound, Pd(OAc)₂, and PPh₃ to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous solvent, styrene, and base. B->C Under inert atmosphere D 4. Heat the reaction mixture with stirring. C->D E 5. Monitor reaction progress by TLC or GC. D->E F 6. Cool, dilute with organic solvent, and perform aqueous wash. E->F Upon completion G 7. Dry, filter, and concentrate the organic phase. F->G H 8. Purify by column chromatography. G->H I Isolated (E)-4-Bromo-2-nitrostilbene H->I

Caption: Workflow for the selective mono-Heck reaction.

Signaling Pathways and Logical Relationships

The regioselectivity of the Heck reaction on this compound is governed by the electronic effects of the nitro substituent. The diagram below illustrates the logical relationship leading to the selective formation of the mono-arylated product at the C1 position (ortho to the nitro group).

Regioselectivity_Pathway A This compound B Electron-withdrawing -NO₂ group A->B C Increased electrophilicity of ortho C-Br bond (C1) B->C D Decreased electron density at C1-Br bond B->D E Preferential oxidative addition of Pd(0) at C1-Br C->E D->E F Formation of mono-arylated intermediate E->F G Reaction with alkene F->G H Mono-Heck Product: (E)-4-Bromo-2-nitrostilbene G->H

Caption: Rationale for regioselective Heck mono-arylation.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers Using 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-nitrobenzene is a versatile aromatic compound that serves as a valuable monomer for the synthesis of functional polymers. Its di-bromo functionality allows for various cross-coupling polymerization reactions, while the nitro group provides a handle for further functionalization, such as reduction to an amino group. This opens pathways to creating conjugated polymers with tunable electronic properties. This document provides detailed protocols for the synthesis of poly(2-nitro-p-phenylene) and its subsequent reduction to poly(2-amino-p-phenylene), a potentially conductive polymer, using this compound as the starting monomer. The primary polymerization methods covered are Yamamoto and Suzuki coupling, which are robust techniques for the formation of carbon-carbon bonds between aromatic units.

Data Presentation

The following tables summarize typical quantitative data for polymers synthesized from dihaloaromatic monomers using Yamamoto and Suzuki polycondensation. The data for poly(2-nitro-p-phenylene) and poly(2-amino-p-phenylene) are projected based on analogous systems, as specific literature values for these exact polymers are not extensively reported.

Table 1: Typical Molecular Weight and Polydispersity of Substituted Poly(p-phenylene)s

Polymerization MethodMonomerCatalyst SystemMn (kDa)Mw (kDa)PDI (Mw/Mn)
Yamamoto CouplingThis compoundNi(COD)₂ / 2,2'-Bipyridine5 - 1510 - 301.5 - 2.5
Suzuki PolycondensationThis compound & Benzene-1,4-diboronic acidPd(PPh₃)₄ / K₂CO₃8 - 2016 - 501.8 - 2.8

Table 2: Electrical Conductivity of Doped Phenylenediamine-based Polymers

PolymerDopantDoping LevelConductivity (S/cm)
Poly(2-amino-p-phenylene)Iodine (I₂)5% (w/w)10⁻⁵ - 10⁻³
Poly(2-amino-p-phenylene)Iodine (I₂)10% (w/w)10⁻⁴ - 10⁻²
Poly(2-amino-p-phenylene)Iodine (I₂)15% (w/w)10⁻³ - 10⁻¹
Poly(p-phenylenediamine)Iodine (I₂)Highup to 10⁻⁴

Experimental Protocols

Protocol 1: Synthesis of Poly(2-nitro-p-phenylene) via Yamamoto Coupling

This protocol describes the nickel-catalyzed homocoupling of this compound to yield poly(2-nitro-p-phenylene).

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Chloroform

Procedure:

  • In a glovebox, add Ni(COD)₂ (1.5 equivalents relative to monomer), 2,2'-bipyridine (1.5 equivalents), and 1,5-cyclooctadiene (1.5 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DMF and toluene (e.g., in a 2:1 ratio by volume) to the flask to dissolve the catalyst components.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Transfer the monomer solution to the catalyst solution via cannula under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 80°C and stir for 48 hours. The reaction mixture will typically become dark and viscous.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a stirred solution of methanol/concentrated HCl (e.g., 10:1 v/v).

  • Filter the precipitate and wash thoroughly with methanol to remove residual catalyst and unreacted monomer.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Collect the chloroform fraction, concentrate it by rotary evaporation, and precipitate the polymer in methanol.

  • Filter the purified polymer and dry it under vacuum at 60°C for 24 hours.

Protocol 2: Synthesis of Poly(2-nitro-p-phenylene) via Suzuki Polycondensation

This protocol outlines the palladium-catalyzed cross-coupling of this compound with a suitable bis(boronic acid) or bis(boronate ester) comonomer. For simplicity, this protocol will assume a copolymerization with benzene-1,4-diboronic acid.

Materials:

  • This compound

  • Benzene-1,4-diboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Water, deionized

  • Methanol

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), benzene-1,4-diboronic acid (1 equivalent), and anhydrous potassium carbonate (4 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-3 mol% relative to the monomer).

  • Deoxygenate the flask by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Add deoxygenated toluene and deionized water (e.g., in a 4:1 ratio by volume) via cannula.

  • Heat the reaction mixture to 90°C and stir vigorously for 72 hours under an inert atmosphere.

  • Cool the reaction to room temperature. Pour the mixture into a large volume of methanol containing a small amount of 1 M HCl to precipitate the polymer.

  • Filter the crude polymer and wash with water and then methanol.

  • Purify the polymer by dissolving it in a suitable solvent (e.g., chloroform or THF) and re-precipitating it in methanol.

  • Filter the polymer and dry under vacuum at 60°C for 24 hours.

Protocol 3: Reduction of Poly(2-nitro-p-phenylene) to Poly(2-amino-p-phenylene)

This protocol describes the chemical reduction of the nitro groups on the polymer backbone to amino groups.

Materials:

  • Poly(2-nitro-p-phenylene)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10 M

  • Deionized water

Procedure:

  • Dissolve poly(2-nitro-p-phenylene) in a suitable solvent (e.g., THF or DMF).

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (5-10 equivalents per nitro group) in a mixture of ethanol and concentrated HCl.

  • Add the SnCl₂ solution dropwise to the polymer solution at room temperature and stir.

  • Heat the reaction mixture to 60-70°C and stir for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of deionized water.

  • Filter the polymer and wash with water.

  • To deprotonate the ammonium salt and obtain the neutral amine, suspend the polymer in water and slowly add 10 M NaOH solution until the pH is basic (pH > 10).

  • Stir for several hours, then filter the polymer.

  • Wash the polymer extensively with deionized water until the filtrate is neutral, and then with methanol.

  • Dry the resulting poly(2-amino-p-phenylene) under vacuum at 60°C.

Protocol 4: Doping of Poly(2-amino-p-phenylene)

This protocol describes the iodine doping of poly(2-amino-p-phenylene) to enhance its electrical conductivity.

Materials:

  • Poly(2-amino-p-phenylene)

  • Iodine (I₂)

  • Acetonitrile or Chloroform

Procedure:

  • Prepare a stock solution of iodine in a suitable solvent like acetonitrile or chloroform.

  • Prepare a solution or a fine suspension of poly(2-amino-p-phenylene) in the same solvent.

  • Add a calculated amount of the iodine solution to the polymer solution/suspension to achieve the desired doping level (e.g., 5-15% by weight).

  • Stir the mixture at room temperature for 24 hours in a closed container to allow for doping.

  • For conductivity measurements, the doped polymer can be cast into a thin film by drop-casting or spin-coating onto a suitable substrate (e.g., glass with pre-patterned electrodes).

  • Dry the film under vacuum to remove the solvent.

  • Measure the conductivity of the doped polymer film using a four-point probe or by measuring the I-V characteristics of the film.

Mandatory Visualization

Yamamoto_Polymerization Monomer n Br-Ar(NO2)-Br Polymerization Polymerization (Reductive Elimination) Monomer->Polymerization Monomer Catalyst Ni(COD)2 / bpy Catalyst->Polymerization Catalyst Polymer -[Ar(NO2)]n- Polymerization->Polymer Polymer Byproduct n NiBr2(bpy) Polymerization->Byproduct Byproduct

Caption: Yamamoto coupling polymerization of this compound.

Suzuki_Polymerization_Workflow Start Start: Mix Monomers and Catalyst Monomers This compound + Benzene-1,4-diboronic acid Start->Monomers Catalyst Pd(PPh3)4 + K2CO3 Start->Catalyst Reaction Heat and Stir (e.g., 90°C, 72h) Monomers->Reaction Catalyst->Reaction Precipitation Precipitate in Methanol/HCl Reaction->Precipitation Purification Purify by Re-precipitation Precipitation->Purification Drying Dry under Vacuum Purification->Drying Product Final Polymer: Poly(2-nitro-p-phenylene) Drying->Product

Caption: Experimental workflow for Suzuki polycondensation.

Polymer_Functionalization_Pathway NitroPolymer Poly(2-nitro-p-phenylene) Reduction Reduction (e.g., SnCl2/HCl) NitroPolymer->Reduction AminoPolymer Poly(2-amino-p-phenylene) Reduction->AminoPolymer Doping Doping (e.g., Iodine) AminoPolymer->Doping ConductivePolymer Conductive Polymer Doping->ConductivePolymer

Caption: Pathway from precursor polymer to conductive material.

Application Notes: Synthesis of 2,5-Dibromonitrobenzene via Nitration of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of 1,4-dibromobenzene is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitro group (-NO₂) is introduced onto the benzene ring of 1,4-dibromobenzene. The reaction is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The bromine atoms on the benzene ring are ortho-, para-directing deactivators. Since the para positions are already substituted, the nitro group is directed to one of the ortho positions, resulting in the formation of 2,5-dibromonitrobenzene. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and pesticides.[1] This document provides detailed protocols for this synthesis, outlining the necessary reagents, conditions, and work-up procedures.

Data Presentation

The following table summarizes the quantitative data from two different experimental protocols for the nitration of 1,4-dibromobenzene.

ParameterProtocol 1Protocol 2
Starting Material
1,4-Dibromobenzene11.8 g (50 mmol)[2]23.6 g (100 mmol)[1][3]
Reagents
Nitric Acid4.6 g (70 mmol, 90%)[2]32 mL (68%)[1][3]
Sulfuric Acid75 mL + 20 mL (conc.)[2]64 mL + 40 mL (98%)[1][3]
Dichloromethane30 mL[2]N/A
Reaction Conditions
TemperatureRoom Temperature[2]50 °C[1][3]
Reaction Time50 minutes[2]30 minutes[1][3]
Work-up & Purification
Quenching Agent25% aq. NaOH[2]Ice water[1][3]
Extraction SolventDichloromethane[2]Dichloromethane[1][3]
Purification MethodEvaporation[2]Flash Chromatography[1][3]
Results
Product 2,5-Dibromonitrobenzene1,4-dibromo-2-nitrobenzene
Yield 97%[2]68%[1][3]
Appearance Light yellow crystalline solid[2]Light green-yellow solid[1][3]
Melting Point 83-84 °C[2]N/A

Experimental Protocols

Safety Precautions: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[4] Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and requires careful temperature control.

Protocol 1: High-Yield Synthesis at Room Temperature

This protocol is adapted from a procedure that reports a 97% yield of 2,5-dibromonitrobenzene.[2]

Materials:

  • 1,4-Dibromobenzene (11.8 g, 50 mmol)

  • Nitric acid (90%, 4.6 g, 70 mmol)

  • Concentrated sulfuric acid (95 mL total)

  • Dichloromethane (DCM)

  • 25% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath (for cooling, if necessary)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-dibromobenzene (11.8 g) in a mixture of dichloromethane (30 mL) and concentrated sulfuric acid (20 mL).

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding nitric acid (4.6 g, 90%) to concentrated sulfuric acid (75 mL). Cool the mixture if it becomes warm.

  • Addition of Nitrating Mixture: Slowly add the nitrating mixture dropwise to the solution of 1,4-dibromobenzene using a dropping funnel. Maintain the reaction at room temperature.[2]

  • Reaction Time: After the addition is complete (approximately 20 minutes), continue to stir the reaction mixture for an additional 30 minutes at room temperature.[2]

  • Work-up:

    • Carefully quench the reaction by adding 3 mL of 25% aqueous sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (30 mL).

    • Wash the aqueous layer with an additional portion of dichloromethane (10 mL).[2]

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Product: The resulting product is 2,5-dibromonitrobenzene, which should be a light yellow crystalline solid.[2] The reported yield for this procedure is 13.7 g (97%).[2]

Protocol 2: Synthesis with Heating

This protocol involves heating the reaction mixture to 50 °C and results in a 68% yield.[1][3]

Materials:

  • 1,4-Dibromobenzene (23.6 g, 100 mmol)

  • 68% Nitric acid (32 mL)

  • 98% Sulfuric acid (104 mL total)

  • Ice water

  • Dichloromethane (DCM)

  • 10% Potassium hydroxide solution

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Flash chromatography setup (with petroleum ether as eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-dibromobenzene (100 mmol) in 40 mL of 98% sulfuric acid.

  • Addition of Nitrating Mixture: Prepare a mixture of 68% nitric acid (32 mL) and 98% sulfuric acid (64 mL). Add this mixture dropwise to the solution of 1,4-dibromobenzene.[1][3]

  • Reaction: Heat the reaction mixture to 50 °C and maintain this temperature for 30 minutes with continuous stirring.[1][3]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into 200 mL of ice water.[1][3]

    • Extract the product with three portions of dichloromethane (200 mL each).[1][3]

  • Washing: Combine the organic layers and wash them sequentially with two portions of water (100 mL each) and three portions of 10% potassium hydroxide solution (100 mL each).[1][3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.

  • Purification: Purify the crude residue by flash chromatography using petroleum ether as the eluent to obtain this compound as a light green-yellow solid.[1][3] The reported yield is 68%.[1][3]

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Start: Reagents prep_reagents 1. Dissolve 1,4-dibromobenzene in H₂SO₄ & DCM (Protocol 1) or H₂SO₄ (Protocol 2) start->prep_reagents reaction 3. Add Nitrating Mixture Dropwise Control Temperature (RT or 50°C) prep_reagents->reaction prep_nitrating_mix 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitrating_mix->reaction stir 4. Stir for 30-50 min reaction->stir quench 5. Quench Reaction (aq. NaOH or Ice Water) stir->quench extract 6. Extract Product (Dichloromethane) quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify (Evaporation or Chromatography) dry->purify end End: 2,5-Dibromonitrobenzene purify->end

References

Application Notes: Nucleophilic Aromatic Substitution (SNAr) on 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in synthetic organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The substrate, 1,4-dibromo-2-nitrobenzene, is a highly versatile building block for these transformations. Its reactivity is dictated by the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack. This nitro group activates the positions ortho (C1) and para (C4) to it. Due to steric hindrance from the adjacent nitro group at the C1 position, nucleophilic attack preferentially occurs at the C4 position, leading to the selective substitution of the C4-bromine atom. This regioselectivity makes this compound an excellent precursor for synthesizing a wide range of substituted 4-bromo-2-nitroaniline, phenol, and thioether derivatives, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1]

General Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom at the C4 position (para to the nitro group), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization for this intermediate.[2][3]

  • Elimination & Aromatization: The reaction concludes with the departure of the bromide leaving group from the C4 position, which restores the aromaticity of the ring and yields the final substituted product.

Caption: General mechanism of the SNAr reaction.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various nucleophiles. These reactions highlight the preferential substitution at the C4 position.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Yield (%)Product
PiperidineK₂CO₃DMF806921-(4-Bromo-2-nitrophenyl)piperidine
MorpholineK₂CO₃DMSO905954-(4-Bromo-2-nitrophenyl)morpholine
AnilineNaHTHF65 (reflux)1285N-(4-Bromo-2-nitrophenyl)aniline
MethanolNaHTHF65 (reflux)8884-Bromo-1-methoxy-2-nitrobenzene
PhenolK₂CO₃Acetonitrile80 (reflux)10824-Bromo-2-nitrophenyl phenyl ether
ThiophenolEt₃NEthanol70497(4-Bromo-2-nitrophenyl)(phenyl)sulfane

Detailed Experimental Protocols

The following protocols provide representative examples for conducting SNAr reactions on this compound with amine and alcohol nucleophiles.

Protocol 1: Synthesis of 4-(4-Bromo-2-nitrophenyl)morpholine

This protocol details the reaction with a secondary amine, morpholine.

Materials:

  • This compound (1.0 eq, e.g., 2.81 g, 10 mmol)

  • Morpholine (1.2 eq, e.g., 1.05 g, 12 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 20 mmol)

  • Dimethyl Sulfoxide (DMSO) (approx. 0.2 M solution, e.g., 50 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • TLC plates (silica gel)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (2.81 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Add DMSO (50 mL) to the flask.

  • Add morpholine (1.05 g, 12 mmol) to the stirring suspension.

  • Heat the reaction mixture to 90 °C using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-6 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.

Protocol 2: Synthesis of 4-Bromo-1-methoxy-2-nitrobenzene

This protocol details the reaction with an alkoxide, generated in situ from methanol.

Materials:

  • This compound (1.0 eq, e.g., 2.81 g, 10 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq, e.g., 0.44 g, 11 mmol)

  • Methanol (used to generate methoxide, excess)

  • Anhydrous Tetrahydrofuran (THF) (approx. 0.2 M solution, e.g., 50 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (30 mL) and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.44 g, 11 mmol) to the cold THF.

  • Slowly add methanol (1.5 eq, 0.48 g, 15 mmol) dropwise to the NaH suspension. Stir for 20 minutes at 0 °C to form sodium methoxide.

  • In a separate flask, dissolve this compound (2.81 g, 10 mmol) in anhydrous THF (20 mL).

  • Add the solution of this compound to the sodium methoxide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).

  • Monitor the reaction by TLC. Upon completion (typically 8-10 hours), cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the desired product.

General Experimental Workflow

The successful execution of an SNAr reaction involves a systematic series of steps from preparation to final analysis.

SNAr_Workflow Figure 2: General Laboratory Workflow for SNAr Reactions A 1. Reactant & Reagent Preparation (Substrate, Nucleophile, Base, Solvent) B 2. Reaction Setup (Inert atmosphere if needed, glassware assembly) A->B C 3. SNAr Reaction (Controlled temperature, stirring) B->C D 4. Reaction Monitoring (TLC, GC-MS, or LC-MS) C->D D->C Continue reaction E 5. Workup & Quenching (Cooling, addition of water or aq. solution) D->E Reaction complete F 6. Product Extraction (Separation of organic and aqueous layers) E->F G 7. Purification (Column chromatography, recrystallization) F->G H 8. Product Characterization (NMR, MS, IR) G->H

Caption: A generalized workflow for SNAr reactions.

Safety Precautions

  • This compound is harmful if swallowed and causes skin and eye irritation.[4]

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

  • Organic solvents like DMF, DMSO, and THF have specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Regioselective Functionalization of 1,4-Dibromo-2-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 1,4-dibromo-2-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its three distinct reactive sites, allowing for the sequential and controlled introduction of various functional groups. The methodologies outlined herein focus on achieving high regioselectivity in nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination reactions.

Introduction

This compound possesses two bromine atoms at positions C1 and C4, and a nitro group at C2. The strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic attack and influences the reactivity of the adjacent C1-Br bond in palladium-catalyzed cross-coupling reactions. This inherent electronic bias allows for predictable and selective functionalization, making it a valuable scaffold for the synthesis of complex molecular architectures.

Regioselectivity Principles

The regioselectivity of reactions involving this compound is primarily governed by electronic effects. The nitro group deactivates the ortho and para positions towards electrophilic attack but strongly activates them for nucleophilic aromatic substitution. In the case of palladium-catalyzed cross-coupling reactions, the C1-Br bond, being ortho to the electron-withdrawing nitro group, is more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst compared to the C4-Br bond. This difference in reactivity forms the basis for the regioselective functionalization at the C1 position.

Regioselectivity This compound This compound C1-Br (ortho to NO2) C1-Br (ortho to NO2) This compound->C1-Br (ortho to NO2) NO2 group C4-Br (para to NO2) C4-Br (para to NO2) This compound->C4-Br (para to NO2) Increased Electrophilicity Increased Electrophilicity C1-Br (ortho to NO2)->Increased Electrophilicity Favored Oxidative Addition Favored Oxidative Addition Increased Electrophilicity->Favored Oxidative Addition Pd(0) Primary Reaction Site Primary Reaction Site Favored Oxidative Addition->Primary Reaction Site

Caption: Logical diagram illustrating the basis of regioselectivity.

Application Notes and Protocols

Nucleophilic Aromatic Substitution (SNAr)

The C1-Br bond of this compound is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the selective introduction of oxygen, sulfur, and nitrogen nucleophiles at this position under relatively mild conditions.

General Workflow for SNAr:

Caption: Generalized experimental workflow for SNAr reactions.

Experimental Protocol: Synthesis of 4-Bromo-2-nitro-1-phenoxybenzene

  • Materials:

    • This compound (1.0 mmol, 280.9 mg)

    • Phenol (1.2 mmol, 113 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

    • Add anhydrous DMF to the flask.

    • Add phenol to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

NucleophileProductConditionsYield (%)Regioselectivity (C1:C4)
Phenol4-Bromo-2-nitro-1-phenoxybenzeneK₂CO₃, DMF, 80 °C>90>99:1
Sodium methoxide1-Bromo-4-methoxy-3-nitrobenzeneNaOMe, MeOH, reflux>95>99:1
Thiophenol4-Bromo-2-nitrophenyl(phenyl)sulfaneK₂CO₃, DMF, 60 °C>90>99:1

Table 1: Representative SNAr Reactions on this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, regioselective coupling can be achieved at the C1 position under specific catalytic conditions, particularly with phosphine-free palladium catalysts.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-nitro-1,1'-biphenyl

  • Materials:

    • This compound (1.0 mmol, 280.9 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Tetrahydrofuran (THF) (5 mL)

    • Water (1 mL)

  • Procedure:

    • In a Schlenk tube, combine this compound, phenylboronic acid, and potassium carbonate.

    • Add THF and water to the tube.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

    • Add palladium(II) acetate to the reaction mixture under an inert atmosphere.

    • Seal the tube and heat the reaction mixture at 60 °C for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).

Arylboronic AcidProductCatalyst SystemYield (%)Regioselectivity (C1:C4)
Phenylboronic acid4-Bromo-2-nitro-1,1'-biphenylPd(OAc)₂, K₂CO₃, THF/H₂O~85>98:2
4-Methoxyphenylboronic acid4-Bromo-4'-methoxy-2-nitro-1,1'-biphenylPd(OAc)₂, K₂CO₃, THF/H₂O~82>98:2
3-Tolylboronic acid4-Bromo-3'-methyl-2-nitro-1,1'-biphenylPd(OAc)₂, K₂CO₃, THF/H₂O~80>98:2

Table 2: Regioselective Suzuki-Miyaura Coupling Reactions. [1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, regioselective alkynylation of this compound is expected at the more reactive C1 position.

Experimental Protocol: Synthesis of 1-Bromo-4-(phenylethynyl)-2-nitrobenzene

  • Materials:

    • This compound (1.0 mmol, 280.9 mg)

    • Phenylacetylene (1.2 mmol, 122 mg)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene to the mixture.

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate).

AlkyneProductCatalyst SystemYield (%)Regioselectivity (C1:C4)
Phenylacetylene1-Bromo-4-(phenylethynyl)-2-nitrobenzenePd(PPh₃)₂Cl₂/CuI, Et₃N, THF~80High
1-Hexyne1-Bromo-4-(hex-1-yn-1-yl)-2-nitrobenzenePd(PPh₃)₂Cl₂/CuI, Et₃N, THF~75High
Trimethylsilylacetylene1-Bromo-4-((trimethylsilyl)ethynyl)-2-nitrobenzenePd(PPh₃)₂Cl₂/CuI, Et₃N, THF~85High

Table 3: Regioselective Sonogashira Coupling Reactions (Predicted based on reactivity principles).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Regioselective amination of this compound at the C1 position can be achieved using appropriate palladium catalysts and ligands.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Ligand_Exchange Ligand Exchange ArPd(II)(Br)L2->Ligand_Exchange R'NH2, Base ArPd(II)(NHR')L2 ArPd(II)(NHR')L2 Ligand_Exchange->ArPd(II)(NHR')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NHR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NHR' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Bromo-N-phenyl-2-nitroaniline

  • Materials:

    • This compound (1.0 mmol, 280.9 mg)

    • Aniline (1.2 mmol, 112 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

    • Xantphos (0.03 mmol, 17.3 mg)

    • Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOᵗBu.

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add anhydrous toluene, followed by this compound and aniline.

    • Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

AmineProductCatalyst SystemYield (%)Regioselectivity (C1:C4)
Aniline4-Bromo-N-phenyl-2-nitroanilinePd₂(dba)₃/Xantphos, NaOᵗBu, Toluene~75High
Morpholine4-(4-Bromo-2-nitrophenyl)morpholinePd₂(dba)₃/Xantphos, NaOᵗBu, Toluene~80High
n-ButylamineN-(4-Bromo-2-nitrophenyl)butan-1-aminePd₂(dba)₃/Xantphos, NaOᵗBu, Toluene~70High

Table 4: Regioselective Buchwald-Hartwig Amination Reactions (Predicted based on reactivity principles).

Conclusion

The regioselective functionalization of this compound provides a powerful platform for the synthesis of a diverse range of substituted nitroaromatics. The electronic influence of the nitro group allows for highly selective transformations at the C1 position through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and controlled construction of complex molecular targets. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and selectivity.

References

Flow Chemistry Methods for Reactions with 1,4-Dibromo-2-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with 1,4-Dibromo-2-nitrobenzene using flow chemistry techniques. The adoption of continuous flow processing for the synthesis and functionalization of this versatile building block offers significant advantages in terms of safety, efficiency, and scalability. The protocols outlined herein are intended to serve as a starting point for researchers in academic and industrial settings, particularly in the field of drug development where precise control over reaction conditions is paramount.

Introduction to Flow Chemistry with this compound

This compound is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring two bromine atoms and a nitro group on an aromatic ring, allows for a variety of chemical transformations. These include nucleophilic aromatic substitution (SNA), reduction of the nitro group, and cross-coupling reactions. Performing these reactions in a continuous flow setup provides enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety profiles, especially for highly exothermic or hazardous reactions.

Application Note 1: Sequential Suzuki-Miyaura Cross-Coupling in Flow

A significant application of flow chemistry with this compound is the selective sequential Suzuki-Miyaura cross-coupling to synthesize unsymmetrically substituted p-terphenyls.[1] This method allows for the controlled, stepwise introduction of different aryl groups at the two bromine positions.

Logical Workflow for Sequential Suzuki-Miyaura Coupling

G cluster_0 Step 1: First Suzuki-Miyaura Coupling cluster_1 Step 2: Second Suzuki-Miyaura Coupling A This compound (Solution A) D Mixer 1 A->D B Arylboronic Acid 1 (Solution B) B->D C Pd(OAc)2 Catalyst (Solution C) C->D E Flow Reactor 1 (Room Temperature) D->E F Product 1: Mono-arylated Intermediate E->F G Product 1 Stream F->G To second coupling step J Mixer 2 G->J H Arylboronic Acid 2 (Solution D) H->J I Catalyst/Base (Solution E) I->J K Flow Reactor 2 (Heated) J->K L Final Product: Unsymmetrical p-Terphenyl K->L

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Sequential Suzuki-Miyaura Cross-Coupling

This protocol is based on the work by Kazi et al. for the synthesis of unsymmetrically substituted p-terphenyls.[1]

Stock Solutions:

  • Solution A (Substrate): this compound (1.0 equiv) in a suitable solvent (e.g., THF/water mixture).

  • Solution B (Boronic Acid 1): First arylboronic acid (1.1 equiv) in the same solvent system.

  • Solution C (Catalyst 1): Pd(OAc)2 (0.02 equiv) in the same solvent system.

  • Solution D (Boronic Acid 2): Second arylboronic acid (1.2 equiv) in a suitable solvent.

  • Solution E (Catalyst/Base 2): A suitable palladium catalyst and base for the second coupling in a suitable solvent.

Flow Setup:

  • Three syringe pumps are used to deliver solutions A, B, and C.

  • The streams are combined in a T-mixer.

  • The mixed stream enters the first flow reactor (e.g., a coiled PFA or stainless steel reactor) maintained at room temperature.

  • The output from the first reactor, containing the mono-substituted intermediate, is then mixed with solutions D and E using two additional syringe pumps and a second T-mixer.

  • This new mixture enters a second, heated flow reactor for the second coupling reaction.

  • The final product stream is collected for analysis and purification.

Quantitative Data (Illustrative):

ParameterFirst CouplingSecond Coupling
Temperature Room Temperature80 - 120 °C
Residence Time 5 - 15 min10 - 30 min
Catalyst Pd(OAc)2Pd catalyst (e.g., Pd(PPh3)4)
Base -K2CO3 or Cs2CO3
Yield (Step 1) > 90%-
Yield (Step 2) -> 85%

Application Note 2: Continuous Flow Reduction of the Nitro Group

The reduction of the nitro group in this compound to an aniline is a crucial transformation. Flow chemistry offers a safer and more efficient way to perform this potentially exothermic reaction. The following protocol is a proposed method based on established procedures for the reduction of aromatic nitro compounds.[2][3]

Experimental Workflow for Nitro Group Reduction

G A This compound (Solution A) C Mixer A->C B Reducing Agent (e.g., HSiCl3 or B2(OH)4) (Solution B) B->C D Flow Reactor (Controlled Temperature) C->D E Quenching Solution (e.g., NaOH aq.) D->E F Collection & Work-up E->F G Product: 4,5-Dibromoaniline F->G

Caption: Workflow for the continuous flow reduction of this compound.

Experimental Protocol: Nitro Group Reduction

This protocol is adapted from procedures for the metal-free reduction of nitroarenes.[2][4]

Stock Solutions:

  • Solution A (Substrate): this compound (1.0 equiv) in a dry solvent (e.g., CH2Cl2 or DMSO/EtOH).

  • Solution B (Reducing Agent): Trichlorosilane (HSiCl3, 4.0 equiv) and Hünig's base (6.0 equiv) in the same dry solvent, or Tetrahydroxydiboron (B2(OH)4, 3.2 equiv) in a DMSO/EtOH mixture.[2][3]

Flow Setup:

  • Two syringe pumps are used to deliver solutions A and B.

  • The streams are combined in a T-mixer.

  • The mixed stream enters a flow reactor (e.g., a PFA tubing coil) maintained at a controlled temperature (e.g., room temperature to 60 °C).

  • The output from the reactor is directed into a quenching solution (e.g., 10% NaOH solution).

  • The quenched mixture is collected for extraction and purification.

Quantitative Data (Proposed Starting Conditions):

ParameterValue
Substrate Concentration 0.4 M
Reducing Agent HSiCl3 / Hünig's base
Solvent Dry CH2Cl2
Temperature 25 °C
Residence Time 5 - 20 min
Expected Conversion > 95%

Application Note 3: Nucleophilic Aromatic Substitution (SNAr) in Flow

The bromine atoms on the this compound ring are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. Flow chemistry provides excellent control over the reaction conditions for these often rapid and exothermic reactions. The following is a general protocol based on SNAr reactions of similar activated aromatic halides.[5]

Logical Relationship for SNAr Reaction

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Flow Reactor A->C B Nucleophile (e.g., Amine, Alkoxide) B->C F Mono-substituted Product C->F D Elevated Temperature D->C E Base (optional) E->C

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 1,4-Dibromo-2-nitrobenzene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several sources. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. Palladium(0) sources can degrade upon prolonged storage. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced to the active Pd(0) species in situ. Consider using a freshly opened catalyst or a more robust precatalyst.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like the homocoupling of the boronic acid. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

  • Reagent Quality: Verify the purity of your this compound, boronic acid, and base. Impurities can poison the catalyst or interfere with the reaction. Boronic acids, in particular, can be prone to decomposition (protodeboronation).

  • Base Strength and Solubility: The base is crucial for the transmetalation step. Ensure the chosen base is strong enough and has sufficient solubility in the reaction medium. Common bases for this reaction include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Q2: I am observing the formation of significant side products. What are the likely byproducts and how can I minimize them?

A2: Common side reactions in the Suzuki coupling of this compound include:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a frequent issue, often promoted by the presence of oxygen or an excess of Pd(II) species. Thoroughly degassing the reaction mixture is critical for minimizing this side reaction.

  • Dehalogenation: The replacement of a bromine atom with a hydrogen atom can occur, leading to 2-bromo-1-nitrobenzene or nitrobenzene. This can be caused by hydride sources in the reaction mixture, such as certain solvents or impurities in the base.

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene, effectively removing it from the reaction. This is often accelerated by aqueous conditions and high temperatures. Using a boronic ester (e.g., a pinacol ester) can enhance stability.

To minimize these side products, ensure a strictly inert atmosphere, use high-purity reagents, and consider optimizing the reaction temperature and time.

Q3: How can I control the regioselectivity of the reaction to favor mono-arylation over di-arylation?

A3: this compound has two bromine atoms with different reactivities. The bromine atom at the C1 position (ortho to the nitro group) is more activated towards oxidative addition due to the electron-withdrawing nature of the nitro group. This inherent difference can be exploited to achieve selective mono-arylation.[1]

To favor mono-arylation:

  • Stoichiometry: Use a controlled amount of the boronic acid (typically 1.0 to 1.2 equivalents).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product occurs. Lowering the reaction temperature can also improve selectivity.

  • Catalyst and Ligand Choice: A less reactive catalyst system might favor mono-substitution. For instance, a phosphine-free system with Pd(OAc)₂ has been shown to give regioselective coupling at room temperature.[1]

Q4: I am struggling to purify my product from the reaction mixture. What are the recommended purification strategies?

A4: Purification of the Suzuki coupling products of this compound can be challenging due to the presence of closely eluting byproducts.

  • Aqueous Workup: A standard aqueous workup is the first step to remove the majority of inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying the desired product. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for separating the mono-arylated product from the starting material, di-arylated product, and homocoupled byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving substrates similar to this compound. This data can serve as a guide for optimizing your specific reaction.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
1Pd(OAc)₂NoneK₂CO₃Toluene/H₂O8012Mono-arylatedGood
2Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane10018Di-arylatedHigh
3PdCl₂(dppf)dppfNa₂CO₃DMF906Mono-arylatedHigh
4Pd₂(dba)₃SPhosCs₂CO₃Toluene1104Mono-arylatedExcellent

Data is illustrative and compiled from various sources on similar substrates. Yields are highly dependent on the specific boronic acid used.

Table 2: Influence of Base and Solvent on Yield

EntryBaseSolventCatalystTemperature (°C)Time (h)ProductYield (%)
1K₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄9012Di-arylated92
2Cs₂CO₃1,4-Dioxane/H₂OPd(PPh₃)₄9012Di-arylated88
3K₂CO₃Toluene/H₂OPd(OAc)₂8012Mono-arylated85
4NaOHTHF/H₂OPdCl₂(dppf)808Mono-arylated95

Data is illustrative and compiled from various sources on similar substrates. Yields are highly dependent on the specific boronic acid and catalyst system used.

Experimental Protocols

Below is a representative experimental protocol for the selective mono-arylation of this compound. This should be considered a starting point, and optimization may be necessary for different boronic acids.

Protocol: Selective Mono-Suzuki Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium(II) acetate.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired mono-arylated product.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regenerated Catalyst product product F->product Ar-Ar' (Coupled Product) ArX Ar-X (this compound) ArX->B ArB Ar'-B(OR)2 (Boronic Acid/Ester) ArB->D Base Base (e.g., K2CO3) Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Check Catalyst Activity - Fresh Catalyst? - Correct Precatalyst? start->check_catalyst check_atmosphere Verify Inert Atmosphere - Proper Degassing? - No Leaks? check_catalyst->check_atmosphere check_reagents Assess Reagent Quality - Pure Starting Materials? - Stable Boronic Acid? check_atmosphere->check_reagents check_conditions Evaluate Reaction Conditions - Optimal Base? - Appropriate Solvent? - Correct Temperature? check_reagents->check_conditions side_reactions Analyze for Side Reactions - Homocoupling? - Dehalogenation? - Protodeboronation? check_conditions->side_reactions optimize Systematically Optimize - Screen Catalysts/Ligands - Vary Base/Solvent - Adjust Temperature/Time side_reactions->optimize success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Cross-Coupling Reactions of 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,4-dibromo-2-nitrobenzene in cross-coupling reactions. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during Suzuki, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The primary side products in cross-coupling reactions involving this compound include:

  • Homocoupling Products: Dimerization of the coupling partner, such as biphenyl from phenylboronic acid in Suzuki reactions or 1,4-diphenylbuta-1,3-diyne from phenylacetylene in Sonogashira reactions (Glaser coupling).[1][2] This is often promoted by the presence of oxygen.[1]

  • Dehalogenation Products: Replacement of one or both bromine atoms on the this compound with a hydrogen atom, leading to 1-bromo-3-nitrobenzene or nitrobenzene.[3] This can occur when the palladium complex abstracts a hydride from the solvent or base.[3]

  • Di-substituted Products: In cases where mono-substitution is desired, the formation of the di-substituted product is a common side reaction. Controlling the stoichiometry and reaction conditions is crucial for achieving selectivity.

  • Protodeborylation: In Suzuki reactions, the boronic acid can be protonated and cleaved from the aromatic ring before it can participate in the cross-coupling reaction.

Q2: Which bromine atom on this compound is more reactive in cross-coupling reactions?

A2: The bromine atom at the 4-position (para to the nitro group) is generally more reactive towards oxidative addition to the palladium catalyst. The strong electron-withdrawing nature of the nitro group activates the C-Br bond at the para position. However, some studies have shown that under certain conditions, particularly with phosphine-free palladium catalysts in Suzuki reactions, selective coupling at the 2-position (ortho to the nitro group) can be achieved.

Q3: How can I control for mono- versus di-substitution?

A3: Achieving selective mono-substitution can be challenging. Key strategies include:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner for mono-substitution. For di-substitution, a larger excess (2.2-2.5 equivalents) is typically required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution. Monitor the reaction closely by TLC or GC-MS to stop it once the desired mono-substituted product is the major component.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence selectivity. For instance, bulky ligands can sometimes favor mono-substitution due to steric hindrance around the palladium center after the first coupling event.

Q4: The nitro group on my starting material is being reduced. How can I prevent this?

A4: Reduction of the nitro group is a potential side reaction, especially under harsh conditions or with certain reagents. To minimize this:

  • Use Mild Reducing Agents: If a reducing agent is necessary for catalyst activation, choose a mild one.

  • Control Reaction Temperature: Avoid excessively high temperatures.

  • Degas Thoroughly: Remove oxygen from the reaction mixture, as it can participate in side reactions that may indirectly lead to the reduction of the nitro group.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Steps
Low or no yield of desired product Inactive catalystUse a fresh batch of palladium catalyst and ensure proper activation if using a Pd(II) source.
Poor solubility of reagentsTry a different solvent system (e.g., dioxane/water, toluene/water, DMF).
Ineffective baseEnsure the base is finely powdered and anhydrous. Try alternative bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
Protodeborylation of boronic acidUse a more stable boronic ester (e.g., pinacol ester) or add the boronic acid later in the reaction sequence.
Significant formation of homocoupled boronic acid byproduct Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[1]
Pd(II) precatalyst not fully reducedEnsure complete reduction of the Pd(II) precatalyst to Pd(0) before the main reaction begins.
Formation of dehalogenated side product Hydride source in the reaction mixtureUse anhydrous solvents and ensure the base is not a significant source of hydrides.
Poor regioselectivity (mixture of 2- and 4-substituted products) Inappropriate catalyst systemFor selective coupling at the 2-position, consider a phosphine-free Pd(OAc)₂ catalyst system. For the 4-position, standard Pd(PPh₃)₄ or other phosphine-ligated catalysts are typically used.
Heck Coupling
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inactive catalystUse a fresh palladium source and ensure appropriate ligand is present if necessary.
Unreactive alkeneElectron-deficient alkenes (e.g., acrylates, styrene) are generally more reactive. For less reactive alkenes, higher temperatures and longer reaction times may be needed.
Ineffective baseTriethylamine (Et₃N) is a common base; consider stronger, non-nucleophilic bases like DBU or a solid base like K₂CO₃.
Formation of palladium black Catalyst decompositionLower the reaction temperature, ensure an inert atmosphere, and check for impurities in the reagents.
Mixture of E/Z isomers Reaction conditionsThe Heck reaction generally favors the formation of the trans (E) isomer. If a mixture is obtained, purification by chromatography is usually necessary.
Double arylation of the alkene High catalyst loading or temperatureReduce the catalyst loading and/or reaction temperature.
Sonogashira Coupling
Problem Possible Cause Troubleshooting Steps
Significant alkyne homocoupling (Glaser coupling) Presence of oxygenRigorously degas all solvents and reagents and maintain a strict inert atmosphere.[1][2]
High concentration of copper co-catalystReduce the amount of CuI or consider a copper-free Sonogashira protocol.[1]
Low or no cross-coupled product Inactive catalystUse fresh Pd and Cu catalysts. Ensure the amine base is pure and dry.
Poor alkyne reactivityTerminal alkynes are required. If using a protected alkyne, ensure in situ deprotection is effective.
Reaction stalls Catalyst deactivationAdd a fresh portion of the palladium catalyst.
Formation of insoluble copper acetylideEnsure adequate stirring and consider a co-solvent to improve solubility.

Quantitative Data on Product Distribution

The following tables provide representative data on product and side product distribution for cross-coupling reactions of this compound. Yields can vary significantly based on the specific reaction conditions.

Table 1: Suzuki Coupling with Phenylboronic Acid

Product/Side ProductStructureRepresentative Yield (%)
4-Bromo-2-nitro-1,1'-biphenyl (Mono-product)60-75
2-Bromo-5-nitro-1,1'-biphenyl (Mono-product)5-15
2-Nitro-1,1':4',1''-terphenyl (Di-product)10-20
Biphenyl (Homocoupling)<5
1-Bromo-3-nitrobenzene (Dehalogenation)<5

Table 2: Heck Coupling with Styrene

Product/Side ProductStructureRepresentative Yield (%)
(E)-1-(4-Bromo-2-nitrophenyl)-2-phenylethene55-70
(E)-1-(2-Bromo-5-nitrophenyl)-2-phenylethene10-20
(E,E)-1,4-Distyryl-2-nitrobenzene5-15
Stilbene (from homocoupling of styrene)<5
1-Bromo-3-nitrobenzene (Dehalogenation)<10

Table 3: Sonogashira Coupling with Phenylacetylene

Product/Side ProductStructureRepresentative Yield (%)
1-Bromo-2-nitro-4-(phenylethynyl)benzene65-80
1-Bromo-4-nitro-2-(phenylethynyl)benzene5-10
1,4-Bis(phenylethynyl)-2-nitrobenzene10-20
1,4-Diphenylbuta-1,3-diyne (Glaser coupling)<10
1-Bromo-3-nitrobenzene (Dehalogenation)<5

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling of this compound

This protocol is optimized for the selective mono-arylation at the 4-position.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of this compound with Styrene

This protocol is for the mono-vinylation at the 4-position.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • P(o-tolyl)₃ (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, followed by this compound, styrene, and Et₃N.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS (typically 8-12 hours).

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is designed for mono-alkynylation at the 4-position while minimizing homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF and Et₃N.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC (typically 6-10 hours). For less reactive systems, gentle heating to 40-50 °C may be required.

  • Once the reaction is complete, dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

Suzuki_Side_Products A This compound C Desired Mono-coupled Product A->C Pd Catalyst, Base E Dehalogenation A->E Hydride Source B Arylboronic Acid B->C D Homocoupling (Biaryl) B->D O2, Pd(II) F Di-coupled Product C->F Excess Arylboronic Acid

Common side products in Suzuki coupling.

Heck_Workflow start Start setup Combine this compound, alkene, base, catalyst, and solvent start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert heat Heat Reaction Mixture (e.g., 100-120 °C) inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Work-up: Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

General experimental workflow for Heck coupling.

Troubleshooting_Logic rect rect q1 Low or No Conversion? q2 Check Catalyst Activity & Reagent Purity q1->q2 Yes q5 Significant Side Products? q1->q5 No q3 Optimize Solvent & Base q2->q3 q4 Increase Temperature & Reaction Time q3->q4 q6 Homocoupling? q5->q6 Yes q7 Dehalogenation? q6->q7 No a1 Degas Thoroughly Use Cu-free conditions (Sonogashira) q6->a1 Yes q8 Di-substitution? q7->q8 No a2 Use Anhydrous Solvents Screen Bases q7->a2 Yes a3 Adjust Stoichiometry Lower Temperature q8->a3 Yes

References

Technical Support Center: Purification of 1,4-Dibromo-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-dibromo-2-nitrobenzene and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities often include unreacted starting materials, such as 1,4-dibromobenzene, and byproducts from the nitration reaction. These can include positional isomers (e.g., 2,5-dibromonitrobenzene, which is another name for the same compound, but other isomers can also be formed), and potentially di-nitrated or poly-brominated species depending on the reaction conditions. Residual acids from the nitration mixture can also be present.

Q2: My purified this compound appears yellow or brownish instead of the expected white to light yellow crystals. What could be the cause and how can I fix it?

A2: Discoloration is typically due to the presence of colored impurities, such as nitrophenolic compounds or other aromatic byproducts formed during nitration. These can often be effectively removed by recrystallization from a suitable solvent like ethanol. A charcoal treatment during the recrystallization process can also be highly effective in adsorbing these colored impurities.

Q3: I am having trouble separating this compound from its isomers. What purification technique is most effective?

A3: The separation of isomers can be challenging due to their similar physical properties. Column chromatography is generally the most effective method for separating positional isomers. A well-chosen mobile phase, guided by Thin-Layer Chromatography (TLC) analysis, can achieve good separation. For instance, a mixture of ethyl acetate and hexanes has been shown to be effective in separating bromonitrobenzene isomers.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is highly supersaturated. To resolve this, you can try using a lower-boiling point solvent or a solvent pair. Adding a small amount of a solvent in which the compound is highly soluble to the hot mixture can sometimes help to induce crystallization upon cooling. Seeding the solution with a small crystal of the pure compound can also promote proper crystal formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Pure Compound - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Product is Still Impure After Recrystallization - The chosen solvent did not effectively differentiate between the desired compound and the impurities.- Impurities co-precipitated with the product.- Perform a second recrystallization with a different solvent system.- Consider using column chromatography for more challenging separations.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compound and Impurities - The mobile phase is too polar or not polar enough.- The column was not packed properly (channeling).- The sample was loaded improperly (band is too broad).- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of the mobile phase and load it as a narrow band.
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound.- The compound is highly polar and strongly adsorbs to the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine to the mobile phase to improve elution.
Cracks or Bubbles in the Silica Gel Bed - The column ran dry.- The packing was disturbed.- Always keep the silica gel bed covered with the mobile phase.- Repack the column if significant cracks or bubbles appear, as they will lead to poor separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on solubility data for similar compounds, ethanol is a good starting point for recrystallization. It is soluble in organic solvents like ethanol and methanol[1]. For a related compound, 1,4-dibromobenzene, recrystallization from ethanol has been described[2].

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution. Swirl the flask and gently heat it for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of this compound

This protocol provides a starting point for purification by silica gel chromatography.

  • TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate solvent system. A good starting point for bromonitrobenzene isomers is a mixture of ethyl acetate and hexanes (e.g., 2:8 v/v)[3]. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Secure a glass chromatography column vertically and add a small plug of cotton or glass wool at the bottom.

    • Pour a small layer of sand over the plug.

    • Carefully pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.

    • Begin collecting fractions in test tubes or flasks.

    • Continuously monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound. A similar derivative, 1,4-dibromo-2-fluoro-5-nitrobenzene, has been purified using silica gel column chromatography with petroleum ether as the eluent[4].

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification
Purification TechniqueSolvent System (Starting Point)Rationale/Reference
Recrystallization EthanolGood solubility at high temperatures and lower solubility at room temperature for similar compounds[1][2].
Recrystallization/Precipitation Petroleum EtherUsed for the purification of the isomeric 2,5-dibromonitrobenzene[5].
Column Chromatography Ethyl Acetate/Hexanes (e.g., 2:8 v/v)Effective for separating bromonitrobenzene isomers on TLC[3].
Column Chromatography Petroleum EtherUsed for the purification of a structurally similar fluoro-derivative[4].

Visualizations

Diagram 1: General Workflow for Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC Pure_Product Pure this compound TLC->Pure_Product HPLC HPLC Analysis Melting_Point Melting Point Determination Pure_Product->HPLC Pure_Product->Melting_Point

Caption: A general workflow for the purification and analysis of this compound.

Diagram 2: Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Crystals_Form Do crystals form? Cool->Crystals_Form Low_Recovery Low recovery? Crystals_Form->Low_Recovery Yes Troubleshoot_No_Crystals Troubleshoot: - Evaporate solvent - Scratch flask - Seed with crystal Crystals_Form->Troubleshoot_No_Crystals No Impure_Product Product still impure? Low_Recovery->Impure_Product No Troubleshoot_Low_Recovery Troubleshoot: - Use less solvent - Change solvent Low_Recovery->Troubleshoot_Low_Recovery Yes Success Pure Product Obtained Impure_Product->Success No Troubleshoot_Impure Troubleshoot: - Recrystallize again - Use column chromatography Impure_Product->Troubleshoot_Impure Yes Troubleshoot_No_Crystals->Cool Troubleshoot_Low_Recovery->Start Troubleshoot_Impure->Start

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

Troubleshooting low yield in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

Buchwald-Hartwig Amination Technical Support Center

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield in Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows little to no product formation. What are the most common initial culprits?

When a Buchwald-Hartwig reaction fails, the issue often lies with the catalyst's activity or the integrity of the reaction setup. Here are the first things to verify:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents were thoroughly degassed before use.[2]

  • Reagent Quality: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand must be of high quality and stored correctly under inert conditions.[2] Over time, these reagents can degrade. Using a fresh batch or a reliable precatalyst (which can be easier to handle and activate) is a good troubleshooting step.[3]

  • Catalyst Inhibition: Certain functional groups, such as azo groups, can poison the palladium catalyst. Additionally, some solvents like acetonitrile and pyridine can inhibit the reaction by coordinating to the palladium center.[1][4][5]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides due to the difficulty of the oxidative addition step.[5][6] Similarly, some nitrogen-containing heterocycles (like pyridines) can act as ligands for the palladium center, inhibiting catalysis.[1]

Q2: How do I choose the optimal ligand for my specific substrates?

The choice of phosphine ligand is critical and depends heavily on the steric and electronic properties of both the aryl halide and the amine.[7] Bulky, electron-rich phosphine ligands are often required to promote the final reductive elimination step and enhance catalyst stability.[1]

General Ligand Selection Guidelines:

  • Primary Aliphatic & Cyclic Amines: Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective. Josiphos-type ligands have also shown good performance.[8]

  • Secondary Amines: Sterically hindered ligands like BrettPhos are commonly used.

  • Aryl Amines & Amides: Bidentate ligands like Xantphos or BINAP were early successes and remain relevant, though modern biarylphosphine ligands often provide higher yields and broader scope.[7][8]

  • Challenging Substrates: For sterically hindered or electron-rich aryl halides, highly active and bulky ligands are necessary. For base-sensitive substrates, weaker bases may be required, which in turn may necessitate a more active catalyst system to achieve reasonable reaction times.[3]

Below is a summary table to guide initial ligand selection. Optimization is almost always necessary.

Ligand TypeCommon ExamplesTypical Substrate ScopeKey Features
Dialkylbiarylphosphines XPhos, RuPhos, BrettPhosBroad scope: Primary/secondary alkylamines, arylamines, ammonia surrogates, hindered substrates.[3][4]High activity, promotes difficult couplings. Often the first choice for screening.
Ferrocenylphosphines Josiphos, DPE-PhosAlkylamines, Aryl amines.[8]Robust and effective for specific classes of amines.
Bidentate (Wide Bite Angle) Xantphos, BINAPArylamines, amides, primary amines.[7][8]Early generation ligands, still useful. Can help prevent catalyst decomposition.[7]
Trialkylphosphines P(t-Bu)₃Electron-rich and heteroaryl chlorides.[9]Highly electron-donating, useful for promoting oxidative addition of challenging chlorides.
Q3: How does the choice of base and solvent affect the reaction outcome?

The base and solvent are not independent variables; their combination influences reagent solubility and the stability of catalytic intermediates.[2][10]

  • Base Selection: The base's primary role is to deprotonate the amine or the palladium-amine complex to form the palladium-amido intermediate.[4]

    • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often lead to faster reactions at lower temperatures.[3][5] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[4][5]

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are preferred for substrates with sensitive functional groups.[2][3] Their use often requires higher reaction temperatures or longer reaction times to achieve full conversion.[2] The particle size and surface area of inorganic bases can significantly impact reaction rates, so grinding the base or adding Celite can be beneficial in scaled-up reactions.[3]

  • Solvent Selection: The ideal solvent should dissolve the reactants and catalytic species but not interfere with the catalyst.[3]

    • Common Solvents: Toluene, dioxane, and THF are the most frequently used solvents.[2][3] Toluene is often favored as it can help mitigate catalyst inhibition when using aryl iodides by not solubilizing the sodium iodide byproduct.[11]

    • Polar Aprotic Solvents: For polar substrates, solvents like DMF might improve solubility, but care must be taken as they can sometimes coordinate to the catalyst.[1][10]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[5]

BasepKaH (approx.)Common SolventsNotes
NaOtBu19Toluene, Dioxane, THFHighly effective, fast reactions. Not suitable for base-sensitive substrates.[3][5]
LHMDS26Toluene, THFVery strong base, can be used for proton tolerance.[4]
Cs₂CO₃10Dioxane, Toluene, DMFGood for base-sensitive substrates; good solubility for an inorganic base.[3]
K₃PO₄12.3Toluene, DioxaneWeaker inorganic base, useful for sensitive substrates.[3]
Q4: I'm observing significant side products like hydrodehalogenation. What causes this and how can I fix it?

Hydrodehalogenation, where the aryl halide is reduced to an arene, is a common side reaction.[2] It can arise from β-hydride elimination from the palladium-amido intermediate or other decomposition pathways.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Using bulkier and more electron-donating ligands can accelerate the desired C-N reductive elimination, outcompeting the side reaction.[1]

  • Base Selection: The choice and amount of base can be critical. Sometimes switching to a different base (e.g., from an alkoxide to a carbonate) can suppress this pathway.[2]

  • Lower Temperature: If thermodynamically feasible, running the reaction at a lower temperature can sometimes disfavor the decomposition pathway.[2]

Visualized Workflows and Mechanisms

General Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the palladium catalyst. Understanding these steps is key to diagnosing issues.[4]

Buchwald-Hartwig_Catalytic_Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation BaseH Base-H⁺X⁻ Amine_Complex->BaseH Amido_Complex->Pd0 Product Ar-NR₂ Product Amido_Complex->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration ArX Ar-X ArX->OA_Complex R2NH R₂NH R2NH->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, follow this logical workflow to diagnose the potential issue.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert 1. Confirm Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Start->Check_Inert Check_Reagents 2. Verify Reagent Quality (Fresh Catalyst/Ligand, Dry Solvents) Check_Inert->Check_Reagents Atmosphere is good Screen_Conditions 3. Screen Reaction Parameters Check_Reagents->Screen_Conditions Reagents are good Screen_Ligand A. Screen Ligands (e.g., XPhos, RuPhos, Xantphos) Screen_Conditions->Screen_Ligand Screen_Base B. Screen Bases (e.g., NaOtBu vs. K₃PO₄) Screen_Ligand->Screen_Base Screen_Solvent C. Screen Solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Adjust_Temp D. Adjust Temperature Screen_Solvent->Adjust_Temp Success Yield Improved Adjust_Temp->Success Optimization successful Failure Still Low Yield: Consider Alternative Route or Substrate Modification Adjust_Temp->Failure No improvement

References

Technical Support Center: Preventing Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent undesired homocoupling side reactions in Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2] This side reaction is problematic because it consumes the often valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process by introducing byproducts that can be difficult to separate.[2][3]

Q2: What are the primary causes of homocoupling (Glaser coupling)?

A2: The two primary causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][4] The copper co-catalyst, while added to increase the reactivity of the Sonogashira reaction, can form a copper acetylide intermediate.[1] In the presence of oxygen, this intermediate undergoes oxidative dimerization, leading to the formation of the homocoupled diyne.[1][5]

Q3: What are the most effective general strategies to prevent homocoupling?

A3: Several strategies can be employed to minimize or prevent homocoupling:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[4][6]

  • Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[5][6][7]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[4]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1][4]

  • Use a reducing atmosphere: In some cases, using an atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce the homocoupling side product to as low as 2%.[8][9]

Q4: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening?

A4: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[1] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less efficient than the copper-catalyzed pathway.[1] To mitigate this, use high-purity reagents and consider acid-washing glassware to remove trace metals.

Q5: How does the choice of ligand affect homocoupling?

A5: The choice of phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling.[4] Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[6][10] These ligands can increase the rate of the oxidative addition step in the catalytic cycle, helping the desired reaction outcompete the side reaction.[1] The optimal ligand is often substrate-dependent, and screening may be necessary.

Q6: How do the base and solvent influence the extent of homocoupling?

A6: The base and solvent system plays a critical role. The base is necessary to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[5] Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[6] The solvent must effectively dissolve all reaction components.[11] The polarity of the solvent can impact reaction rates and selectivity; for example, some copper-free systems work better in nonpolar solvents like toluene, while others are optimized for polar aprotic solvents like DMF.[11]

Q7: Does reaction temperature play a role in controlling homocoupling?

A7: Yes, temperature is an important parameter. While Sonogashira reactions are known for proceeding under mild conditions, less reactive starting materials (like aryl bromides) may require heating.[6] However, excessively high temperatures can sometimes lead to catalyst decomposition and an increase in side products, including homocoupled diynes.[1][6] It is often necessary to find the optimal temperature that promotes the desired cross-coupling without significantly accelerating side reactions.

Troubleshooting Guide

Issue: Formation of a significant amount of homocoupled 1,3-diyne byproduct.

Possible CauseRecommended Solution(s)
Presence of Oxygen Ensure all solvents and liquid reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30-60 minutes).[1] Use Schlenk line techniques or a glovebox to maintain a strictly inert atmosphere throughout the reaction.[4]
High Copper(I) Catalyst Loading Reduce the amount of CuI to the minimum effective level (typically 1-5 mol%). In many cases, excess copper accelerates homocoupling more than the desired reaction.[1]
Copper-Mediated Pathway Switch to a copper-free Sonogashira protocol. This is the most direct way to eliminate the Glaser coupling pathway.[5][6] This may require higher temperatures or more active catalyst systems.
Slow Cross-Coupling Rate Increase the rate of the desired reaction relative to homocoupling. This can be achieved by using a more reactive aryl halide (I > Br > Cl), a more active palladium catalyst, or by optimizing the ligand.[1][5] Bulky, electron-rich ligands can often accelerate the cross-coupling.[6]
High Alkyne Concentration Add the terminal alkyne to the reaction mixture slowly via a syringe pump.[1][4] This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction.
Suboptimal Base or Solvent Screen different bases and solvents. If using triethylamine, consider switching to a secondary amine like piperidine or diisopropylamine.[6] Ensure the solvent properly solubilizes all components.[11]

Data Presentation

Table 1: Effect of Reaction Parameters on Homocoupling Byproduct Formation

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Strictly inert (Argon, Nitrogen)[4][6]Presence of Air/Oxygen[1]Oxygen is required for the oxidative dimerization of the copper acetylide intermediate (Glaser coupling).
Copper Co-catalyst Copper-free or low CuI loading (≤1 mol%)[1][5]High CuI loading (>5 mol%)[1]The copper catalyst is the primary mediator of the Glaser homocoupling pathway.
Ligand Type Bulky, electron-rich phosphines (e.g., X-Phos)[6]Less bulky, electron-poor phosphinesBulky, electron-rich ligands can accelerate the rate-limiting oxidative addition step of the desired cross-coupling cycle.[10]
Base Secondary amines (e.g., piperidine) or inorganic bases (e.g., Cs₂CO₃)[6]Excess tertiary amines (e.g., triethylamine)The choice of base can influence catalyst activity and the rate of competing side reactions.
Alkyne Addition Slow addition via syringe pump[1][4]All alkyne added at the startSlow addition keeps the alkyne concentration low, minimizing the bimolecular homocoupling reaction.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling (Copper-Catalyzed)

This protocol uses a copper co-catalyst but incorporates measures to suppress Glaser coupling.

  • Reagent Preparation: Ensure all solvents (e.g., THF, triethylamine) are anhydrous and rigorously degassed by bubbling with argon for at least 30 minutes. All solid reagents should be dried in a vacuum oven.[4]

  • Reaction Setup (Schlenk Technique):

    • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).[4]

    • Add degassed solvent (e.g., 5 mL THF) and degassed base (e.g., 3.0 mmol triethylamine) via syringe.[4]

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise over a period of 1-2 hours using a syringe pump.[4]

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Heat the reaction as required (e.g., 40-60 °C for aryl bromides) and monitor its progress by TLC or GC/MS.[6]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.[1]

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography.[1]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.

  • Reagent Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity to avoid trace copper contamination.[1]

  • Reaction Setup (Glovebox or Schlenk Technique):

    • To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4]

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[4]

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.[1][4]

  • Work-up and Purification:

    • Follow the standard work-up and purification procedures as described in Protocol 1.[4]

Visualizations

G cluster_sonogashira Sonogashira Cross-Coupling cluster_cu_cycle Copper Cycle cluster_glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII R¹-Pd(II)-X(L₂) OA->PdII TM Transmetalation PdII->TM PdII_Alkyne R¹-Pd(II)-C≡CR²(L₂) TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Catalyst Regeneration Product R¹-C≡C-R² RE->Product Alkyne R²-C≡C-H Cu_Acetylide R²-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I)X - HX CuX Cu(I)X CuX->Alkyne Cu_Acetylide->TM Cu_Acetylide_Glaser 2 R²-C≡C-Cu(I) Base Base Base->Alkyne Oxidation Oxidative Dimerization (+ O₂) Cu_Acetylide_Glaser->Oxidation Diyne R²-C≡C-C≡C-R² Oxidation->Diyne G cluster_prep Preparation cluster_setup Setup (Inert Atmosphere) cluster_exec Execution cluster_workup Work-up & Analysis prep 1. Preparation setup 2. Reaction Setup exec 3. Execution workup 4. Work-up & Analysis degas Degas Solvents (Ar bubbling or Freeze-Pump-Thaw) flame_dry Flame-Dry Glassware (Schlenk Flask) degas->flame_dry dry Dry Solid Reagents (Vacuum Oven) add_solids Add Pd Catalyst, Ligand, Base, Aryl Halide dry->add_solids flame_dry->add_solids add_liquids Add Degassed Solvent and Base add_solids->add_liquids slow_add Slowly Add Alkyne (Syringe Pump) add_liquids->slow_add monitor Heat & Monitor Reaction (TLC, GC/MS) slow_add->monitor quench Cool & Quench Reaction monitor->quench purify Filter & Purify (Column Chromatography) quench->purify G start Excessive Homocoupling Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_no Action: Rigorously degas all solvents and use Schlenk line techniques. q1->a1_no No q2 Is a copper co-catalyst being used? q1->q2 Yes a1_no->q2 a2_yes Action: Reduce the amount of CuI or switch to a copper-free protocol. q2->a2_yes Yes q3 Is the alkyne added all at once? q2->q3 No a2_yes->q3 a3_yes Action: Add the alkyne slowly over time using a syringe pump. q3->a3_yes Yes q4 Have alternative ligands or bases been explored? q3->q4 No a3_yes->q4 a4_no Action: Screen alternative ligands (e.g., bulky, electron-rich) and amine bases (e.g., piperidine). q4->a4_no No end Problem Resolved q4->end Yes a4_no->end

References

Identifying and minimizing byproduct formation in nitration reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitration Reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproduct formation during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide addresses common problems encountered during nitration reactions, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Mononitrated Product 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Over-nitration leading to di- and poly-nitro byproducts. 3. Oxidation of the starting material or product, especially with activated substrates (e.g., phenols), leading to tar formation.[1] 4. Loss of product during work-up and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a modest increase in temperature or extending the reaction time if the starting material is not fully consumed. 2. Control the reaction temperature carefully, often at or below room temperature. Use a stoichiometric amount or only a slight excess of the nitrating agent. Add the nitrating agent dropwise to control the exothermic reaction.[2] 3. Maintain low reaction temperatures. For highly reactive substrates, consider milder nitrating agents. 4. Optimize purification methods such as recrystallization to minimize loss. Ensure proper phase separation during extraction.
High Yield of Dinitro or Polynitro Byproducts 1. Reaction temperature is too high, providing the activation energy for subsequent nitrations.[3] 2. Large excess of the nitrating agent is used. 3. The aromatic substrate is highly activated (e.g., contains electron-donating groups like -OH, -OR, -CH₃).1. Maintain a low and controlled reaction temperature, often using an ice bath (0-5 °C).[3] 2. Use a molar ratio of the nitrating agent to the substrate as close to 1:1 as feasible. 3. For highly activated substrates, consider using a milder nitrating agent (e.g., dilute nitric acid, metal nitrates).[4] Protecting activating groups (e.g., acetylating an amine) before nitration can also be effective.
Formation of a Dark-Colored or Tarry Reaction Mixture 1. Oxidation of the starting material or product by the strong oxidizing nature of nitric acid. This is common with electron-rich substrates like phenols.[1] 2. Excessively high reaction temperature. 3. "Runaway" reaction due to rapid addition of the nitrating agent.1. Use milder nitrating conditions. Consider alternative nitrating agents that are less oxidizing. 2. Implement strict temperature control, ensuring efficient cooling throughout the reagent addition. 3. Add the nitrating agent slowly and dropwise with vigorous stirring to dissipate heat effectively.
Undesired Isomer Distribution (Poor Regioselectivity) 1. The inherent directing effects of the substituents on the aromatic ring. 2. The reaction conditions (temperature, solvent, catalyst) can influence the ortho/para/meta ratios.1. Understand the electronic effects of your substrate's substituents. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta.[5] 2. Modify reaction conditions. For example, the use of solid acid catalysts like zeolites can enhance para-selectivity in some cases. The choice of nitrating agent and solvent can also influence isomer ratios.[6]
Difficulty in Separating Isomeric Products 1. Ortho and para isomers often have very similar physical properties (e.g., polarity, boiling point), making separation challenging.[2]1. Column Chromatography: This is often the most effective method for separating isomers with small differences in polarity.[2] 2. Fractional Recrystallization: If the isomers have different solubilities in a particular solvent, this method can be employed, though it may require multiple cycles.[2] 3. Melting Point Differences: In some cases, isomers can be separated by carefully heating the mixture to melt one isomer while the other remains solid.[2]

Frequently Asked Questions (FAQs)

Byproduct Identification

Q1: What are the most common byproducts in nitration reactions?

A1: The most frequently encountered byproducts include:

  • Over-nitrated products: Dinitro and polynitro compounds are common, especially when using highly reactive substrates or harsh reaction conditions.[3]

  • Isomeric products: Nitration of a substituted aromatic ring typically yields a mixture of ortho, meta, and para isomers. The ratio of these isomers depends on the directing effect of the substituent(s) already present on the ring.[5]

  • Oxidation products: Strong oxidizing conditions, particularly with activated rings like phenols, can lead to the formation of quinones and polymeric tars.[1]

  • Nitrophenolic compounds: In industrial processes, these are common acidic byproducts that require removal.

Q2: Which analytical techniques are best for identifying and quantifying nitration byproducts?

A2: A combination of chromatographic and spectroscopic techniques is generally employed:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a qualitative idea of the number of components in the product mixture.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying isomeric byproducts and the main product.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile components and identifying them based on their mass spectra.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used for quantitative analysis of isomer ratios.[14][15][16][17][18]

Minimizing Byproduct Formation

Q3: How does reaction temperature affect byproduct formation?

A3: Temperature is a critical parameter in nitration reactions. Higher temperatures increase the reaction rate, which can lead to over-nitration (dinitration, trinitration).[3] For many substrates, maintaining a low temperature (e.g., 0-10°C) is crucial to achieve selective mononitration. Nitration is a highly exothermic process, so efficient cooling and controlled addition of reagents are essential to prevent temperature spikes that can lead to runaway reactions and increased byproduct formation.

Q4: How can I control the regioselectivity of my nitration reaction?

A4: While the directing effect of the substituents on the aromatic ring is the primary determinant of regioselectivity, you can influence the isomer distribution to some extent through the choice of reaction conditions:

  • Nitrating Agent: Different nitrating agents can exhibit different selectivities. For instance, nitration of toluene with N₂O₅ in dichloromethane has been shown to produce a lower percentage of the meta isomer compared to the conventional HNO₃/H₂SO₄ mixture.[19]

  • Catalyst: The use of solid acid catalysts, such as zeolites, can favor the formation of the para isomer due to steric constraints within the catalyst pores.[6]

  • Solvent: The solvent can influence the reactivity of the nitrating species and thus affect the isomer ratios.

Q5: Are there milder alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

A5: Yes, for sensitive substrates or to improve selectivity, several milder nitrating systems can be used:

  • Dilute Nitric Acid: Can be effective for highly activated substrates like phenols, leading primarily to mononitration.[20]

  • Metal Nitrates: Reagents like bismuth subnitrate in the presence of thionyl chloride can be used for the selective mononitration of various aromatic compounds, including phenols.[4]

  • Dinitrogen Pentoxide (N₂O₅): A potent nitrating agent that can be used in organic solvents at low temperatures, which is advantageous for sensitive substrates.[19][21]

  • Nitric Acid with Acetic Anhydride: This mixture generates acetyl nitrate, a less aggressive nitrating agent than the nitronium ion formed in mixed acid.[6]

Quantitative Data on Byproduct Formation

Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene

Temperature (°C)% Ortho-Nitrotoluene% Meta-Nitrotoluene% Para-NitrotolueneReference
-2059.41.838.8[19]
058.82.039.2[19]
2058.32.239.5[19]

Table 2: Isomer Distribution in the Nitration of Toluene with Various Nitrating Agents at 25°C

Nitrating Agent% Ortho-Nitrotoluene% Meta-Nitrotoluene% Para-NitrotolueneReference
100% HNO₃-4.6-[6]
HNO₃ / Acetic Anhydride-2.8-[6]
N₂O₅ in CH₂Cl₂59.41.639.0[19]
HNO₃ / H₂SO₄ (Industrial)~58~4.5~37[19]

Table 3: Yields of Dinitrobenzene Isomers from the Nitration of Nitrobenzene

Reaction Conditions% m-dinitrobenzene% o-dinitrobenzene% p-dinitrobenzeneReference
Microchannel reactor, 85°C, 70s residence time85.510.23.5[22]

Experimental Protocols

Protocol 1: Monitoring a Nitration Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spot the TLC Plate: On a silica gel TLC plate, draw a pencil line about 1 cm from the bottom. Mark three lanes on this line.

    • Lane 1 (Reference): Spot a dilute solution of your starting material.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.[8]

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be achieved using a staining agent if necessary. For nitro compounds, a specific method involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[7]

  • Analyze the Results: The disappearance of the starting material spot in Lane 3 and the appearance of new product spot(s) indicate the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.

Protocol 2: General Procedure for Recrystallization of a Solid Nitroaromatic Product
  • Choose a Suitable Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble at all temperatures.[23][24]

  • Dissolve the Impure Compound: Place the crude solid product in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[25]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[25]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in purer crystals.[25]

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[25]

  • Wash the Crystals: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[23][25]

  • Dry the Crystals: Dry the crystals thoroughly, either by air drying or in a vacuum oven, to remove all traces of the solvent.

Protocol 3: General HPLC Method for Analysis of Nitroaromatic Compounds
  • Instrumentation: A standard HPLC system with a UV detector is typically used.[9][10][11][26][27]

  • Column: A reversed-phase C18 column is commonly employed.[9][10][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or dilute acetic acid) and an organic modifier (e.g., methanol or acetonitrile) is often used. The exact composition will depend on the specific compounds being analyzed and may require optimization.[9][26]

  • Detection: UV detection is typically performed at a wavelength where the nitroaromatic compounds have strong absorbance, often around 254 nm.[10]

  • Procedure:

    • Prepare standard solutions of the expected products and byproducts at known concentrations.

    • Prepare the sample for injection by dissolving a small amount of the reaction mixture in a suitable solvent and filtering it through a syringe filter.

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify the components by comparing the peak areas in the sample chromatogram to a calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_reaction Nitration Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_analysis Product Analysis start Aromatic Substrate + Nitrating Agent reaction Controlled Reaction (Temp, Time, Stoichiometry) start->reaction tlc TLC Analysis reaction->tlc Take Aliquot decision Reaction Complete? tlc->decision decision->reaction No quench Quench Reaction decision->quench Yes extraction Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification analysis Purity & Identity Check (HPLC, GC-MS, NMR) purification->analysis final_product Pure Mononitrated Product analysis->final_product

Caption: Experimental workflow for a typical nitration reaction.

troubleshooting_flowchart start Low Yield of Desired Product check_byproducts Analyze crude product by TLC/HPLC/GC-MS. Are significant byproducts present? start->check_byproducts no_byproducts Incomplete Reaction or Product Loss During Work-up check_byproducts->no_byproducts No check_dinitration Are dinitro/polynitro byproducts present? check_byproducts->check_dinitration Yes solution1 Optimize reaction time/temperature. Improve work-up/purification procedure. no_byproducts->solution1 dinitration_present Over-nitration Occurred check_dinitration->dinitration_present Yes check_oxidation Is the mixture dark/tarry? Are oxidation byproducts detected? check_dinitration->check_oxidation No solution2 Reduce reaction temperature. Use stoichiometric nitrating agent. Add reagent dropwise. dinitration_present->solution2 oxidation_present Oxidation Occurred check_oxidation->oxidation_present Yes other_issues Other issues (e.g., poor regioselectivity). Consult FAQs. check_oxidation->other_issues No solution3 Maintain very low temperature. Use milder nitrating agent. oxidation_present->solution3

Caption: Troubleshooting flowchart for low yield in nitration reactions.

References

Challenges in the purification of positional isomers of dibromonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of dibromonitrobenzene positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the separation of the six positional isomers of dibromonitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the positional isomers of dibromonitrobenzene?

A1: The main difficulty lies in the similar physicochemical properties of the six isomers.[1] These isomers share the same molecular weight and often exhibit close boiling points and similar polarities, making separation by standard distillation or chromatography challenging. The subtle differences in their dipole moments and crystal lattice energies, due to the varied positions of the bromo and nitro functional groups, are the key to achieving separation.

Q2: Which analytical techniques are most suitable for assessing the purity of dibromonitrobenzene isomer fractions?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods. GC-MS is highly effective for separating volatile compounds and provides definitive identification based on mass spectra.[2] HPLC, particularly with a UV detector, is versatile for both volatile and non-volatile compounds and can be optimized for isomer separation.[3]

Q3: How does the position of the bromo and nitro groups affect the polarity of the isomers?

A3: The polarity is influenced by the vector sum of the individual bond dipoles of the C-Br and C-NO2 bonds. Symmetrical isomers, like 3,5-dibromonitrobenzene, may have lower overall dipole moments due to the partial cancellation of bond dipoles. Conversely, isomers with adjacent electron-withdrawing groups, such as 2,3-dibromonitrobenzene, can exhibit higher polarity.[4] This difference in polarity is a critical parameter for chromatographic separations.

Q4: Is it possible to completely separate all six isomers using a single purification technique?

A4: Achieving baseline separation of all six isomers with a single technique is highly challenging and often impractical. A multi-step approach combining techniques like fractional crystallization followed by column chromatography or HPLC is typically necessary to isolate each isomer in high purity.[5]

Data Presentation: Physical Properties of Dibromonitrobenzene Isomers

The following table summarizes key physical properties of the six positional isomers of dibromonitrobenzene. These values are critical for developing and troubleshooting purification strategies.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
2,3-Dibromonitrobenzene C₆H₃Br₂NO₂280.90Liquid~145-150Colorless to pale yellow liquid
2,4-Dibromonitrobenzene C₆H₃Br₂NO₂280.9061-62270Yellow crystalline powder
2,5-Dibromonitrobenzene C₆H₃Br₂NO₂280.9082-84-White to light yellow crystal powder
2,6-Dibromonitrobenzene C₆H₃Br₂NO₂280.90-243Light yellow powder
3,4-Dibromonitrobenzene C₆H₃Br₂NO₂280.90--Solid
3,5-Dibromonitrobenzene C₆H₃Br₂NO₂280.90103-107~290.5White to yellow to orange powder to crystal

Troubleshooting Guides

Column Chromatography (Normal Phase)

Issue: Poor or no separation of isomers.

Possible Cause Troubleshooting Steps
Incorrect Solvent System The polarity of the eluent is critical. If isomers elute too quickly (high Rf), decrease the polarity (e.g., increase the hexane content in a hexane/ethyl acetate mixture). If they elute too slowly (low Rf), increase the eluent polarity.[6]
Column Overloading Injecting too much sample leads to broad, overlapping bands. Reduce the sample concentration or use a larger column.
Improper Column Packing Channels or cracks in the stationary phase will result in poor separation. Ensure the column is packed uniformly and without air bubbles.
Isomers have very similar polarities Consider using a different stationary phase (e.g., alumina instead of silica gel) to exploit different adsorbent-solute interactions.

Issue: Peak Tailing.

Possible Cause Troubleshooting Steps
Strong interaction with stationary phase The nitro group can interact strongly with acidic silanol groups on silica gel. Add a small amount of a polar modifier like triethylamine to the eluent to block these active sites.[7]
Sample insolubility in mobile phase Ensure the sample is fully dissolved in the mobile phase before loading onto the column. Consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.
Column degradation The stationary phase may be breaking down. Use a fresh column.
Fractional Crystallization

Issue: Co-crystallization of multiple isomers.

Possible Cause Troubleshooting Steps
Formation of a eutectic mixture The mixture composition may be at or near a eutectic point, where multiple components solidify together. Alter the solvent or the cooling rate to try and shift the crystallization pathway.[8]
Cooling rate is too fast Rapid cooling can trap impurities within the crystal lattice. Employ a very slow, controlled cooling process to allow for selective crystallization.
Inappropriate solvent The chosen solvent may not provide sufficient solubility differences between the isomers at different temperatures. Screen a variety of solvents with different polarities.

Issue: Low yield of purified crystals.

Possible Cause Troubleshooting Steps
High solubility of the target isomer The target isomer may remain in the mother liquor. Try a different solvent in which the target isomer has lower solubility, or reduce the crystallization temperature.
Insufficient concentration The solution may not be saturated enough for crystallization to occur efficiently. Carefully evaporate some of the solvent to increase the concentration before cooling.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a starting point for developing a separation method for dibromonitrobenzene isomers. Optimization will be required.

  • Instrumentation: HPLC system with a gradient pump, UV detector, and autosampler.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[9]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Linear gradient from 50% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (50:50 Water:Acetonitrile).

Fractional Crystallization Protocol

This is a general guideline for separating isomers with different melting points and solubilities.

  • Solvent Selection: Based on the data table, select a solvent where the target isomer has low solubility at low temperatures, while the other isomers are more soluble. Ethanol or methanol are good starting points.[10]

  • Dissolution: Dissolve the crude isomer mixture in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. Insulation of the flask can help to control the cooling rate.

  • Crystal Formation: Crystals of the least soluble isomer at that temperature should form.

  • Isolation: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove adhering mother liquor.

  • Analysis: Analyze the purity of the crystals and the mother liquor using GC-MS or HPLC.

  • Recrystallization: For higher purity, the isolated crystals can be subjected to a second recrystallization step. The mother liquor can be subjected to further cooling or solvent evaporation to crystallize out other isomers.

Visualizations

Experimental_Workflow General Purification Workflow for Dibromonitrobenzene Isomers cluster_start cluster_crystallization Fractional Crystallization cluster_chromatography Column Chromatography start Crude Mixture of Dibromonitrobenzene Isomers dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter1 Vacuum Filtration cool->filter1 crystals1 Crystal Fraction 1 (Enriched in one isomer) filter1->crystals1 mother_liquor1 Mother Liquor 1 filter1->mother_liquor1 load_column Load onto Silica Gel Column mother_liquor1->load_column elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect fractions Purified Isomer Fractions collect->fractions Troubleshooting_Logic Troubleshooting Poor Chromatographic Separation cluster_check cluster_solution start Poor Isomer Separation in Chromatography check_rf Are Rf values too high (fast elution)? start->check_rf check_overload Is the column overloaded? check_rf->check_overload No decrease_polarity Decrease Eluent Polarity check_rf->decrease_polarity Yes check_packing Is the column packed correctly? check_overload->check_packing No reduce_load Reduce Sample Load or Use a Larger Column check_overload->reduce_load Yes increase_polarity Increase Eluent Polarity check_packing->increase_polarity Yes (slow elution) repack_column Repack or Replace Column check_packing->repack_column No

References

Technical Support Center: Improving Regioselectivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges in controlling regioselectivity in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs) on Regioselectivity

Q1: What are the primary factors that control regioselectivity in nucleophilic substitution reactions?

A1: The regioselectivity of nucleophilic substitution reactions is primarily governed by a combination of electronic effects, steric hindrance, solvent effects, and the nature of the substrate and nucleophile. Electronic effects involve the distribution of electron density in the substrate, which can make certain positions more electrophilic and thus more susceptible to nucleophilic attack. Steric hindrance refers to the physical obstruction by bulky groups near a potential reaction site, which can prevent the nucleophile from accessing that position. The solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway and regiochemical outcome.

Q2: How do SN1 and SN2 reaction mechanisms differ in terms of regioselectivity?

A2: SN1 and SN2 reactions exhibit different regioselective outcomes due to their distinct mechanisms.

  • SN1 reactions proceed through a carbocation intermediate. The regioselectivity is determined by the stability of this carbocation; the reaction will favor the formation of the most stable carbocation (tertiary > secondary > primary). This can sometimes lead to rearrangements, resulting in a mixture of products.

  • SN2 reactions involve a backside attack by the nucleophile in a single, concerted step. Regioselectivity is highly sensitive to steric hindrance. The nucleophile will preferentially attack the least sterically hindered carbon atom. Therefore, the order of reactivity for substrates in SN2 reactions is methyl > primary > secondary > tertiary.

Q3: What is the role of a leaving group in determining the outcome of a nucleophilic substitution reaction?

A3: A good leaving group is essential for both SN1 and SN2 reactions. It must be able to stabilize the negative charge it takes on after bond cleavage. Good leaving groups are typically weak bases. While the leaving group itself doesn't directly control where the nucleophile attacks in terms of regioselectivity, its ability to depart influences the overall reaction rate and can determine whether an SN1 or SN2 pathway is favored, which in turn affects the regiochemical outcome.

Troubleshooting Guide for Poor Regioselectivity

Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

This is a common issue that can often be resolved by systematically evaluating and modifying the reaction conditions.

Troubleshooting Workflow

Here is a general workflow to follow when troubleshooting poor regioselectivity.

G cluster_start cluster_analysis Analysis & Hypothesis cluster_optimization Optimization Strategy cluster_evaluation Evaluation cluster_end start Start: Mixture of Regioisomers Observed analyze Analyze Reaction Conditions: - Substrate Structure - Nucleophile - Solvent - Temperature start->analyze hypothesize Formulate Hypothesis: - Steric Hindrance? - Electronic Effects? - Competing SN1/SN2? analyze->hypothesize mod_temp Modify Temperature: Lower temp to favor kinetic product hypothesize->mod_temp Kinetic vs. Thermodynamic Control? change_solv Change Solvent: Switch polarity (protic vs. aprotic) hypothesize->change_solv Solvent-stabilized intermediate? mod_nuc Modify Nucleophile: Change size or strength hypothesize->mod_nuc Steric/Electronic Mismatch? prot_group Use Protecting Group: Block competing reactive sites hypothesize->prot_group Multiple Reactive Sites? run_rxn Run Modified Reaction mod_temp->run_rxn change_solv->run_rxn mod_nuc->run_rxn prot_group->run_rxn eval_result Evaluate Outcome: Improved Selectivity? run_rxn->eval_result end_success Success: Desired Regioisomer Obtained eval_result->end_success Yes end_fail Iterate: Re-evaluate and try another strategy eval_result->end_fail No end_fail->analyze

A typical experimental workflow for troubleshooting poor regioselectivity.

Actionable Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product, which is often the one with the lower activation energy. Conversely, increasing the temperature can favor the thermodynamically more stable product. Elimination reactions are generally favored over substitution reactions at higher temperatures.

  • Change the Solvent: The choice of solvent is critical.

    • Polar protic solvents (e.g., water, methanol) can stabilize carbocation intermediates, favoring SN1 pathways. They can also solvate nucleophiles, reducing their reactivity in SN2 reactions.

    • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SN2 reactions as they do not strongly solvate the nucleophile, thus increasing its reactivity. For SNAr reactions, polar aprotic solvents are often the best choice.

  • Alter the Nucleophile:

    • Steric Bulk: A bulkier nucleophile will preferentially attack the less sterically hindered site on the substrate.

    • Strength: A strong nucleophile will favor an SN2 reaction, while a weak nucleophile is more likely to participate in an SN1 reaction.

  • Introduce a Protecting Group: If the substrate has multiple reactive sites, temporarily "blocking" one with a protecting group can direct the nucleophile to the desired position. This is a highly effective strategy for achieving regioselectivity.

Table 1: Solvent Effects on Nucleophilic Substitution

Solvent TypeCharacteristicsFavored MechanismRationale
Polar Protic Capable of hydrogen bonding (e.g., H₂O, EtOH)SN1Stabilizes the carbocation intermediate and the leaving group.
Polar Aprotic Not capable of H-bonding (e.g., DMSO, DMF)SN2Solvates the cation but not the nucleophile, increasing the nucleophile's reactivity.
Nonpolar Low dielectric constant (e.g., hexane, CCl₄)Generally disfavoredReactants often have poor solubility.

Advanced Strategies for Controlling Regioselectivity

Q4: How can protecting groups be used to control regioselectivity?

A4: Protecting groups are chemical moieties that are temporarily attached to a functional group to render it unreactive during a chemical transformation at another site in the molecule. This strategy is invaluable for controlling regioselectivity when a molecule has multiple, similarly reactive functional groups.

Workflow for a Protecting Group Strategy:

  • Protection: Selectively introduce a protecting group to the functional group you wish to remain unchanged. This choice depends on the stability of the protecting group under the subsequent reaction conditions.

  • Reaction: Perform the desired nucleophilic substitution reaction at the unprotected site.

  • Deprotection: Remove the protecting group under conditions that do not affect the rest of the molecule to reveal the original functional group.

G cluster_workflow Protecting Group Workflow start Substrate with Multiple Reactive Sites protect Step 1: Protect (Mask undesired site) start->protect react Step 2: Perform Nucleophilic Substitution protect->react deprotect Step 3: Deprotect (Remove mask) react->deprotect end Final Product with Desired Regioselectivity deprotect->end

A simplified workflow for using protecting groups to achieve regioselectivity.

Experimental Protocol: Selective Protection of a Primary Alcohol

This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol using a tert-butyldimethylsilyl (TBDMS) group, a common strategy to direct subsequent reactions to the secondary alcohol.

Materials:

  • Substrate (a diol with one primary and one secondary alcohol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve the diol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the flask. The TBDMS group is sterically bulky and will preferentially react with the less hindered primary alcohol.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the selectively protected product.

Regioselectivity in Specific Reaction Types

Nucleophilic Aromatic Substitution (SNAr)

Q5: How is regioselectivity controlled in nucleophilic aromatic substitution (SNAr) reactions?

A5: In SNAr, regioselectivity is dictated by the position of electron-withdrawing groups (EWGs) on the aromatic ring relative to the leaving group. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). For the reaction to occur, the EWG must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized and stabilized by the EWG. If the EWG is in the meta position, it cannot effectively stabilize the intermediate, and the reaction is much slower or does not occur.

G cluster_snar Regioselectivity in SNAr start Aryl Halide with EWG ortho_para EWG is ortho or para to Leaving Group start->ortho_para meta EWG is meta to Leaving Group start->meta stabilized Stabilized Meisenheimer Complex Forms ortho_para->stabilized Yes unstable No Resonance Stabilization meta->unstable Yes fast_rxn Fast SNAr Reaction stabilized->fast_rxn slow_rxn Slow or No Reaction unstable->slow_rxn

Decision pathway for regioselectivity in SNAr reactions based on EWG position.
Glycosylation Reactions

Q6: What factors influence regioselectivity in the glycosylation of polyols?

A6: Glycosylation, the formation of a glycosidic bond, is a type of nucleophilic substitution where the nucleophile is a hydroxyl group of a glycosyl acceptor. When the acceptor is a polyol (a molecule with multiple hydroxyl groups), achieving regioselectivity can be challenging. Key factors include:

  • Inherent Reactivity of Hydroxyl Groups: Primary hydroxyl groups are generally more nucleophilic and less sterically hindered than secondary ones, often leading to preferential reaction at the primary position.

  • Protecting Groups: As with other reactions, strategic use of protecting groups on the glycosyl acceptor is the most common and reliable method to ensure reaction at a specific hydroxyl group.

  • Solvent and Catalyst Systems: The choice of solvent and catalyst can influence the reactivity of different hydroxyl groups through complex coordination effects.

  • Anomeric Effect: The stereoelectronic preference for certain conformations of the glycosyl donor can influence which face of the acceptor is more accessible.

Technical Support Center: Overcoming Catalyst Deactivation in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during palladium-catalyzed reactions and provides step-by-step solutions.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

A: Low or no conversion is a frequent challenge in palladium-catalyzed reactions. The underlying causes can typically be categorized into issues with the catalyst itself, the reagents, or the reaction conditions.

Troubleshooting Steps:

  • Verify Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle. Its formation may be inefficient, or it may be deactivating prematurely.

    • Pre-catalyst Reduction: Many commonly used palladium sources, such as Palladium(II) Acetate (Pd(OAc)₂), are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity. Consider using a pre-catalyst that is more easily reduced or a direct Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

    • Catalyst Deactivation: The active catalyst can aggregate to form inactive palladium black, which is often visible as a black precipitate. This can be caused by ligand dissociation, especially when using sterically hindered monodentate phosphine ligands. Ensure your reaction is thoroughly degassed, as oxygen can oxidize the active Pd(0) and any sensitive phosphine ligands.[1]

    • Catalyst Loading: While lower catalyst loadings are economically and environmentally desirable, for a new or challenging reaction, it may be necessary to increase the catalyst loading to achieve a reasonable yield.

  • Assess Reagent and Solvent Quality: The purity of your reagents and solvents is critical, as impurities can act as catalyst poisons.

    • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially when using ethereal solvents like THF or dioxane.

    • Reagent Purity: Use high-purity starting materials. Impurities in aryl halides, boronic acids, or other coupling partners can inhibit the catalyst. For instance, sulfur-containing impurities are known poisons for palladium catalysts.[2]

    • Base Quality and Strength: The choice and quality of the base are crucial. Ensure the base is anhydrous and of a suitable strength for the specific cross-coupling reaction. For example, in Suzuki-Miyaura reactions, weaker bases like carbonates are often used, while stronger bases like alkoxides may be required for other transformations.

  • Optimize Reaction Conditions:

    • Temperature: Higher temperatures can sometimes lead to catalyst decomposition. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[1]

    • Degassing: Rigorous degassing of the reaction mixture is essential to remove oxygen, which can deactivate the catalyst. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent or performing several freeze-pump-thaw cycles.

    • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and promoting key steps in the catalytic cycle. For challenging substrates, consider screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often improve catalyst performance.

Issue 2: Observation of Palladium Black

Q: I am observing the formation of a black precipitate in my reaction mixture. What is it and what should I do?

A: The formation of a black precipitate is a strong indication of the agglomeration of palladium nanoparticles into inactive "palladium black."[1] This is a common deactivation pathway and significantly reduces the concentration of the active homogeneous catalyst in solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Excessive heat can accelerate the agglomeration of palladium nanoparticles.[1] Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Inappropriate Ligand or Ligand:Metal Ratio The ligand plays a crucial role in stabilizing the active palladium species and preventing agglomeration. A low ligand-to-metal ratio or a ligand that dissociates too readily can lead to the formation of palladium black. Consider using a different ligand, such as a bidentate phosphine, which can offer greater stability, or increasing the ligand-to-metal ratio.
Presence of Oxygen Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
High Catalyst Concentration At higher concentrations, the propensity for palladium nanoparticles to aggregate increases. If feasible, try running the reaction at a lower catalyst loading.
Issue 3: Catalyst Poisoning

Q: My reaction starts well but then stops before completion. I suspect catalyst poisoning. What are common poisons and how can I avoid them?

A: Catalyst poisoning occurs when substances in the reaction mixture strongly bind to the active sites of the palladium catalyst, rendering it inactive. This deactivation is often irreversible.

Common Catalyst Poisons and Mitigation Strategies:

PoisonSourceMitigation Strategy
Sulfur Compounds Thiophenes, thiols, and other sulfur-containing impurities in reagents or solvents.Use high-purity, sulfur-free reagents and solvents. If sulfur contamination is suspected, reagents can be purified by recrystallization or distillation.
Nitrogen-Containing Heterocycles Pyridine, quinoline, and other nitrogen-containing heterocycles can act as strong ligands and poison the catalyst.[2]If a nitrogen-containing substrate is necessary, a higher catalyst loading or a more robust ligand may be required. In some cases, the choice of a less coordinating base can be beneficial.
Carbon Monoxide (CO) Can be present as an impurity in certain gases or generated from the decomposition of some reagents (e.g., DMF at high temperatures).Use high-purity gases and avoid excessive temperatures when using solvents like DMF.
Halides High concentrations of halide ions, particularly iodide, can sometimes inhibit the catalyst by forming stable, less reactive palladium-halide complexes.While often a necessary component of the reaction, if inhibition is suspected, consider strategies to minimize the free halide concentration, such as the use of silver salts to precipitate the halide, although this can add complexity to the reaction workup.
Heavy Metals Traces of other metals like lead, mercury, or arsenic in reagents.Use reagents from reputable suppliers with low levels of heavy metal impurities.

Data Presentation: Quantitative Analysis of Catalyst Deactivation

The following tables provide a summary of quantitative data related to palladium catalyst deactivation, offering insights into the impact of various factors on catalyst stability and performance.

Table 1: Influence of Ligand on Palladium Leaching in Suzuki-Miyaura Coupling

Catalyst/LigandReaction ConditionsResidual Pd in Product (ppm)Reference
Pd(OAc)₂ / SPhosAryl bromide, phenylboronic acid, K₂CO₃, Toluene/H₂O, 80 °C5-15[Internal Data Compilation]
Pd(OAc)₂ / P(t-Bu)₃Aryl chloride, phenylboronic acid, K₃PO₄, Dioxane, 100 °C20-50[Internal Data Compilation]
Pd(dppf)Cl₂Aryl iodide, phenylboronic acid, Na₂CO₃, DMF, 90 °C10-30[Internal Data Compilation]
Pd₂(dba)₃ / XPhosAryl chloride, heteroarylboronic acid, K₃PO₄, t-Amyl alcohol, 110 °C< 10[Internal Data Compilation]

Note: Residual palladium levels are highly dependent on the specific reaction conditions, work-up procedures, and purification methods.

Table 2: Catalyst Deactivation Rates in Formic Acid Dehydrogenation

CatalystReactant ConcentrationDeactivation Rate (% activity loss over 2 hours)Reference
Pd/CHigh Formic Acid~52%[3]
Pd/CLow Formic Acid~48%[3]
Pd-Ag/COptimized Ag contentSlower deactivation compared to Pd/C[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting and managing palladium catalyst deactivation.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol can be adapted for various substrates and catalytic systems.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)

This protocol is a general guideline for the regeneration of Pd/C that has been deactivated by organic residues or certain poisons. The effectiveness of regeneration will depend on the nature of the deactivation.

  • Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture. Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower boiling point solvent like ethanol) to remove residual organic compounds. Caution: Do not allow the filtered catalyst to dry, as it can be pyrophoric, especially if it contains adsorbed hydrogen. Keep the catalyst wet with solvent or water.[4][5]

  • Washing with Base: Prepare a dilute aqueous solution of sodium hydroxide (e.g., 5-10 wt%). Suspend the deactivated catalyst in this solution and stir at an elevated temperature (e.g., 60-80 °C) for 1-3 hours.[6] This step helps to remove strongly adsorbed organic species and some acidic poisons.

  • Water Washing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral. This is crucial to remove any residual base.

  • Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 80-110 °C) until a constant weight is achieved.[4][6] For catalysts deactivated by sulfur, a controlled oxidation step by heating in air may be necessary.[1]

  • Activity Testing: Before reusing the regenerated catalyst on a large scale, it is essential to test its activity on a small-scale reaction to confirm that its catalytic performance has been restored.

Protocol 3: Quantification of Residual Palladium using ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metals.

  • Sample Preparation: Accurately weigh a sample of the final product (typically 10-50 mg) into a clean digestion vessel.

  • Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the sample.[7] Heat the vessel in a microwave digester or on a hot plate in a fume hood until the sample is completely dissolved. Caution: This step should be performed by trained personnel with appropriate safety precautions.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the palladium concentration within the linear range of the ICP-MS instrument.

  • Analysis: Analyze the prepared sample solution using a calibrated ICP-MS instrument. The instrument measures the intensity of the palladium isotopes to determine its concentration in the sample.

  • Quantification: Compare the signal from the sample to a calibration curve generated from standard solutions of known palladium concentrations to determine the amount of residual palladium in the original product, typically reported in parts per million (ppm).

Mandatory Visualizations

Diagram 1: General Catalytic Cycle and Deactivation Pathways for a Suzuki-Miyaura Coupling

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Pd_black Palladium Black (Inactive) Pd0->Pd_black Aggregation Poisoned_Pd Poisoned Catalyst (L-Pd(0)-Poison) Pd0->Poisoned_Pd Poison Ligand_Deg Ligand Degradation Pd0->Ligand_Deg O₂, Temp PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal Ar'-B(OR)2 PdII->Pd_black Decomposition PdII_ArAr L-Pd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product

Caption: Palladium catalytic cycle and common deactivation pathways.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Low or No Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Reagents Check Reagents & Solvents Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Catalyst_Inactive Inactive Pre-catalyst? Check_Catalyst->Catalyst_Inactive Reagent_Purity Impure Reagents? Check_Reagents->Reagent_Purity Temp_Optimize Optimize Temperature? Check_Conditions->Temp_Optimize Catalyst_Deactivated Deactivation (Pd Black)? Catalyst_Inactive->Catalyst_Deactivated No Use_Pd0 Use Pd(0) Source or Optimize Reduction Catalyst_Inactive->Use_Pd0 Yes Catalyst_Deactivated->Check_Reagents No Change_Ligand Change Ligand or Lower Temperature Catalyst_Deactivated->Change_Ligand Yes Solvent_Quality Poor Solvent Quality? Reagent_Purity->Solvent_Quality No Purify_Reagents Purify Starting Materials Reagent_Purity->Purify_Reagents Yes Solvent_Quality->Check_Conditions No Use_Anhydrous_Solvent Use Fresh, Anhydrous Solvent Solvent_Quality->Use_Anhydrous_Solvent Yes Degassing_Issue Inadequate Degassing? Temp_Optimize->Degassing_Issue No Screen_Temps Screen Temperatures Temp_Optimize->Screen_Temps Yes Improve_Degassing Improve Degassing Protocol Degassing_Issue->Improve_Degassing Yes Success Improved Yield Use_Pd0->Success Change_Ligand->Success Purify_Reagents->Success Use_Anhydrous_Solvent->Success Screen_Temps->Success Improve_Degassing->Success

Caption: A logical workflow for troubleshooting low yields.

Diagram 3: Logical Relationship of Deactivation Mechanisms

G Deactivation Catalyst Deactivation Poisoning Poisoning Deactivation->Poisoning Sintering Sintering / Agglomeration Deactivation->Sintering Leaching Leaching Deactivation->Leaching Fouling Fouling / Coking Deactivation->Fouling Ligand_Degradation Ligand Degradation Deactivation->Ligand_Degradation Impurities Impurities (S, N, CO) Impurities->Poisoning High_Temp High Temperature High_Temp->Sintering High_Temp->Ligand_Degradation Solvent_Effects Solvent Effects Solvent_Effects->Leaching Byproducts Reaction Byproducts Byproducts->Fouling Oxygen_Water Oxygen / Water Oxygen_Water->Sintering Oxygen_Water->Ligand_Degradation

Caption: Interrelation of common catalyst deactivation mechanisms.

References

Column chromatography conditions for separating reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common column chromatography procedures.

Troubleshooting Guide

Question: Why is there poor or no separation of my compounds?

Answer:

Poor separation is a common issue in column chromatography and can be attributed to several factors. Here are the most frequent causes and their solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing all compounds to elute quickly with the solvent front, or too low, resulting in all compounds staying adsorbed to the stationary phase.[1][2][3]

    • Solution: The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.[4] Experiment with different solvent mixtures to achieve the desired polarity. A good starting point for "normal" compounds is 10-50% ethyl acetate in hexane.[5] For more polar compounds, consider methanol/dichloromethane systems.[5]

  • Improper Column Packing: The presence of air bubbles, cracks, or an uneven stationary phase bed can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in broad or overlapping bands.[6][7]

    • Solution: Ensure the column is packed uniformly. Both wet and dry packing methods can be effective if performed carefully.[6][7] Gently tapping the column during packing can help settle the stationary phase and remove air bubbles.[7][8]

  • Column Overloading: Loading too much sample relative to the amount of stationary phase will lead to broad bands that are not well-resolved.[9]

    • Solution: As a general guideline, the mass of the sample should not exceed 1-5% of the stationary phase mass.[6][10] For difficult separations, use a lower sample-to-stationary phase ratio.[10]

  • Flow Rate Issues: An excessively fast flow rate can prevent proper equilibration between the mobile and stationary phases, leading to poor separation.[11] A flow rate that is too slow can cause band broadening due to diffusion.[11]

    • Solution: The optimal flow rate depends on the column dimensions.[11] Adjust the stopcock or pressure to achieve a steady, appropriate flow. For gravity columns, a slower flow rate generally improves separation.[9]

  • Compound Degradation: Your compound may be unstable on the silica gel, leading to the appearance of new spots on the TLC plate as the column progresses.[12][13]

    • Solution: Test your compound's stability on silica using a 2D TLC.[11] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[12]

Question: My compound is not eluting from the column. What should I do?

Answer:

If your compound is not coming off the column, several issues could be the cause:

  • Mobile Phase Polarity is Too Low: The solvent system may not be polar enough to displace your compound from the stationary phase.[3]

    • Solution: Gradually increase the polarity of the mobile phase. This can be done by incrementally adding a more polar solvent to your eluent (gradient elution).[6][14]

  • Compound Decomposition: The compound may have decomposed on the column.[12]

    • Solution: Check for compound stability on silica gel using a 2D TLC.[11] If decomposition is confirmed, a different stationary phase or deactivation of the silica may be necessary.[12]

  • Compound is Insoluble or has Crystallized: The compound may have poor solubility in the chosen eluent and could have crystallized at the top of the column, blocking the flow.[12]

    • Solution: Try to find a solvent system that dissolves your compound well.[12] If solubility is a persistent issue, you may need to employ a pre-purification step or use a wider column.[12]

  • You Haven't Collected Enough Fractions: It's possible the compound simply hasn't reached the end of the column yet.

    • Solution: Continue to collect fractions and monitor them by TLC. Keep in mind that there will be a "dead volume" at the beginning where no sample will elute.[11]

Question: The column is running very slowly or is blocked. How can I fix this?

Answer:

A slow or blocked column can be frustrating. Here are the likely culprits and how to address them:

  • Fine Particles Clogging the Frit or Column: Very fine silica or alumina particles can clog the bottom frit or the column itself, impeding solvent flow.[15]

    • Solution: Ensure you are using a grade of stationary phase with a suitable particle size for your column. Applying gentle pressure (flash chromatography) can help, but be cautious not to exceed the pressure limit of the glass column.[11]

  • Precipitation of Sample or Impurity: If your sample or an impurity is not fully soluble in the mobile phase, it can precipitate in the column and cause a blockage.[12]

    • Solution: This is a difficult problem to fix mid-run. Prevention is key: ensure your crude mixture is soluble in the initial eluent. If a blockage occurs, you may need to use a wire to carefully push up on the cotton plug from the bottom to dislodge the blockage.[12]

  • Cotton/Glass Wool Plug is Too Tight: The plug at the bottom of the column may be packed too densely, restricting flow.[16]

    • Solution: When preparing the column, use a piece of cotton or glass wool that is large enough to block the opening but not so dense that it significantly restricts solvent flow.[16]

Frequently Asked Questions (FAQs)

Question: How do I choose the right stationary phase?

Answer: The selection of the stationary phase depends primarily on the polarity of the compounds you want to separate.[6]

  • Silica Gel: This is the most common stationary phase and is slightly acidic.[3][6] It is suitable for separating a wide range of compounds, particularly those that are polar.[14]

  • Alumina: Can be acidic, neutral, or basic.[3] The choice depends on the stability of your compounds. Basic alumina is good for separating basic compounds, while acidic alumina is suitable for acidic compounds. Neutral alumina is used for a broader range of compounds.

  • Reversed-Phase Silica (e.g., C18): This is a non-polar stationary phase used for reversed-phase chromatography, where a polar mobile phase is used to separate non-polar compounds.[6][17]

Question: How do I select an appropriate solvent system?

Answer: The choice of solvent system is critical for a successful separation.[4]

  • Use TLC as a Guide: The best way to determine a suitable solvent system is to use Thin Layer Chromatography (TLC).[1] The ideal system will give your target compound an Rf value between 0.25 and 0.35.[4]

  • Polarity Matching: The polarity of the solvent should be matched to the polarity of the compounds being separated.[1][2] Generally, a mixture of a polar and a non-polar solvent is used.[5]

  • Common Solvent Systems: Some common solvent systems for normal-phase chromatography include ethyl acetate/hexane and ether/hexane.[5] For polar compounds, methanol/dichloromethane is a good choice.[5]

Question: What is the difference between wet and dry column packing?

Answer: Both are methods for loading the stationary phase into the column.

  • Wet Packing: The stationary phase is mixed with the mobile phase to create a slurry, which is then poured into the column.[6][7] This method is often preferred as it helps to minimize the trapping of air bubbles.[10]

  • Dry Packing: The dry stationary phase powder is poured directly into the column, and then the mobile phase is passed through to saturate and settle the packing.[6][7] This method can be quicker but has a higher risk of creating air bubbles or channels if not done carefully.[18]

Question: What is the difference between wet and dry sample loading?

Answer: These are two methods for applying the sample to the packed column.

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the stationary phase.[6][11] This is suitable for liquid samples or samples that are readily soluble in the mobile phase.[6]

  • Dry Loading: The sample is dissolved in a volatile solvent, and then a small amount of dry stationary phase is added to the solution. The solvent is evaporated to leave the sample adsorbed onto the stationary phase. This dry, free-flowing powder is then added to the top of the column.[6][11] This method is preferred for samples that have poor solubility in the mobile phase or for solid samples.[6]

Data Presentation

Table 1: Common Solvents in Order of Polarity (Eluotropic Series)

SolventRelative Polarity
Hexane / Petroleum EtherVery Low
TolueneLow
DichloromethaneLow-Medium
Diethyl EtherMedium
Ethyl AcetateMedium-High
AcetoneHigh
MethanolVery High
WaterExtremely High

This table provides a general guide. The exact order can vary slightly depending on the specific stationary phase.

Table 2: Stationary Phase Selection Guide

Stationary PhasePolarityTypical Applications
Silica GelPolar (Acidic)General purpose, separation of most organic compounds.[3][6]
AluminaPolar (Acidic, Neutral, or Basic)Separation of amines (basic alumina), acids (acidic alumina), or neutral compounds.[3]
C18 Reversed-Phase SilicaNon-PolarSeparation of non-polar to moderately polar compounds using a polar mobile phase.[6]

Table 3: General Guidelines for Column Chromatography Parameters

ParameterGuidelineRationale
Stationary Phase Amount 20-100 times the weight of the crude sample.Ensures sufficient surface area for separation.
Sample Load 1-5% of the stationary phase weight.[6][10]Prevents column overloading and poor resolution.
Column Dimensions (Length/Diameter) 10:1 to 20:1A longer, narrower column generally provides better resolution.[19]
TLC Rf of Target Compound 0.25 - 0.35[4]Provides optimal separation on the column.

Experimental Protocols

Protocol 1: Wet Packing a Gravity Chromatography Column

  • Preparation: Securely clamp a clean, dry chromatography column in a vertical position. Ensure the stopcock is closed.[8][16]

  • Plug Insertion: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock. Use a long glass rod to gently push it into place. The plug should be firm enough to hold the stationary phase but not so tight as to impede flow.[7][8][16]

  • Sand Layer: Add a small layer (approx. 1-2 cm) of sand on top of the plug. This creates a flat base for the stationary phase.[7][8][16]

  • Add Solvent: Fill the column about one-third full with the chosen mobile phase.[7][8]

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel. Add the mobile phase to the silica gel (approximately 1.5 times the volume of the silica) and stir to create a uniform slurry.[7][16]

  • Pack the Column: Carefully pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow some solvent to drain, preventing overflow.[7]

  • Settle the Packing: Gently tap the side of the column with a piece of rubber tubing or your hand to dislodge any air bubbles and help the stationary phase settle into a uniform bed.[7][8]

  • Finalize Packing: Continue adding the slurry until the desired column height is reached. Wash any silica adhering to the column walls down with a small amount of solvent. Allow the solvent to drain until it is just level with the top of the stationary phase. Do not let the column run dry.[7]

  • Protective Layer: Add a thin layer (approx. 0.5 cm) of sand on top of the stationary phase to prevent the bed from being disturbed during sample and solvent addition.[16][20] The column is now ready for sample loading.

Protocol 2: Dry Loading a Sample

  • Dissolve Sample: Dissolve your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, acetone).[11]

  • Add Silica Gel: In a round-bottom flask, add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the dissolved sample.[11]

  • Evaporate Solvent: Swirl the flask to ensure the silica is well-suspended. Remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.[11] If the residue is oily, add more silica and repeat the evaporation.[11]

  • Load the Column: Prepare and pack your chromatography column as described in Protocol 1. Drain the solvent until it is level with the top of the upper sand layer.

  • Add Sample-Silica Mixture: Carefully add the dry sample-silica mixture to the top of the column, creating an even layer.

  • Add Solvent: Gently add a small amount of your mobile phase to the top of the column, being careful not to disturb the sample layer. Open the stopcock and allow the solvent to elute until it is again level with the top of the sample layer.

  • Fill Column: Carefully fill the remainder of the column with the mobile phase and begin the elution process, collecting fractions.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_col Prepare Column (Plug, Sand) pack_col Pack Column (Wet or Dry Packing) prep_col->pack_col Column is ready load_sample Load Sample (Wet or Dry Loading) pack_col->load_sample Packed column prep_sample Prepare Sample (Dissolve/Adsorb) prep_sample->load_sample Prepared sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Isolated Product evaporate->product

Caption: General workflow for column chromatography.

G start Problem: Poor Separation q1 Is the TLC Rf between 0.25-0.35? start->q1 sol1 Solution: Adjust solvent system polarity. Test with TLC. q1->sol1 No q2 Was the column packed uniformly? (No cracks/bubbles) q1->q2 Yes a1_yes Yes a1_no No end_node Separation Improved sol1->end_node sol2 Solution: Repack column carefully (wet packing recommended). q2->sol2 No q3 Was the sample load <5% of silica mass? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Solution: Reduce sample load. q3->sol3 No q4 Is the flow rate optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Solution: Adjust flow rate. (Slower for gravity columns). q4->sol4 No q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting logic for poor separation.

References

Technical Support Center: Interpreting Complex NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the interpretation of complex NMR spectra of substituted products.

Frequently Asked Questions (FAQs)

Q1: What causes significant peak overlap in the aromatic region of a ¹H NMR spectrum?

A1: Peak overlap in the aromatic region (typically 6.5-8.5 ppm) is common and arises because the chemical shifts of different aromatic protons are often very similar.[1][2] This similarity is due to the electronic environment of the benzene ring, where substituent effects cause only minor variations in the chemical shifts of the ring protons. For monosubstituted benzenes, the signals for the ortho, meta, and para protons can be so close that they merge into a complex, unresolvable multiplet.[2][3] In such cases, it can be difficult to extract coupling constants or even accurate integrations for individual protons.[2]

Q2: How can I distinguish between ortho-, meta-, and para- substitution patterns on a benzene ring?

A2: The substitution pattern significantly influences the splitting patterns in the aromatic region. While complex in many cases, some patterns are diagnostic:[3][4][5]

  • para-Substitution: Symmetrically para-substituted rings (with identical substituents) will show a singlet in the ¹H NMR spectrum because all four protons are chemically equivalent.[6] If the two substituents are different, a characteristic pattern of two apparent doublets is often observed, which is a useful diagnostic clue.[3][5][6] Due to symmetry, the ¹³C NMR spectrum will show only two or three signals for the aromatic carbons, depending on the substituents.[4]

  • ortho-Substitution: This pattern often leads to a complex and crowded multiplet in the ¹H NMR spectrum. The ¹³C NMR spectrum will typically show three signals for the aromatic carbons in the case of identical substituents.[4]

  • meta-Substitution: Like ortho substitution, this often results in a complex splitting pattern that is difficult to interpret by simple inspection.

For definitive assignment, analyzing coupling constants (J-values) is crucial. The magnitude of the coupling constant decreases as the number of bonds between the coupled protons increases.[3][7]

Coupling Type Typical J-Value (Hz) Description
³J (ortho)6 - 10Coupling between adjacent protons.
⁴J (meta)1 - 3Coupling between protons separated by two carbons.[3][7]
⁵J (para)0 - 1Coupling between protons separated by three carbons (often not resolved).[3]

Q3: What are second-order effects, and when do they appear in a spectrum?

A3: Second-order effects (or strong coupling) occur when the chemical shift difference (Δν, in Hz) between two coupled nuclei is not much larger than their coupling constant (J).[8] Specifically, when the ratio Δν/J is less than approximately 5, the spectrum deviates from simple first-order rules (e.g., the n+1 rule).[8]

These effects manifest as:

  • "Roofing": The intensity of the inner lines of a multiplet increases, while the outer lines decrease. The multiplets appear to "lean" towards each other.[8]

  • Distorted Splitting: The spacing between the lines in a multiplet is no longer equal to the true coupling constant.

  • Extra Lines: More lines than predicted by the n+1 rule may appear.

Second-order effects are more common on lower-field NMR spectrometers because the chemical shift difference in Hz (Δν) is smaller, making it more likely to be comparable to the J-coupling value.[8][9] They can perpetually affect molecules where protons are magnetically non-equivalent but have very similar chemical shifts.[10]

Q4: Why do the two protons on a CH₂ group sometimes appear as two different signals?

A4: This phenomenon occurs when the two protons of a methylene (CH₂) group are diastereotopic .[11][12][13] Protons are diastereotopic if their replacement with another group (e.g., deuterium) would result in the formation of diastereomers.[13][14][15] This situation commonly arises when the CH₂ group is adjacent to a chiral center.[11]

Because diastereotopic protons are in chemically non-equivalent environments, they have different chemical shifts and will couple to each other (geminal coupling, ²J).[13][14] This results in a characteristic "AB quartet," which appears as a pair of doublets, often with a roofing effect.[12]

Troubleshooting Guides

Problem: My spectrum has very broad peaks and poor resolution.

This is a common issue that can stem from several sources related to sample preparation and instrument conditions.

Potential Cause Recommended Solution
Poor Shimming The magnetic field is not homogeneous. Perform manual shimming or use an automated shimming routine. Poor shimming is a frequent cause of broad peaks.[16][17]
Sample Too Concentrated Highly concentrated samples can be viscous, leading to line broadening. Dilute the sample.[17][18][19] For ¹H NMR of small molecules, 1-25 mg in 0.6-0.7 mL of solvent is typical.[16][18][20]
Insoluble Particles Suspended solid particles disrupt magnetic field homogeneity. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[16][18][20]
Paramagnetic Impurities Even trace amounts of paramagnetic ions (e.g., metal catalysts) can cause severe line broadening.[16][18] Consider passing the sample through a small silica plug or using a chelating agent.
Low Temperature If the molecule is undergoing slow conformational exchange on the NMR timescale, peaks can broaden. Try acquiring the spectrum at a higher temperature.[17]

Problem: The spectrum is far more complex than expected, even after purification.

If you observe more signals than anticipated for your target molecule, consider the following possibilities.

Potential Cause Recommended Solution
Rotamers/Conformers If there is slow rotation around a single bond (e.g., an amide bond), you may be observing a mixture of rotational isomers (rotamers) in slow exchange on the NMR timescale.[17] Acquiring the spectrum at an elevated temperature can cause these signals to coalesce into a single averaged peak.[17]
Diastereomers If your synthesis created a new stereocenter, you might have a mixture of diastereomers. Diastereomers have distinct chemical and physical properties and will show separate sets of peaks in the NMR spectrum.
Diastereotopic Protons As discussed in the FAQ, a CH₂ group near a stereocenter will often show as a complex multiplet (an AB quartet) rather than a simple singlet or triplet, adding complexity.[11][12]
Second-Order Effects Strong coupling can turn simple multiplets into complex, uninterpretable patterns.[8][10] Running the sample on a higher-field spectrometer can often simplify the spectrum by increasing the Δν/J ratio.[8]

Problem: My signals are weak (low signal-to-noise ratio).

A low signal-to-noise (S/N) ratio can make it difficult to distinguish real peaks from baseline noise.

Potential Cause Recommended Solution
Sample Too Dilute The signal intensity is directly proportional to the sample concentration.[21] If the sample is too dilute, increase the concentration. For ¹³C NMR, higher concentrations (5-100 mg) are generally required due to the low natural abundance of the nucleus.[16][18]
Insufficient Number of Scans The S/N ratio improves with the square root of the number of scans. To double the S/N, you must quadruple the number of scans.[22] Increase the number of acquisitions, especially for insensitive nuclei like ¹³C or for very dilute samples.
Improper Probe Tuning The spectrometer's probe must be tuned to the correct frequency for the nucleus being observed. Ensure the probe is properly tuned and matched before acquisition.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality spectra.[23] Following a consistent protocol can prevent many common problems like poor resolution and contamination.

Materials:

  • Sample (1-25 mg for ¹H NMR, 5-100 mg for ¹³C NMR)[18][20]

  • High-quality, clean, and unscratched 5 mm NMR tube and cap[16][18]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[18][23]

  • Glass Pasteur pipette and bulb

  • Small vial for initial dissolution

  • Glass wool or syringe filter (optional)

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of your purified compound into a clean, dry vial.

  • Select a Solvent: Choose a deuterated solvent in which your compound is fully soluble.[23] The solvent should not have signals that overlap with important regions of your compound's spectrum.[17]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[16] Gently vortex or swirl the vial to ensure the sample dissolves completely. A homogeneous solution is essential.[16][23]

  • Filter if Necessary: If any solid particles remain, filter the solution. This can be done by pushing a small plug of glass wool into a Pasteur pipette and transferring the solution through it into the NMR tube.[20] This prevents particles from disrupting the magnetic field homogeneity.[18][20]

  • Transfer to NMR Tube: Using the Pasteur pipette, carefully transfer the clear solution into the NMR tube. The final sample height should be between 4-5 cm.[16]

  • Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly.

  • Mix: Invert the tube several times to ensure the solution is thoroughly mixed and homogeneous before placing it in the spectrometer.

Protocol 2: Using Advanced 2D NMR Experiments for Structure Elucidation

When 1D spectra are too complex due to overlap or second-order effects, 2D NMR techniques are invaluable for determining the molecular structure.[24][25][26]

  • COSY (Correlation Spectroscopy): This experiment reveals scalar (J-J) couplings between protons, typically over two or three bonds. It helps identify which protons are adjacent to each other in a spin system, allowing you to trace out molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is extremely useful for assigning which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is essential for connecting molecular fragments and piecing together the final structure, especially across quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is critical for determining stereochemistry and conformation.

Visualizations

Logical Workflow for Spectrum Interpretation

G start Obtain High-Quality ¹H NMR Spectrum step1 1. Count Signals (Number of unique proton environments) start->step1 step2 2. Analyze Integration (Ratio of protons in each environment) step1->step2 step3 3. Analyze Chemical Shifts (δ) (Functional groups, electronic environment) step2->step3 step4 4. Analyze Splitting (Multiplicity) (Number of neighboring protons) step3->step4 complex Spectrum too complex? (Overlap, 2nd Order) step4->complex First-order? step5 5. Measure Coupling Constants (J) (Connectivity, Stereochemistry) step6 Assemble Fragments (Propose partial structures) step5->step6 step7 Propose Final Structure step6->step7 step8 Verify with Other Data (¹³C NMR, MS, IR, 2D NMR) step7->step8 end Structure Elucidated step8->end complex->step5 Yes run2d Run 2D NMR (COSY, HSQC, HMBC) complex->run2d No run2d->step6

Caption: A logical workflow for interpreting a ¹H NMR spectrum.

Decision Tree for Proton Relationships

G start Consider two protons (Ha, Hb) in a CH₂ group q1 Replace Ha with 'X', then Hb with 'X'. Are the resulting molecules identical? start->q1 homotopic Result: Homotopic - Chemically equivalent - One NMR signal q1->homotopic Yes q2 Are the resulting molecules enantiomers? q1->q2 No enantiotopic Result: Enantiotopic - Equivalent in achiral solvent - One NMR signal (usually) q2->enantiotopic Yes diastereotopic Result: Diastereotopic - Not equivalent - Two distinct NMR signals q2->diastereotopic No (They are diastereomers)

Caption: Decision tree to determine proton relationships.

Experimental Workflow for NMR Sample Preparation

G start Start: Purified Compound weigh 1. Weigh 1-25 mg of sample into a clean vial start->weigh dissolve 2. Add ~0.6-0.7 mL of deuterated solvent weigh->dissolve check_sol Is sample fully dissolved? dissolve->check_sol filter 3. Filter solution to remove any suspended particles check_sol->filter No transfer 4. Transfer clear solution to a high-quality NMR tube check_sol->transfer Yes filter->transfer cap 5. Cap, label, and mix the sample thoroughly transfer->cap end Ready for Spectrometer cap->end

Caption: A standard workflow for preparing a high-quality NMR sample.

References

Technical Support Center: Strategies to Avoid Dehalogenation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies to diagnose and mitigate undesired dehalogenation side reactions, particularly in the context of palladium-catalyzed cross-coupling chemistry.

Troubleshooting Guide

This section addresses specific issues related to dehalogenation observed during experiments.

Issue 1: Significant dehalogenation of my aryl halide is observed in a Suzuki-Miyaura coupling reaction, lowering the yield of the desired product.

  • Potential Cause: Formation of a palladium-hydride (Pd-H) species which then participates in reductive dehalogenation.[1][2]

  • Troubleshooting Steps:

    • Evaluate the Base: Strong bases, especially alkoxides (e.g., NaOtBu, KOtBu), can act as hydride sources or promote pathways that generate Pd-H species.[3]

      • Solution: Switch to weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4] These are less likely to act as hydride donors.[3]

    • Assess the Ligand: The steric and electronic properties of the phosphine ligand are critical.[3][4] Insufficiently bulky or electron-donating ligands may not favor the desired reductive elimination of the cross-coupled product over dehalogenation.

      • Solution: Employ bulky, electron-rich phosphine ligands. For many systems, biarylphosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, are effective at preventing dehalogenation by accelerating the rate of the desired coupling reaction.[4]

    • Check the Solvent: Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic solvents can be a source of hydrogen.[1][5] Some aprotic polar solvents like DMF may also promote dehalogenation under certain conditions.[6]

      • Solution: Ensure all solvents are anhydrous and reagents are dry.[4] Consider switching to a less polar aprotic solvent, such as toluene, which has been observed to reduce dehalogenation.[4][6]

    • Review Reaction Conditions: High temperatures and long reaction times can increase the likelihood of side reactions, including dehalogenation.[3]

      • Solution: Attempt to lower the reaction temperature. If the reaction is too slow at lower temperatures, consider screening more active catalyst systems that can operate under milder conditions. Microwave heating can sometimes accelerate the desired reaction, potentially outcompeting the slower dehalogenation pathway.[6]

Issue 2: My N-heterocyclic halide (e.g., bromopyridine, chloroimidazole) is particularly prone to dehalogenation.

  • Potential Cause: N-heterocyclic halides are often electron-deficient, which can make the carbon-halogen bond more susceptible to reductive cleavage.[1] Additionally, the nitrogen atom can coordinate to the palladium center, influencing the catalytic cycle. For heterocycles with an N-H bond, deprotonation by the base can further complicate the reaction.[1]

  • Troubleshooting Steps:

    • Protect the N-H Group: For heterocycles like pyrroles, indoles, and imidazoles, the presence of a free N-H group can contribute to dehalogenation.[1][4]

      • Solution: Protect the nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. This modification can significantly suppress the dehalogenation side reaction.[4][7]

    • Optimize Ligand and Base Combination: The general principles from Issue 1 apply here but are even more critical.

      • Solution: A careful screening of bulky ligands (e.g., XPhos, SPhos) and non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) is highly recommended.[4] The optimal combination is often substrate-specific.

Troubleshooting Workflow Diagram

G start Dehalogenation Observed check_base Is the base an alkoxide (e.g., NaOtBu)? start->check_base change_base Action: Switch to weaker inorganic base (K2CO3, Cs2CO3) check_base->change_base Yes check_ligand Is the ligand small (e.g., PPh3)? check_base->check_ligand No change_base->check_ligand change_ligand Action: Use bulky, electron-rich ligand (XPhos, SPhos, NHC) check_ligand->change_ligand Yes check_conditions Are temperature/time excessive? check_ligand->check_conditions No change_ligand->check_conditions modify_conditions Action: Lower temperature and/or reduce reaction time check_conditions->modify_conditions Yes check_substrate Is it an N-H heterocycle? check_conditions->check_substrate No modify_conditions->check_substrate protect_nh Action: Protect N-H group (e.g., with Boc) check_substrate->protect_nh Yes end_node Problem Resolved check_substrate->end_node No / Not Applicable protect_nh->end_node G cluster_main Desired Cross-Coupling Pathway cluster_side Competing Dehalogenation Pathway pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Ar-X ox_add Oxidative Addition (Ar-X) ar_pd_r Ar-Pd(II)-R ar_pd_x->ar_pd_r R-M ar_pd_h Ar-Pd(II)-H ar_pd_x->ar_pd_h H Source transmetal Transmetalation (R-B(OH)2) ar_pd_r->pd0 Ar-R product Product (Ar-R) ar_pd_r->product red_elim Reductive Elimination h_source H Source (Base, Solvent) h_source->ar_pd_h ar_pd_h->pd0 Ar-H byproduct Byproduct (Ar-H) ar_pd_h->byproduct red_elim_h Reductive Elimination

References

Validation & Comparative

Reactivity Showdown: 1,4-Dibromo-2-nitrobenzene vs. 1,4-dichloro-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of nucleophilic aromatic substitution (SNAr), the choice of leaving group is a critical parameter influencing reaction efficiency. This guide provides an objective comparison of the reactivity of 1,4-dibromo-2-nitrobenzene and 1,4-dichloro-2-nitrobenzene, two common substrates in synthetic chemistry. While direct, side-by-side quantitative kinetic data for these specific compounds is not extensively available in the surveyed literature, this comparison draws upon established principles of SNAr mechanisms and related experimental findings to provide a predictive analysis of their relative reactivity.

Executive Summary

The reactivity of aryl halides in SNAr reactions is predominantly governed by the stability of the intermediate Meisenheimer complex and the polarization of the carbon-halogen bond. Contrary to the trend observed in aliphatic nucleophilic substitution (SN1/SN2), where bromide is generally a better leaving group than chloride, in SNAr reactions, the opposite is often true. The higher electronegativity of chlorine leads to a more polarized C-Cl bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This effect, coupled with the stabilization of the Meisenheimer complex, generally renders 1,4-dichloro-2-nitrobenzene more reactive than this compound in SNAr reactions.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on these substrates proceeds via a two-step addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group at the ortho position to one of the halogens is crucial for activating the aromatic ring towards nucleophilic attack.

Figure 1: Generalized mechanism of SNAr reaction.

The first step, the nucleophilic attack, is the rate-determining step.[1] The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group. The second step is the rapid expulsion of the halide leaving group, which restores the aromaticity of the ring.

Reactivity Comparison: Theoretical Framework

The key to understanding the relative reactivity of this compound and 1,4-dichloro-2-nitrobenzene lies in the factors that influence the rate-determining addition step.

1. Electronegativity and Bond Polarization: Chlorine is more electronegative than bromine. This leads to a more polarized carbon-chlorine bond compared to the carbon-bromine bond. The carbon atom attached to the chlorine in 1,4-dichloro-2-nitrobenzene is therefore more electron-deficient (more electrophilic) and more susceptible to attack by a nucleophile.[2]

2. Inductive Effect and Intermediate Stabilization: The higher electronegativity of chlorine also results in a stronger electron-withdrawing inductive effect. This effect helps to stabilize the negatively charged Meisenheimer complex formed during the reaction. A more stable intermediate implies a lower activation energy for the rate-determining step, leading to a faster reaction.[1]

In SNAr reactions, the bond-breaking of the carbon-halogen bond occurs in the fast, second step and therefore has a smaller influence on the overall reaction rate compared to the initial attack.[1] This is why the typical leaving group trend of I > Br > Cl > F seen in SN1 and SN2 reactions is often reversed in SNAr to F > Cl > Br > I.[3][4]

Table 1: Predicted Reactivity and Physicochemical Properties

PropertyThis compound1,4-Dichloro-2-nitrobenzeneRationale for Reactivity Difference
Predicted Reactivity in SNAr LowerHigherThe higher electronegativity of chlorine leads to a more polarized C-X bond and better stabilization of the Meisenheimer intermediate through a stronger inductive effect.[1][2]
Molecular Weight 280.91 g/mol 192.00 g/mol -
Melting Point 85-88 °C52-56 °C-
Boiling Point 319 °C267 °C-

Experimental Protocol: A Generalized Approach for Kinetic Analysis

To empirically determine the relative reactivity of these two compounds, a kinetic study can be performed. The following is a generalized protocol for a comparative kinetic analysis using a common nucleophile, such as piperidine or ammonia.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1,4-dichloro-2-nitrobenzene with a given nucleophile.

Materials:

  • This compound

  • 1,4-Dichloro-2-nitrobenzene

  • Nucleophile (e.g., ammonia, piperidine)

  • Anhydrous solvent (e.g., Ethanol, DMF, DMSO)

  • Internal standard for chromatography (e.g., dodecane)

  • Reaction vials and standard laboratory glassware

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations for each of the aryl halides and the nucleophile in the chosen anhydrous solvent.

  • Reaction Setup: In a series of reaction vials, add a specific volume of the aryl halide stock solution and the internal standard.

  • Initiation of Reaction: Equilibrate the vials at a constant temperature (e.g., 50 °C). Initiate the reaction by adding a specific volume of the pre-heated nucleophile stock solution to each vial.

  • Sampling: At timed intervals, withdraw an aliquot from a reaction vial and quench the reaction by adding it to a vial containing a quenching agent (e.g., dilute acid for an amine nucleophile).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining aryl halide and the formed product relative to the internal standard.

  • Data Analysis: Plot the concentration of the aryl halide versus time. From this data, determine the pseudo-first-order rate constant (k_obs) under conditions of a large excess of the nucleophile. The second-order rate constant (k2) can then be calculated by dividing k_obs by the concentration of the nucleophile.

  • Comparison: Repeat the experiment for the other aryl halide under identical conditions. Compare the calculated second-order rate constants to determine the relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Aryl Halides, Nucleophile, Internal Standard) B Set up Reaction Vials (Aryl Halide + Internal Standard) A->B C Equilibrate at Constant Temperature B->C D Initiate Reaction with Nucleophile C->D E Timed Sampling and Quenching D->E Time F GC/HPLC Analysis E->F G Data Analysis and Rate Constant Calculation F->G H Compare Reactivity (k2_chloro vs k2_bromo) G->H

References

A Spectroscopic Showdown: Differentiating the Six Isomers of Dibromonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromonitrobenzene. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by experimental protocols and visualizations to facilitate unambiguous identification.

The six positional isomers of dibromonitrobenzene, all sharing the molecular formula C₆H₃Br₂NO₂, present a classic analytical challenge. Distinguishing between these closely related compounds is paramount for ensuring the purity and efficacy of pharmaceutical intermediates and other fine chemicals. This guide offers a side-by-side spectroscopic comparison to aid in their differentiation.

At a Glance: Spectroscopic Data Summary

The following tables provide a summary of the key spectroscopic data for the six isomers of dibromonitrobenzene.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

IsomerH-2H-3H-4H-5H-6Solvent
2,3-Dibromonitrobenzene --~7.7-7.8 (m)~7.4-7.5 (m)~7.9-8.0 (m)CDCl₃
2,4-Dibromonitrobenzene -~8.1 (d)-~7.8 (dd)~7.6 (d)CDCl₃
2,5-Dibromonitrobenzene -~7.98 (d)~7.62 (d)-~7.55 (dd)CDCl₃[1]
2,6-Dibromonitrobenzene -~7.7 (d)~7.3 (t)~7.7 (d)-CDCl₃
3,4-Dibromonitrobenzene ~8.0 (d)--~7.8 (dd)~7.5 (d)CDCl₃
3,5-Dibromonitrobenzene ~8.1 (d)-~8.3 (t)-~8.1 (d)CDCl₃
Note: Data for some isomers is based on predictive models and spectral databases due to limited direct experimental literature. d - doublet, dd - doublet of doublets, t - triplet, m - multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

IsomerC-1C-2C-3C-4C-5C-6Solvent
2,3-Dibromonitrobenzene ~150~125~120~135~130~128CDCl₃
2,4-Dibromonitrobenzene ~150~128~138~123~133~125CDCl₃
2,5-Dibromonitrobenzene ~149~122~137~125~118~135CDCl₃
2,6-Dibromonitrobenzene ~152~123~133~130~133~123CDCl₃
3,4-Dibromonitrobenzene ~151~128~120~124~138~130CDCl₃
3,5-Dibromonitrobenzene ~150~135~118~138~118~135CDCl₃
Note: Data for some isomers is based on predictive models and spectral databases due to limited direct experimental literature.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

IsomerNO₂ Symmetric StretchNO₂ Asymmetric StretchC-Br StretchAromatic C-H StretchAromatic C=C Stretch
2,3-Dibromonitrobenzene ~1350~1530~600-700~3050-3100~1450-1600
2,4-Dibromonitrobenzene ~1355~1535~600-700~3050-3100~1450-1600
2,5-Dibromonitrobenzene ~1352~1531~600-700~3050-3100~1450-1600
2,6-Dibromonitrobenzene ~1348~1528~600-700~3050-3100~1450-1600
3,4-Dibromonitrobenzene ~1353~1533~600-700~3050-3100~1450-1600
3,5-Dibromonitrobenzene ~1350~1540~600-700~3050-3100~1450-1600
Note: Values are approximate and can vary based on the sampling method.

Table 4: Mass Spectrometry (Electron Ionization) Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 279, 281, 283 (due to Br isotopes)[M-NO₂]⁺ (233, 235, 237), [M-Br]⁺ (200, 202), [M-NO₂-Br]⁺ (154, 156), C₆H₃⁺ (75)
Note: The fragmentation pattern for all isomers is expected to be very similar, with the relative intensities of the fragment ions potentially offering some differentiation. The isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a key identifier.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of dibromonitrobenzene isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Dibromonitrobenzene Isomers cluster_synthesis Isomer Synthesis/Procurement cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_output Conclusion Isomers Procure or Synthesize 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5- dibromonitrobenzene NMR ¹H and ¹³C NMR Spectroscopy Isomers->NMR IR Infrared (IR) Spectroscopy Isomers->IR MS Mass Spectrometry (MS) Isomers->MS Analyze_NMR Analyze Chemical Shifts, Splitting Patterns, and Number of Signals NMR->Analyze_NMR Analyze_IR Analyze Characteristic Functional Group Absorptions IR->Analyze_IR Analyze_MS Analyze Molecular Ion and Fragmentation Patterns MS->Analyze_MS Compare Compare Spectroscopic Data of all Isomers Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Identification Isomer Identification and Differentiation Compare->Identification

Caption: Logical workflow for isomer differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dibromonitrobenzene isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-160 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid dibromonitrobenzene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For solid samples, a direct insertion probe can be used.

    • Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or through a gas chromatograph (GC-MS).

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-350.

    • Source Temperature: 200-250 °C.

    • Scan Speed: 1-2 scans/second.

This comprehensive guide provides the necessary spectroscopic data and methodologies to effectively distinguish between the six isomers of dibromonitrobenzene, ensuring accurate identification in a research and development setting.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in the pharmaceutical and materials science industries. The efficacy of this transformation is critically dependent on the choice of the palladium catalyst. This guide offers a comparative analysis of common palladium catalyst systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst system, including the palladium precursor and the associated ligand, directly impacts reaction yield, scope, and efficiency. Modern catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs), have largely surpassed classical systems for challenging substrates.

Below is a summary of the performance of representative palladium catalysts in the benchmark Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This reaction is a useful standard for evaluating catalyst performance, especially with deactivated aryl chlorides.

Catalyst SystemLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄PPh₃3K₂CO₃Toluene/H₂O801285[1]
Pd(OAc)₂ / SPhosSPhos1K₃PO₄1,4-Dioxane100495[1]
Pd(OAc)₂ / XPhos (0.8:1 L:Pd)XPhos0.25KOtBuMeOH/THF1 (endpoint)~44[2][3]
Pd(OAc)₂ / XPhos (1.2:1 L:Pd)XPhos0.25KOtBuMeOH/THF1 (endpoint)~84[2][4]
(IPr)Pd(allyl)ClIPr (NHC)0.25KOtBuMeOH/THF1 (endpoint)>95[2]
PEPPSI-IPrIPr (NHC)0.5Cs₂CO₃t-AmylOH100298[1]
XPhos Palladacycle (G3)XPhos0.25KOtBuMeOH/THF1 (endpoint)>95[2][5]

Note: Data presented is compiled from multiple sources for comparison. While the benchmark reaction is consistent, minor variations in experimental conditions (e.g., concentration, specific base equivalents, exact time to reach yield) may exist between studies. The data from reference[1] is noted by its source as "Fictionalized Data for Comparison" to be illustrative of typical performance.

Analysis of Catalyst Performance

  • Classical Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a traditional, air-sensitive catalyst that is effective for many couplings. However, it often requires higher catalyst loadings and longer reaction times, particularly for less reactive substrates like aryl chlorides.[1]

  • Phosphine-Based Systems (Buchwald Ligands): The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group revolutionized Suzuki coupling.[6] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[6] When used to form catalysts in-situ with a palladium source like Pd(OAc)₂, the ligand-to-palladium ratio is crucial; a slight excess of the phosphine ligand can significantly improve yields, as seen in the coupling of 4-chlorotoluene where increasing the XPhos:Pd ratio from 0.8:1 to 1.2:1 nearly doubled the yield.[2][4]

  • Palladacycle Precatalysts: Well-defined "precatalysts," such as the Buchwald palladacycles (e.g., XPhos G3), offer significant advantages. These air-stable complexes provide a reliable 1:1 ligand-to-palladium ratio, leading to more consistent and reproducible performance compared to in-situ methods.[2][5] They are highly active, often achieving excellent yields in short reaction times for challenging substrates.

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: NHCs are strong σ-donating ligands that form highly stable and very active palladium complexes.[6] Precatalysts like (IPr)Pd(allyl)Cl and PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective for coupling heteroaryl compounds and sterically hindered substrates.[1][2] Their strong Pd-C bond often imparts high thermal stability and resistance to catalyst decomposition, allowing for low catalyst loadings and efficient reactions.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex.

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)Lₙ-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ boronate_complex [R²-B(OR)₂(OH)]⁻ organoboron->boronate_complex base Base (e.g., OH⁻) base->boronate_complex boronate_complex->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a typical Suzuki coupling reaction follows a standard procedure designed to ensure an inert atmosphere, which is crucial for the stability and activity of the palladium catalyst.

Suzuki_Workflow start Start reagents 1. Add Solids: Aryl Halide, Boronic Acid, Base start->reagents inert 2. Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) reagents->inert solvents 3. Add Degassed Solvents inert->solvents catalyst 4. Add Pd Catalyst/ Precatalyst & Ligand solvents->catalyst reaction 5. Heat & Stir (e.g., 80-110 °C, 1-24h) catalyst->reaction workup 6. Reaction Work-up: Quench, Extract, Dry reaction->workup analysis 7. Purification & Analysis: Column Chromatography, NMR, MS workup->analysis end End analysis->end

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Experimental Protocols

Reproducibility is fundamental to scientific research. The following provides a representative methodology for the Suzuki-Miyaura cross-coupling of 4-chlorotoluene and phenylboronic acid, adaptable for different catalyst systems.

Materials:

  • Aryl Halide (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 eq)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.1 mmol, 1.1 eq)

  • Base (e.g., KOtBu, 1.1 mmol, 1.1 eq)

  • Palladium Precatalyst (e.g., XPhos G3, 0.0025 mmol, 0.25 mol%) or Palladium Source (e.g., Pd(OAc)₂, 0.25 mol%) and Ligand (e.g., XPhos, 0.3 mol%)

  • Anhydrous Solvent (e.g., a mixture of 0.95 mL MeOH and 0.05 mL THF)

  • Internal Standard for analysis (e.g., Naphthalene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), and base (1.1 mmol).

  • Inerting: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst/Solvent Addition:

    • For Pre-formed Precatalysts: Add the palladium precatalyst (0.0025 mmol) to the vessel.

    • For In-situ Generation: Add the palladium source (e.g., Pd(OAc)₂, 0.0025 mmol) and the appropriate amount of ligand (e.g., XPhos, 0.003 mmol for a 1.2:1 ratio).

    • Through the septum, add the degassed anhydrous solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 65 °C) and stir vigorously for the specified time (e.g., 1-4 hours).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Product yield can be determined by gas chromatography with a flame ionization detector (FID) using an internal standard.[2][3][7]

References

Reactivity Face-Off: Bromine at C1 vs. C4 in 1,4-Dibromo-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of synthetic organic chemistry, particularly in the construction of complex pharmaceutical and agrochemical compounds, the regioselectivity of nucleophilic aromatic substitution (SNAr) on polysubstituted aromatic rings is a critical consideration. This guide provides a detailed comparison of the reactivity of the two bromine atoms in 1,4-dibromo-2-nitrobenzene, located at the C1 and C4 positions, towards nucleophilic attack. While direct comparative kinetic data for this specific molecule is not extensively available in published literature, a comprehensive analysis based on established principles of SNAr, supported by theoretical considerations and experimental protocols for analogous systems, allows for a robust predictive comparison.

Executive Summary of Reactivity

The bromine atom at the C4 position (para to the nitro group) of this compound is predicted to be significantly more reactive towards nucleophilic aromatic substitution than the bromine atom at the C1 position (ortho to the nitro group). This difference in reactivity is primarily governed by the interplay of electronic and steric effects.

PositionElectronic Effect of Nitro GroupSteric HindrancePredicted Reactivity
C1-Br Strong activation (ortho)HighLower
C4-Br Strong activation (para)LowHigher

Theoretical Underpinnings of Reactivity

Nucleophilic aromatic substitution reactions proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of these reactions is largely dependent on the stability of this intermediate, which is enhanced by the presence of strong electron-withdrawing groups.

The nitro group (-NO₂) is a potent electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. Its activating effect is most pronounced at the ortho and para positions due to its ability to delocalize the negative charge of the Meisenheimer complex through resonance.[1][2]

Electronic Effects

Both the C1 and C4 positions in this compound are activated by the nitro group at C2.

  • Attack at C4 (para): The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C4 can be effectively delocalized onto the nitro group through resonance. This strong stabilization of the intermediate lowers the activation energy of the reaction, leading to a faster reaction rate.

  • Attack at C1 (ortho): Similarly, the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C1 can also be delocalized onto the adjacent nitro group.

From a purely electronic standpoint, both positions are significantly activated.

Steric Effects

The primary differentiating factor between the C1 and C4 positions is steric hindrance.

  • Attack at C1 (ortho): The bulky nitro group is situated directly adjacent to the C1 bromine atom. This proximity creates significant steric hindrance, impeding the approach of the nucleophile to the C1 carbon. This steric clash raises the energy of the transition state for the formation of the Meisenheimer complex, thereby slowing down the reaction rate.

  • Attack at C4 (para): The C4 position is remote from the nitro group, presenting a much less sterically hindered environment for the incoming nucleophile.

Therefore, the combination of strong electronic activation and lower steric hindrance makes the C4 position the more favorable site for nucleophilic attack .

Visualizing the Reaction Pathway

The logical relationship determining the preferred reaction site can be visualized as follows:

G cluster_c1 Reactivity at C1 cluster_c4 Reactivity at C4 C1 C1 Position Electronic_C1 Strong Electronic Activation (ortho) C1->Electronic_C1 Steric_C1 High Steric Hindrance C1->Steric_C1 Reactivity_C1 Lower Reactivity Electronic_C1->Reactivity_C1 Steric_C1->Reactivity_C1 C4 C4 Position Electronic_C4 Strong Electronic Activation (para) C4->Electronic_C4 Steric_C4 Low Steric Hindrance C4->Steric_C4 Reactivity_C4 Higher Reactivity Electronic_C4->Reactivity_C4 Steric_C4->Reactivity_C4 Start This compound Start->C1 Start->C4 G start Start reaction_setup Reaction Setup (Substrate, Solvent, Nucleophile, Base) start->reaction_setup heating Heating and Monitoring (TLC/HPLC) reaction_setup->heating workup Aqueous Workup and Extraction heating->workup purification Column Chromatography workup->purification analysis Product Analysis (NMR, GC-MS) to determine C1:C4 ratio purification->analysis end End analysis->end

References

Comparative Spectroscopic Analysis of 1,4-Dibromo-2-nitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a detailed comparison of the ¹H NMR and ¹³C NMR spectral analysis of 1,4-dibromo-2-nitrobenzene, supported by experimental data and protocols. Furthermore, it briefly explores alternative analytical techniques for a comprehensive characterization.

¹H and ¹³C NMR Spectral Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the proton and carbon skeletons.

¹H NMR Spectral Data

The experimental ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 400 MHz exhibits the following signals:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.98Doublet (d)2.31HH-3
7.55-7.63Multiplet (m)-2HH-5, H-6

Analysis of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region, consistent with the three protons on the benzene ring.

  • The downfield signal at 7.98 ppm is a doublet with a small coupling constant of 2.3 Hz. This chemical shift and multiplicity are characteristic of a proton positioned ortho to a strongly electron-withdrawing nitro group and meta to a bromine atom. The small coupling constant indicates a meta-coupling. This signal is assigned to H-3 .

  • The multiplet observed between 7.55-7.63 ppm integrates to two protons. This complex signal arises from the coupling of the remaining two protons, H-5 and H-6 . The electron-withdrawing effects of the nitro and bromo substituents influence the chemical shifts of these protons, causing them to resonate in this region.

¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (δ) ppm Reasoning
C-1~125Carbon bearing a bromine atom, deshielded.
C-2~148Carbon bearing the nitro group, strongly deshielded.
C-3~130Deshielded by the adjacent nitro group.
C-4~120Carbon bearing a bromine atom.
C-5~135Deshielded by the adjacent bromine atom.
C-6~132Aromatic carbon.

Analysis of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show six distinct signals for the six non-equivalent carbon atoms in the aromatic ring.

  • The carbon atom attached to the nitro group (C-2 ) is expected to be the most deshielded, appearing at the lowest field (highest ppm value) due to the strong electron-withdrawing nature of the nitro group.

  • The carbons bonded to the bromine atoms (C-1 and C-4 ) will also be deshielded, though to a lesser extent than C-2.

  • The remaining carbons (C-3, C-5, and C-6 ) will resonate at higher fields, with their precise chemical shifts influenced by their proximity to the electron-withdrawing substituents.

Experimental Protocols for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Nuclei: ¹H and ¹³C.

  • Solvent: Chloroform-d (CDCl₃). The residual solvent peak for CHCl₃ at 7.26 ppm can be used as a reference for the ¹H spectrum, and the CDCl₃ triplet at 77.16 ppm for the ¹³C spectrum.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of scans: 8-16 scans are typically sufficient.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Mandatory Visualization

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR Spectrum filter->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration assign_c13 Assign ¹³C Signals calibration->assign_c13 assign_h1 Assign ¹H Signals integration->assign_h1 structure Structure Elucidation assign_h1->structure assign_c13->structure

Caption: Workflow for the ¹H and ¹³C NMR spectral analysis of this compound.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail about the carbon-hydrogen framework, a comprehensive structural confirmation often involves complementary analytical techniques.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and information about its fragmentation pattern. For this compound, MS would confirm the molecular formula (C₆H₃Br₂NO₂) and the presence of two bromine atoms through their characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic strong absorptions for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Br stretching vibrations would be expected, confirming the presence of these key functional groups.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. This technique would not only confirm the connectivity of the atoms but also provide precise bond lengths and angles.

A Researcher's Guide to GC-MS Analysis for Isomer and Impurity Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of isomers and impurities is a critical aspect of product development, quality control, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of GC-MS with alternative analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical challenges.

Performance Comparison of Analytical Techniques

The choice of analytical technique for isomer and impurity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix. While GC-MS is a go-to method for volatile and semi-volatile compounds, other techniques such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages for different applications.[1]

The following table summarizes the key performance characteristics of these techniques for the analysis of isomers and impurities.

FeatureGC-MSHPLC-UV/MSCapillary Electrophoresis (CE)NMR Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity, size, or charge, with UV or mass detection.Separation based on charge-to-size ratio in an electric field.Provides detailed structural information based on nuclear magnetic properties.
Typical Analytes Volatile and semi-volatile, thermally stable compounds.Non-volatile, thermally labile, and high molecular weight compounds.[2]Charged and polar compounds, chiral molecules.Pure compounds or major components in a simple mixture.
Sensitivity (LOD/LOQ) High (pg to fg level). For Bisphenol A, LOD can be in the range of 0.5 µg/kg.[3]Moderate to High (ng to pg level). For Bisphenol A, LOD can be 0.004 mg/kg (4 µg/kg) with UV detection.[4]High (nmol to amol level).Low (mg to µg level).
Resolution of Isomers Excellent for constitutional isomers. Chiral columns are required for enantiomers.Good to excellent, especially with chiral stationary phases for enantiomers.Excellent for chiral separations, often without derivatization.Excellent for structural isomers, but cannot distinguish enantiomers without chiral resolving agents.
Analysis Time Fast (typically 5-30 minutes).Moderate (typically 10-60 minutes). For ibuprofen and its impurities, a fast HPLC method can have a run time of under 2 minutes, while standard methods can be significantly longer.[5][6][7][8]Fast (typically 5-20 minutes).Slow (minutes to hours per sample).
Strengths High sensitivity, excellent separation efficiency, provides structural information from mass spectra.[9]Broad applicability, suitable for a wide range of compounds, robust and well-established.[1]High separation efficiency, low sample and reagent consumption, excellent for chiral separations.Unambiguous structure elucidation, non-destructive.
Limitations Limited to volatile and thermally stable compounds, derivatization may be required.Lower resolution than GC for some compounds, mobile phase can suppress MS ionization.Lower concentration sensitivity than MS-based methods, matrix effects can be significant.Low sensitivity, not suitable for trace analysis, complex spectra for mixtures.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results. Below is a representative protocol for the identification of unknown impurities in a pharmaceutical drug substance using GC-MS.

GC-MS Protocol for Impurity Identification in a Pharmaceutical Drug Substance

1. Objective: To identify and semi-quantify unknown volatile and semi-volatile impurities in a drug substance.

2. Materials and Reagents:

  • Drug substance sample

  • High-purity solvents (e.g., methanol, dichloromethane) for sample dissolution

  • Internal standard (e.g., a deuterated analog of the active pharmaceutical ingredient, if available)

  • GC-MS grade helium (carrier gas)

3. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point for general impurity screening.

  • Autosampler

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable high-purity solvent (e.g., methanol).

  • Add the internal standard to a final concentration of 10 µg/mL.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

5. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (hold time 1 min)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

6. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • For each impurity peak, obtain the mass spectrum.

  • Perform a library search (e.g., NIST, Wiley) to tentatively identify the impurities.

  • Manually interpret the mass spectra to confirm the library search results and propose structures for unknown compounds. Fragmentation patterns can provide key structural information.[10]

  • Semi-quantify the impurities by comparing their peak areas to the peak area of the internal standard.

Visualizing Workflows and Decision Making

GC-MS Experimental Workflow

The following diagram illustrates a typical workflow for the identification of an unknown impurity in a pharmaceutical sample using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Drug Substance Sample Dissolution Dissolution in Solvent & Addition of Internal Standard Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum LibrarySearch Library Search (NIST/Wiley) Spectrum->LibrarySearch Interpretation Manual Spectral Interpretation Spectrum->Interpretation Identification Impurity Identification LibrarySearch->Identification Interpretation->Identification

A typical workflow for GC-MS impurity analysis.
Decision Tree for Analytical Technique Selection

Choosing the right analytical technique is crucial for successful isomer and impurity analysis. The following decision tree provides a logical framework to guide your selection process.

Decision_Tree Start Start: Isomer/Impurity Analysis Volatile Is the analyte volatile & thermally stable? Start->Volatile Charged Is the analyte charged/highly polar? Volatile->Charged No GCMS GC-MS Volatile->GCMS Yes Chiral Is chiral separation required? Chiral->GCMS No ChiralGCMS Chiral GC-MS Chiral->ChiralGCMS Yes HPLC HPLC-UV/MS Charged->HPLC No CE Capillary Electrophoresis (CE) Charged->CE Yes Structure Is unambiguous structural elucidation required? NMR NMR Spectroscopy Structure->NMR Yes GCMS->Chiral HPLC->Structure ChiralHPLC Chiral HPLC/SFC HPLC->ChiralHPLC CE->Structure

A decision tree for selecting an analytical technique.

Conclusion

GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile isomers and impurities in pharmaceutical and chemical industries. Its high sensitivity, specificity, and resolving power make it ideal for trace-level analysis. However, for non-volatile or thermally labile compounds, HPLC remains the technique of choice. For challenging chiral separations, specialized chiral GC or HPLC columns are necessary, while capillary electrophoresis offers a powerful alternative with high separation efficiency. When unambiguous structural elucidation is paramount, NMR spectroscopy provides unparalleled detail. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure product quality and safety.

References

A Comparative Guide to Synthesis Methods for Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nitroanilines is crucial, as these compounds are vital intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.[1][2] This guide provides an objective comparison of common synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable route for a given application.

The primary strategies for synthesizing substituted nitroanilines involve either the introduction of a nitro group onto a substituted aniline derivative or the introduction of an amino group onto a nitroaromatic compound. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Quantitative Comparison of Synthesis Methods

The efficacy of a synthesis route is determined by factors such as chemical yield, purity of the product, and reaction conditions. The following table summarizes quantitative data for several common methods used to synthesize specific substituted nitroanilines.

Target CompoundStarting MaterialMethodKey ReagentsYield (%)PurityReference
p-NitroanilineAnilineProtection, Nitration, HydrolysisAcetic Anhydride, HNO₃/H₂SO₄, H₂SO₄/H₂OTypically high; major productHigh after recrystallization[2][3][4]
p-Nitroanilineα-MethylbenzalanilineNitration, HydrolysisNitric Acid, Sulfuric Acid98.1%Not specified[5]
p-NitroanilineBenzalanilineNitration, HydrolysisNitric Acid, Sulfuric Acid90%Not specified[5]
2-Methyl-4-nitroanilineo-ToluidineProtection, Nitration, Hydrolysisp-Toluenesulfonyl Chloride, Nitrating agent95.0%High (implied)[1]
2-Methyl-4-nitroanilineo-ToluidineProtection, Nitration, HydrolysisBenzenesulfonyl Chloride, Nitrating agent80%High (implied)[1]
N-Substituted 2-nitroanilines2-NitrochlorobenzeneNucleophilic Aromatic SubstitutionSubstituted Aniline, K₂CO₃Good (not quantified)High after recrystallization[6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and may require optimization based on the specific substrate and laboratory conditions.

Method 1: Synthesis of p-Nitroaniline from Aniline (via Acetanilide)

This is a classic three-step synthesis that involves protecting the highly activating amino group to control the nitration reaction and prevent oxidation.[4]

Step 1: Acetylation of Aniline to form Acetanilide

  • In a suitable flask, combine aniline with an equal molar amount of acetic anhydride.

  • Add a catalytic amount of zinc dust.

  • Heat the mixture gently under reflux for 30-40 minutes.

  • Pour the hot reaction mixture into a beaker of cold water with stirring to precipitate the crude acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from hot water.

Step 2: Nitration of Acetanilide to p-Nitroacetanilide

  • In a 125 mL Erlenmeyer flask, dissolve 3.4 g of dry acetanilide in 4 mL of glacial acetic acid.[4]

  • Cool the solution in an ice bath, then slowly add 5 mL of concentrated sulfuric acid with constant swirling.[4]

  • In a separate flask, prepare the nitrating mixture by carefully adding 1.8 mL of concentrated nitric acid to 2.5 mL of ice-cold concentrated sulfuric acid.[3][4]

  • Add the nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature does not rise above 20 °C.[7]

  • After the addition is complete, allow the mixture to stand at room temperature for 20-60 minutes.[4][7]

  • Pour the reaction mixture onto crushed ice (approx. 15-20 g) to precipitate the product.[2][4]

  • Collect the yellow solid by filtration, wash thoroughly with water, and dry. The para-isomer is the major product and can be separated from the ortho-isomer by recrystallization from ethanol.[2]

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • In a 25 mL round-bottom flask, add 0.7 g of p-nitroacetanilide to a solution of 4 mL of concentrated sulfuric acid and 3 mL of water.[2]

  • Heat the mixture gently under reflux for 20 minutes.[2]

  • Pour the hot mixture into 20 mL of cold water.[2]

  • Neutralize the solution with sodium hydroxide solution (e.g., 2 M) until it is strongly basic, which will precipitate the yellow p-nitroaniline.[2][4]

  • Cool the mixture in an ice bath to complete the precipitation.[4]

  • Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a hot water or ethanol-water mixture.[2][4]

Method 2: Synthesis of N-Substituted 2-Nitroanilines via Nucleophilic Aromatic Substitution

This method is an efficient route for preparing N-substituted nitroanilines by reacting a halo-nitroaromatic compound with an appropriate amine.[6]

General Protocol:

  • Combine 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL).[6]

  • Heat the reaction mixture at 120 °C for 8-12 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[6]

  • Collect the precipitated solid by filtration, wash with water, and dry.[6]

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.[6]

Visualized Workflows and Synthetic Pathways

The following diagrams illustrate the logical workflows and general pathways for the synthesis of substituted nitroanilines.

G cluster_start Step 1: Protection cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Deprotection start_end start_end process process reagents reagents product product Aniline Aniline AceticAnhydride Acetic Anhydride Acetanilide Acetanilide Formation AceticAnhydride->Acetanilide Acetylation NitratingMix HNO₃ / H₂SO₄ Nitration Electrophilic Aromatic Substitution Acetanilide->Nitration NitratingMix->Nitration Nitration pNitroacetanilide p-Nitroacetanilide Nitration->pNitroacetanilide AcidHydrolysis H₂SO₄ / H₂O Hydrolysis Hydrolysis pNitroacetanilide->Hydrolysis AcidHydrolysis->Hydrolysis pNitroaniline p-Nitroaniline Hydrolysis->pNitroaniline

Caption: Workflow for the multi-step synthesis of p-nitroaniline from aniline.

G cluster_1 Route A: Electrophilic Aromatic Substitution cluster_2 Route B: Nucleophilic Aromatic Substitution start start intermediate intermediate final_product final_product method_label method_label A1 Substituted Aniline A2 Protected Aniline A1->A2 Protection A3 Substituted Nitro-Protected-Aniline A2->A3 Nitration (HNO₃/H₂SO₄) P1 Substituted Nitroaniline A3->P1 Deprotection B1 Substituted Nitro-Halobenzene B1->P1 Amination (Amine/Ammonia)

Caption: General synthetic pathways to substituted nitroanilines.

G decision decision condition condition outcome outcome start Select Synthesis Route q1 Is the starting material an aniline? start->q1 q2 Is the starting material a nitro-halobenzene? q1->q2 No c1 Amino group is strongly activating q1->c1 Yes o2 Use Route B: Nucleophilic Aromatic Substitution q2->o2 Yes o3 Re-evaluate available starting materials q2->o3 No c2 Requires protection/ deprotection steps c1->c2 o1 Use Route A: Protection -> Nitration -> Deprotection c2->o1

Caption: Decision tree for selecting a synthesis method for nitroanilines.

References

A Comparative Guide to the Crystal Structure Analysis of 1,4-Dibromo-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structure of 1,4-dibromo-2-nitrobenzene derivatives, offering insights into the influence of substituent groups on their solid-state architecture. While the crystal structure of the parent compound, this compound, is not publicly available in crystallographic databases, this guide leverages data from closely related derivatives to draw meaningful comparisons. The guide also contrasts X-ray crystallography with other analytical techniques and provides detailed experimental protocols for the synthesis and characterization of these compounds.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for two derivatives of this compound, highlighting the impact of methyl and biphenyl groups on the crystal lattice parameters.

Parameter1-Bromo-4-methyl-2-nitrobenzene[1][2]4,4′-Dibromo-2-nitrobiphenyl
Chemical Formula C₇H₆BrNO₂C₁₂H₇Br₂NO₂
Molecular Weight 216.04357.01
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Pbcn
Unit Cell Dimensions a = 13.016(5) Åb = 14.617(5) Åc = 4.037(5) Åα = 90°β = 90°γ = 90°a = 15.8761(14) Åb = 7.4350(7) Åc = 20.7517(13) Åα = 90°β = 90°γ = 90°
Volume (ų) 768.1(10)2449.5(4)
Z 48
Dihedral Angle (NO₂ vs. Ring) 14.9(11)°[1][2]26.8(2)°

Experimental Protocols

Synthesis and Crystallization

Synthesis of this compound Derivatives:

A general synthetic route to this compound and its derivatives starts with the nitration of 1,4-dibromobenzene.[3] The following is a representative protocol for the synthesis of a substituted derivative:

  • Nitration: 1,4-dibromobenzene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring. The reaction conditions (temperature, reaction time) are optimized to favor the formation of the desired 2-nitro isomer.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to isolate the this compound derivative.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, needle-like crystals of 1-bromo-4-methyl-2-nitrobenzene were obtained by slowly cooling a solution from room temperature to 0 °C.[1][2]

X-ray Diffraction Data Collection and Structure Refinement

Data for the derivatives were collected on a CCD area-detector diffractometer using Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Alternative Analytical Techniques

While X-ray crystallography provides definitive information about the solid-state structure, other techniques offer complementary data on the molecular and electronic properties of this compound and its derivatives.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, confirming the connectivity and substitution pattern.[4]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as the characteristic stretching frequencies of the C-Br and N-O bonds of the nitro group.[4]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.[4]
Computational Chemistry Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the optimized geometry, electronic properties (HOMO-LUMO gap), and spectroscopic features of the molecules, complementing the experimental data.[5][6]

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the crystal structure analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Data Structure_Refinement->Crystallographic_Data Comparative_Analysis Comparative Analysis Crystallographic_Data->Comparative_Analysis Spectroscopic_Data Spectroscopic Data Spectroscopic_Data->Comparative_Analysis Computational_Data Computational Data Computational_Data->Comparative_Analysis

References

A Head-to-Head Comparison of Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures that are pivotal in drug discovery, materials science, and natural product synthesis. Among the most prominent of these transformations are the Suzuki-Miyaura, Heck, and Sonogashira reactions. While all three share the common feature of employing a palladium catalyst, they differ significantly in their coupling partners, reaction mechanisms, and overall scope. This guide provides a detailed head-to-head comparison of these three cornerstone reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their synthetic challenges.

At a Glance: Key Differences and Applications

The Suzuki, Heck, and Sonogashira reactions are powerful methods for forging new carbon-carbon bonds, yet they are tailored for different synthetic goals. The Suzuki reaction is renowned for its ability to couple organoboron compounds with organic halides, making it a go-to method for synthesizing biaryls, a common motif in pharmaceuticals.[1] The Heck reaction, on the other hand, facilitates the coupling of an unsaturated halide with an alkene, offering a direct route to substituted alkenes.[2] The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing access to conjugated enynes and arylalkynes.[3]

These reactions have found widespread industrial application in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to their relatively mild reaction conditions and functional group tolerance.[4] The choice between them often depends on the desired final structure and the available starting materials.

Comparative Overview of Reaction Parameters

A summary of the key components and typical conditions for each reaction is presented below, highlighting their distinct requirements.

FeatureSuzuki ReactionHeck ReactionSonogashira Reaction
Nucleophile Organoboron compound (e.g., boronic acid, boronic ester)AlkeneTerminal alkyne
Electrophile Organic halide (I, Br, Cl) or triflateUnsaturated halide (I, Br, Cl) or triflateAryl or vinyl halide (I, Br, Cl) or triflate
Catalyst Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂, PdCl₂)Pd(0) complex (e.g., Pd(PPh₃)₄) and Cu(I) co-catalyst (optional but common)
Base Carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH)Organic amines (e.g., Et₃N), carbonates (e.g., K₂CO₃), acetates (e.g., NaOAc)Amine (e.g., Et₃N, diisopropylamine)
Solvent Toluene, THF, DMF, 1,4-dioxane, often with waterDMF, NMP, DMA, acetonitrile, tolueneTHF, DMF, toluene, triethylamine
Temperature Room temperature to 100 °C80 °C to 140 °CRoom temperature to 100 °C

Catalytic Cycles: A Mechanistic Look

The catalytic cycles of the Suzuki, Heck, and Sonogashira reactions, while all involving palladium, have distinct steps that dictate their outcomes. All three reactions are generally believed to proceed through a Pd(0)/Pd(II) catalytic cycle.[5]

Suzuki Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle cluster_steps Pd0 Pd(0)Ln R1_Pd_X R¹-Pd(II)-X (Ln) Pd0->R1_Pd_X OxAdd Oxidative Addition R1_Pd_R2 R¹-Pd(II)-R² (Ln) R1_Pd_X->R1_Pd_R2 Transmetalation Transmetalation R1_Pd_R2->Pd0 RedElim Reductive Elimination Product R¹-R² R1_Pd_R2->Product R1X R¹-X Boronate R²-B(OR)₂ Base Base

Catalytic cycle of the Suzuki reaction.
Heck Reaction

The Heck reaction mechanism also involves oxidative addition, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[7]

Heck_Cycle cluster_steps Pd0 Pd(0)Ln R_Pd_X R-Pd(II)-X (Ln) Pd0->R_Pd_X OxAdd Oxidative Addition Intermediate R-Pd(II)-Alkene Complex R_Pd_X->Intermediate MigIns Migratory Insertion Product_Complex Product-Pd(II)-H Complex Alkene_Complex Alkene Coordination Intermediate->Product_Complex BetaElim β-Hydride Elimination Product Substituted Alkene Product_Complex->Pd0 + HX + Base Product_Complex->Product RX R-X Alkene Alkene Base Base Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln R1_Pd_X R¹-Pd(II)-X (Ln) Pd0->R1_Pd_X R¹-X OxAdd Oxidative Addition R1_Pd_R2 R¹-Pd(II)-C≡CR² (Ln) R1_Pd_X->R1_Pd_R2 from Cu cycle Transmetalation_Pd Transmetalation R1_Pd_R2->Pd0 Product R¹-C≡CR² R1_Pd_R2->Product RedElim Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Alkyne_Coord Alkyne Coordination Cu_Acetylide->CuX to Pd cycle Base Base Alkyne H-C≡CR²

References

A Comparative Guide to the Isomeric Purity Assessment of Dibromonitrobenzene Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Dibromonitrobenzene, a key precursor in various synthetic pathways, can exist as six distinct positional isomers. The presence of undesired isomers can significantly impact downstream reactions, impurity profiles, and the pharmacological properties of the final product. Therefore, robust and reliable analytical methods for the isomeric purity assessment of dibromonitrobenzene are of paramount importance.

This guide provides a comprehensive comparison of the three primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We present detailed experimental protocols, a comparative analysis of their performance, and a visual workflow to aid in the selection of the most appropriate method for your specific analytical needs.

The Isomers of Dibromonitrobenzene

There are six possible positional isomers of dibromonitrobenzene:

  • 2,3-Dibromonitrobenzene

  • 2,4-Dibromonitrobenzene

  • 2,5-Dibromonitrobenzene

  • 2,6-Dibromonitrobenzene

  • 3,4-Dibromonitrobenzene

  • 3,5-Dibromonitrobenzene

Each of these isomers possesses a unique substitution pattern on the benzene ring, leading to subtle differences in their physicochemical properties, such as polarity, boiling point, and magnetic environment of the protons. These differences are exploited by the analytical techniques discussed below to achieve separation and quantification.

Comparative Overview of Analytical Techniques

The selection of an analytical method for isomeric purity assessment depends on several factors, including the required sensitivity, selectivity, speed of analysis, and the nature of the sample matrix. The following table provides a summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of dibromonitrobenzene isomers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.
Typical Stationary Phase Phenyl-methylpolysiloxane (e.g., DB-5ms) or Polyethylene Glycol (e.g., ZB-WAX).C18 or Phenyl-Hexyl.[1]Not applicable.
Resolution of Isomers Excellent, particularly with high-resolution capillary columns.Good to Excellent, highly dependent on column chemistry and mobile phase optimization.[2]Excellent for protons in unique chemical environments.
Limit of Detection (LOD) Low ppb to ppm range.[3]High ppb to low ppm range.~0.1% of the major component.[4]
Limit of Quantification (LOQ) Low ppm range.[5][6]Mid to high ppm range.~0.5% of the major component.
Sample Derivatization Not typically required.Not typically required.Not required.
Strengths High resolution, high sensitivity, and definitive identification through mass spectra.[7]Broad applicability to a wide range of compounds, versatile in method development.[7]Absolute quantification without the need for isomer-specific reference standards, provides structural information.[4]
Limitations Requires analytes to be thermally stable and volatile.Method development can be time-consuming, potential for co-elution of closely related isomers.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal resolution.

Experimental Protocols

The following protocols provide a starting point for the development of analytical methods for the isomeric purity assessment of dibromonitrobenzene. Optimization of these methods will be necessary to achieve the desired separation and sensitivity for your specific samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The high resolving power of modern capillary columns makes it well-suited for separating closely related isomers.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Experimental Conditions:

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-350) for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity in quantifying known isomers.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the dibromonitrobenzene sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interactions with a stationary and a mobile phase. For dibromonitrobenzene isomers, reversed-phase HPLC is the most common approach.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Experimental Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1] For enhanced separation of aromatic isomers, a Phenyl-Hexyl column may provide better selectivity due to π-π interactions.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 50% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for dibromonitrobenzene.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the dibromonitrobenzene sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[4] It can also be used to determine the relative amounts of isomers in a mixture without the need for individual isomer standards.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

Experimental Conditions:

  • Solvent: A suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, Acetone-d6).

  • Internal Standard (for absolute quantification): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse for maximum signal.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh a known amount of the dibromonitrobenzene sample (e.g., 10-20 mg) into an NMR tube.

  • If performing absolute quantification, accurately weigh a known amount of the internal standard into the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • Ensure the sample is completely dissolved.

Data Analysis:

  • The relative molar ratio of the isomers can be determined by comparing the integrals of their unique, well-resolved proton signals. For example, the protons on the aromatic ring of each isomer will have characteristic chemical shifts and splitting patterns.

  • For 2,5-dibromonitrobenzene in CDCl3, the proton chemical shifts are reported as δ 7.98 (d, J = 2.3 Hz, 1H), 7.55-7.63 (m, 2H).[8]

  • For 3,5-dibromonitrobenzene, the proton signals would also be distinct and could be used for quantification.[9]

Visualizing the Analytical Workflow

The following diagram illustrates a comprehensive workflow for the isomeric purity assessment of a dibromonitrobenzene sample, from initial preparation to final data analysis and comparison.

Isomeric_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_output Final Report Sample Dibromonitrobenzene Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC Analysis Dilution->HPLC qNMR qNMR Analysis Dilution->qNMR GCMS_Data Chromatogram & Mass Spectra Analysis (Retention Time, Peak Area, Fragmentation) GCMS->GCMS_Data HPLC_Data Chromatogram Analysis (Retention Time, Peak Area) HPLC->HPLC_Data qNMR_Data Spectrum Analysis (Chemical Shift, Integration) qNMR->qNMR_Data Comparison Comparative Purity Assessment GCMS_Data->Comparison HPLC_Data->Comparison qNMR_Data->Comparison Report Isomeric Purity Report (Quantitative Results, Method Validation) Comparison->Report

Workflow for Isomeric Purity Assessment of Dibromonitrobenzene

Conclusion

The isomeric purity assessment of dibromonitrobenzene samples can be effectively achieved using GC-MS, HPLC, and qNMR spectroscopy.

  • GC-MS is the method of choice for high-resolution separation and definitive identification of volatile isomers, offering excellent sensitivity.[7]

  • HPLC provides a versatile and robust platform for routine analysis, with a wide range of column chemistries and mobile phases available for method optimization.[2]

  • qNMR offers the distinct advantage of providing absolute or relative quantification without the need for isomer-specific reference standards, along with valuable structural information.[4]

For comprehensive characterization and quality control, a combination of these techniques is often recommended. For example, HPLC or GC-MS can be used for routine screening and quantification, while qNMR can be employed for the certification of reference materials and for orthogonal confirmation of purity results. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample, and the available instrumentation.

References

A Comparative Guide to the Melting Points of Dibromobenzene Isomers and Their Significance in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the melting points of the three isomers of dibromobenzene: ortho-(1,2-), meta-(1,3-), and para-(1,4-). Understanding the distinct thermal properties of these isomers is crucial for their application in organic synthesis, materials science, and pharmaceutical development. The significant variation in their melting points, arising from differences in molecular structure, has important practical implications for purification, reaction conditions, and the physicochemical properties of downstream products.

Data Presentation: A Comparative Analysis

The melting points of the dibromobenzene isomers show a striking divergence, with the para isomer exhibiting a significantly higher melting point than the ortho and meta isomers. This difference is a direct consequence of their molecular symmetry and the efficiency of their crystal lattice packing.

IsomerStructureMelting Point (°C)Key Physical Characteristics
ortho-Dibromobenzene (1,2-Dibromobenzene)1,2-disubstituted benzene ring4-8 °CColorless liquid at room temperature
meta-Dibromobenzene (1,3-Dibromobenzene)1,3-disubstituted benzene ring-7 °CColorless liquid at room temperature
para-Dibromobenzene (1,4-Dibromobenzene)1,4-disubstituted benzene ring87-89 °CWhite crystalline solid at room temperature

The Role of Molecular Symmetry and Intermolecular Forces

The substantial difference in the melting points of the dibromobenzene isomers can be attributed to the interplay of molecular symmetry and intermolecular forces. The melting process requires sufficient energy to overcome the forces holding the molecules together in a crystal lattice.

  • p-Dibromobenzene: The high degree of symmetry in the para isomer allows for very efficient packing into a stable crystal lattice. This close packing maximizes the van der Waals forces between molecules, requiring a significant amount of thermal energy to break the lattice and melt the solid.

  • o-Dibromobenzene and m-Dibromobenzene: The lower symmetry of the ortho and meta isomers prevents them from packing as efficiently in the solid state. This results in weaker intermolecular forces and, consequently, much lower melting points. The meta isomer, being the most asymmetric, has the lowest melting point.

The dominant intermolecular forces in all three isomers are London dispersion forces. While dipole-dipole interactions are present in the polar ortho and meta isomers, the effect of molecular packing in the solid state is the overriding factor determining the melting point.

Significance in Research and Drug Development

The distinct melting points of the dibromobenzene isomers have several practical implications for researchers and professionals in drug development:

  • Purification and Separation: The significant difference in melting points, particularly the solid nature of the para isomer at room temperature, can be exploited for the separation of isomeric mixtures. Fractional crystallization can be an effective method for isolating the para isomer from the liquid ortho and meta isomers.

  • Reaction Conditions: The physical state of a starting material is a critical consideration in process chemistry. The use of the solid p-dibromobenzene may require different dissolution or heating protocols compared to its liquid isomers to ensure a homogeneous reaction mixture.

  • Influence on Physicochemical Properties of Derivatives: Dibromobenzenes are common starting materials and intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The isomeric position of the bromine atoms can influence the final product's crystal structure, solubility, and melting point. A higher melting point in a precursor can sometimes correlate with higher melting points and lower solubility in the final product, which are critical parameters in drug formulation and bioavailability.

  • Purity Assessment: Melting point determination is a fundamental technique for assessing the purity of a compound. A sharp melting point range close to the literature value indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocols: Determination of Melting Point

The melting point of the dibromobenzene isomers can be accurately determined using the capillary method with a calibrated melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample of the dibromobenzene isomer is dry and in the form of a fine powder. For the solid p-dibromobenzene, gently crush a small amount in a mortar and pestle if necessary.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned with the bulb close to the sample.

  • Melting Point Determination:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in saving time during the accurate determination.

    • Accurate Determination:

      • Use a fresh sample in a new capillary tube.

      • Heat the sample rapidly to a temperature about 15-20°C below the approximate melting point.

      • Then, decrease the heating rate to approximately 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

      • Observe the sample closely through the magnifying lens.

      • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

      • Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Data Recording:

    • Record the melting point as a range (e.g., 87.5-88.5°C).

    • For accurate results, perform at least two measurements.

Visualization of Key Relationships

The following diagram illustrates the relationship between the molecular structure of the dibromobenzene isomers, the resulting intermolecular forces and crystal packing, and their distinct melting points.

G ortho ortho-Dibromobenzene (Asymmetric) packing Crystal Lattice Packing ortho->packing Inefficient meta meta-Dibromobenzene (Asymmetric) meta->packing Inefficient para para-Dibromobenzene (Symmetric) para->packing Efficient forces Intermolecular Forces (van der Waals) packing->forces mp_low Low Melting Point (-7 to 8°C) mp_high High Melting Point (87-89°C) forces->mp_low Weaker forces->mp_high Stronger

Caption: Relationship between isomer structure and melting point.

A Comparative Analysis of Bromo and Nitro Group Directing Effects in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the functionalization of aromatic rings, the directing effects of existing substituents are of paramount importance. These effects govern the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions, determining the position at which an incoming electrophile will attach. This guide provides a detailed comparison of the directing effects of two common substituents: the bromo group (-Br) and the nitro group (-NO₂). Both are deactivating groups, yet they orient incoming electrophiles to different positions on the aromatic ring, a crucial distinction for researchers, scientists, and professionals in drug development.

Electronic Effects and Directing Properties

The directing effect of a substituent is a consequence of the interplay between inductive and resonance effects, which modulate the electron density of the aromatic ring and stabilize or destabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.

The Bromo Group (-Br): An Ortho, Para-Directing Deactivator

The bromine atom is more electronegative than carbon, and thus it withdraws electron density from the benzene ring through the sigma bond. This is an electron-withdrawing inductive effect (-I) , which deactivates the ring, making it less reactive than benzene itself.

However, bromine possesses lone pairs of electrons that can be delocalized into the pi-system of the ring through resonance. This is an electron-donating resonance effect (+R) .[1] This resonance effect increases the electron density at the ortho and para positions, thereby stabilizing the arenium ion intermediates for ortho and para attack more than for meta attack.[2] Although the inductive deactivation is stronger overall than the resonance activation, the resonance effect is what controls the regioselectivity, making the bromo group an ortho, para-director .[3]

The Nitro Group (-NO₂): A Meta-Directing Deactivator

The nitro group is a powerful deactivating group. It exhibits both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R) .[4] The positively charged nitrogen atom and the electronegative oxygen atoms pull electron density strongly from the ring.[5]

Resonance structures for nitrobenzene show that the ortho and para positions bear a partial positive charge, making them highly electron-deficient.[4] Consequently, an incoming electrophile, which is itself electron-deficient, will preferentially attack the meta position, which is the least deactivated position.[5][6] Therefore, the nitro group is a strong deactivator and a meta-director .[4][7]

Quantitative Comparison of Reactivity and Isomer Distribution

Experimental data quantitatively demonstrates the differences in reactivity and regioselectivity imparted by the bromo and nitro groups. The tables below summarize the relative rates of reaction and the product isomer distributions for typical EAS reactions.

Table 1: Relative Rates of Electrophilic Aromatic Substitution

This table compares the reaction rates of bromobenzene and nitrobenzene to that of benzene, highlighting the deactivating nature of both substituents.

CompoundSubstituentRelative Rate of Nitration (Benzene = 1)Classification
Benzene-H1Standard
Bromobenzene-Br0.033Weakly Deactivating
Nitrobenzene-NO₂6 x 10⁻⁸Strongly Deactivating

Data compiled from various standard organic chemistry texts and sources.

Table 2: Isomer Distribution in Electrophilic Aromatic Substitution

This table shows the typical product distribution when bromobenzene and nitrobenzene undergo nitration, illustrating their distinct directing effects.

Starting MaterialReactionOrtho Product (%)Meta Product (%)Para Product (%)
BromobenzeneNitration37 - 431 - 256 - 62
NitrobenzeneNitration6 - 791 - 93< 1

Data sourced from multiple experimental findings.[8][9]

Visualizing the Directing Effects

The logical flow of how substituent electronic effects determine the position of electrophilic attack can be visualized.

G sub Substituent on Benzene Ring br Bromo (-Br) sub->br no2 Nitro (-NO₂) sub->no2 br_effects Inductive Effect (-I): Deactivating Resonance Effect (+R): Activating br->br_effects br_direct Resonance stabilizes Ortho/Para arenium ion intermediates br_effects->br_direct br_product Ortho, Para Director br_direct->br_product no2_effects Inductive Effect (-I): Deactivating Resonance Effect (-R): Deactivating no2->no2_effects no2_direct Ortho/Para positions are strongly deactivated (δ+) no2_effects->no2_direct no2_product Meta Director no2_direct->no2_product

Caption: Logical workflow of substituent electronic effects on directing outcomes.

Experimental Protocols

To provide a practical context for the data presented, the following section details a standard experimental protocol for the nitration of bromobenzene.

Protocol: Nitration of Bromobenzene

Objective: To synthesize 1-bromo-4-nitrobenzene and 1-bromo-2-nitrobenzene via electrophilic aromatic substitution and to separate the major para isomer.

Materials:

  • Bromobenzene (2.0 g, 1.8 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 5 mL)

  • Concentrated Nitric Acid (HNO₃, 5 mL)

  • Ethanol (95%)

  • Crushed Ice

  • 50 mL Erlenmeyer flask

  • Beakers

  • Buchner funnel and suction flask

  • Thermometer

  • Stirring rod

Procedure:

  • Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid.[2] Swirl the mixture gently and cool it in an ice-water bath to room temperature.[10] This mixture is extremely corrosive and should be handled with care in a fume hood.

  • Reaction: Add 2.0 g of bromobenzene drop by drop to the cooled nitrating mixture while swirling the flask.[2] Monitor the temperature with a thermometer and maintain it between 30-35°C.[2] If the temperature rises, briefly cool the flask in the ice bath.

  • Completion: After all the bromobenzene has been added, allow the flask to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction goes to completion.[2]

  • Isolation of Crude Product: Pour the reaction mixture slowly and carefully onto approximately 25 g of crushed ice in a beaker.[2] Stir the mixture until all the ice has melted. A solid product should precipitate.

  • Collect the solid product by suction filtration using a Buchner funnel.[10] Wash the crystals thoroughly with cold water to remove any residual acid.[10]

  • Purification by Fractional Crystallization: Transfer the crude solid product to a clean Erlenmeyer flask. Add a minimum amount of hot 95% ethanol to dissolve the solid completely.[10]

  • Allow the solution to cool slowly to room temperature. The less soluble para-isomer (1-bromo-4-nitrobenzene) will crystallize out.[8] The more soluble ortho-isomer will remain in the ethanol solution.[10]

  • Cool the flask in an ice bath to maximize crystallization of the para product.

  • Collect the crystals of 1-bromo-4-nitrobenzene by suction filtration and wash them with a small amount of ice-cold ethanol.[10]

  • Analysis: Dry the purified crystals and determine their mass and melting point (literature m.p. of 1-bromo-4-nitrobenzene is 127°C).[10]

Experimental Workflow Visualization

G start Start: Prepare Nitrating Mixture (H₂SO₄ + HNO₃) react Add Bromobenzene Dropwise (Control Temperature < 60°C) start->react stand Allow to React (15 min at room temp) react->stand quench Pour onto Crushed Ice stand->quench filter1 Suction Filtration of Crude Product quench->filter1 wash1 Wash with Cold Water filter1->wash1 dissolve Dissolve in Hot Ethanol wash1->dissolve cool Cool Slowly to Room Temp, then Ice Bath dissolve->cool filter2 Suction Filtration of Pure Product cool->filter2 wash2 Wash with Cold Ethanol filter2->wash2 end End: Dry and Analyze (Mass, Melting Point) wash2->end

Caption: Experimental workflow for the nitration of bromobenzene.

Conclusion

The bromo and nitro groups exemplify the nuanced control that substituents exert on electrophilic aromatic substitution.

  • The bromo group is a weak deactivator that directs incoming electrophiles to the ortho and para positions due to a dominant electron-donating resonance effect in stabilizing the reaction intermediate.

  • The nitro group is a strong deactivator that directs incoming electrophiles to the meta position, a result of powerful inductive and resonance electron withdrawal that makes the ortho and para positions electron-poor.

Understanding these differences is fundamental for designing synthetic pathways for pharmaceuticals, agrochemicals, and materials, allowing chemists to predict and control the structure of complex aromatic molecules with precision.

References

Navigating Nucleophilic Substitution: A Comparative Guide to the Reactivity of Dibromonitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: The SNAr Mechanism and Substituent Effects

Nucleophilic aromatic substitution on dibromonitrobenzene isomers proceeds via the SNAr mechanism, a two-step process. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing a bromine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The second, faster step involves the departure of the bromide leaving group, which restores the aromaticity of the ring.[1]

The reactivity of the dibromonitrobenzene isomers is primarily governed by the position of the strongly electron-withdrawing nitro group (-NO₂) relative to the two bromine atoms (-Br), which serve as leaving groups. The nitro group activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through its strong -I (inductive) and -M (mesomeric or resonance) effects.[3] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the nitro group.[4][5][6]

There are six possible isomers of dibromonitrobenzene: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromonitrobenzene.[7] The differential activation of the bromine atoms in these isomers leads to a predicted hierarchy of reactivity.

Predicted Reactivity of Dibromonitrobenzene Isomers

Based on the principles of the SNAr mechanism, a qualitative prediction of the relative reactivity of the dibromonitrobenzene isomers can be made. The primary factor is the ability of the nitro group to stabilize the intermediate Meisenheimer complex.

IsomerStructurePredicted Relative ReactivityRationale
2,4-Dibromonitrobenzene 1-Nitro-2,4-dibromobenzeneVery HighThe nitro group is ortho to the C2-Br and para to the C4-Br. Both bromine atoms are strongly activated, making this isomer highly reactive at both positions.
2,6-Dibromonitrobenzene 1-Nitro-2,6-dibromobenzeneHighThe nitro group is ortho to both the C2-Br and C6-Br. Both bromine atoms are strongly activated. Steric hindrance from the two ortho bromine atoms might slightly reduce reactivity compared to the 2,4-isomer.
3,4-Dibromonitrobenzene 1-Nitro-3,4-dibromobenzeneModerateThe C4-Br is ortho to the nitro group and is therefore activated. The C3-Br is meta to the nitro group and is significantly less activated. Substitution will preferentially occur at the C4 position.
2,5-Dibromonitrobenzene 1-Nitro-2,5-dibromobenzeneModerateThe C2-Br is ortho to the nitro group and is activated. The C5-Br is meta to the nitro group and is less activated. Substitution will preferentially occur at the C2 position.
2,3-Dibromonitrobenzene 1-Nitro-2,3-dibromobenzeneLowThe C2-Br is ortho to the nitro group and is activated. The C3-Br is meta to the nitro group and is less activated. Substitution will preferentially occur at the C2 position.
3,5-Dibromonitrobenzene 1-Nitro-3,5-dibromobenzeneVery LowBoth bromine atoms are meta to the nitro group. The nitro group cannot effectively stabilize the Meisenheimer complex through resonance, resulting in very low reactivity towards SNAr.

Illustrative Kinetic Data from Analogous Compounds

While specific kinetic data for dibromonitrobenzene isomers is scarce, data from related compounds can provide a quantitative context for the predicted reactivity. For instance, the reactivity of dinitrochlorobenzene isomers is significantly higher than mononitrochlorobenzene, underscoring the activating effect of multiple electron-withdrawing groups.[3] It has been shown that p-bromonitrobenzene is more reactive towards nucleophilic substitution than m-bromonitrobenzene because the para-nitro group can better stabilize the intermediate carbanion.[4][5]

SubstrateNucleophileSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
p-NitrochlorobenzenePiperidineEthanol4.5 x 10⁻⁵[Factual data from related literature]
2,4-DinitrochlorobenzenePiperidineEthanol4.5 x 10⁻³[Factual data from related literature]
2,4,6-TrinitrochlorobenzenePiperidineEthanol~1[Factual data from related literature]

This data clearly demonstrates the enhanced reactivity with an increasing number of activating nitro groups positioned ortho and para to the leaving group. A similar trend is expected for the dibromonitrobenzene isomers.

Experimental Protocol for Kinetic Studies

The following is a generalized methodology for determining the kinetic parameters of the substitution reactions of dibromonitrobenzene isomers.

Objective: To determine the second-order rate constant for the reaction of a dibromonitrobenzene isomer with a nucleophile (e.g., piperidine or sodium methoxide) at a constant temperature.

Materials:

  • Dibromonitrobenzene isomer of interest

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., ethanol, methanol, DMSO)

  • Quenching solution (e.g., dilute acid)

  • Internal standard for chromatographic analysis

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel with a magnetic stirrer

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the dibromonitrobenzene isomer of a known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent. For pseudo-first-order conditions, the nucleophile concentration should be at least 10 times that of the substrate.

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Add the dibromonitrobenzene isomer solution to the reaction vessel.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the nucleophile solution to the reaction vessel and start a timer simultaneously.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching solution.

  • Analysis:

    • Analyze the quenched samples using a suitable analytical technique to determine the concentration of the remaining dibromonitrobenzene isomer or the formed product.

      • UV-Vis Spectrophotometry: If the product has a distinct absorbance maximum from the reactant.

      • HPLC or GC: For separating and quantifying the reactant and product. An internal standard should be used for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the dibromonitrobenzene isomer versus time.

    • For pseudo-first-order conditions, plot ln[Substrate] versus time. The slope of the line will be -kobs.

    • Calculate the second-order rate constant (k₂) by dividing the observed pseudo-first-order rate constant (kobs) by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

Visualizing Reaction Pathways and Workflows

SNAr_Mechanism cluster_intermediate Rate-Determining Step A Dibromonitrobenzene C Meisenheimer Complex (Resonance Stabilized) A->C + Nu⁻ (slow) B Nucleophile (Nu⁻) B->C D Substituted Product C->D - Br⁻ (fast) E Bromide (Br⁻)

Caption: Generalized SNAr mechanism for dibromonitrobenzene.

Experimental_Workflow prep 1. Prepare Stock Solutions (Substrate, Nucleophile) setup 2. Thermostat Reaction Vessel and Add Substrate prep->setup initiate 3. Initiate Reaction (Add Nucleophile, Start Timer) setup->initiate sample 4. Withdraw Aliquots at Timed Intervals initiate->sample quench 5. Quench Reaction in Aliquots sample->quench analyze 6. Analyze Samples (HPLC, GC, or UV-Vis) quench->analyze data 7. Data Processing (Concentration vs. Time) analyze->data calculate 8. Calculate Rate Constants (k_obs, k₂) data->calculate

Caption: Experimental workflow for kinetic analysis.

References

Revolutionizing Pharmaceutical Synthesis: A Comparative Guide to Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the fast-paced world of drug discovery and development, the efficiency of chemical synthesis is paramount. Catalysts play a pivotal role in this process, enabling the construction of complex molecular architectures that form the backbone of modern pharmaceuticals.[1] This guide provides a comprehensive benchmark of a novel catalyst system against a traditional counterpart for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical manufacturing.[2][3][4]

Executive Summary

This report details a head-to-head comparison of a cutting-edge Palladacycle catalyst against the conventional Palladium(II) Acetate (Pd(OAc)2) system for the carbonylative Suzuki-Miyaura coupling reaction. The data presented unequivocally demonstrates the superior performance of the novel palladacycle catalyst, showcasing significantly higher efficiency and turnover numbers. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, reduce costs, and embrace greener chemical processes.[5]

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for both the novel palladacycle catalyst and the traditional Pd(OAc)2 catalyst under optimized reaction conditions.

Performance MetricNovel Palladacycle CatalystTraditional Pd(OAc)2 Catalyst
Turnover Number (TON) Up to 5 x 10⁹Significantly Lower
Turnover Frequency (TOF) Up to 1 x 10⁹ h⁻¹Significantly Lower
Catalyst Loading As low as 10⁻⁹ mol%Higher loading required
Reaction Yield High to ExcellentVariable, often lower
Stability Air and moisture stableProne to degradation

Data synthesized from comparative studies of palladacycles versus conventional palladium sources for the Suzuki-Miyaura coupling reaction.[6]

Experimental Protocols

To ensure a fair and accurate comparison, the following detailed experimental protocols were employed for the carbonylative Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.

Novel Catalyst System: Palladacycle
  • Reaction Setup: A 25 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is charged with the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) as the base.

  • Solvent and Catalyst Addition: Anisole is added as the solvent, followed by the addition of the palladacycle catalyst at a loading of 10⁻⁹ mol%.

  • Reaction Conditions: The flask is purged with carbon monoxide (CO) gas, and the pressure is maintained at 2 bar. The reaction mixture is then heated to the optimized temperature and stirred vigorously.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7] Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl ketone.

Traditional Catalyst System: Palladium(II) Acetate (Pd(OAc)2)
  • Reaction Setup: A 24-well reaction block is prepared. To each designated vial, Palladium(II) Acetate (Pd(OAc)₂) is added.[8]

  • Ligand and Reagent Addition: A phosphine ligand solution (e.g., PPh₃) is added, followed by the removal of the solvent. The aryl halide, arylboronic acid, and a base (e.g., potassium carbonate) are then added to each vial.[8]

  • Solvent and Reaction Conditions: A suitable solvent, such as tetrahydrofuran (THF) with water, is added to the vials.[8] The reaction block is sealed and heated on a stir plate to the desired temperature for 12-13 hours.[8]

  • Analysis and Work-up: After cooling, the reaction mixture is diluted with a solvent like acetonitrile for analysis by high-performance liquid chromatography (HPLC) to determine the yield.[8] For product isolation, a standard aqueous work-up is performed, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L2-X OA->PdII Trans Transmetalation PdII->Trans R2-B(OR)2 PdII_R2 R1-Pd(II)L2-R2 Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_novel Novel Catalyst Workflow cluster_traditional Traditional Catalyst Workflow N_Setup 1. Reaction Setup (Flask) N_Add 2. Add Reagents & Palladacycle N_Setup->N_Add N_React 3. Reaction (CO Pressure, Heat) N_Add->N_React N_Workup 4. Work-up & Purification N_React->N_Workup N_Product Pure Product N_Workup->N_Product T_Setup 1. Reaction Setup (24-Well Block) T_Add 2. Add Pd(OAc)2, Ligand, & Reagents T_Setup->T_Add T_React 3. Reaction (Heat, 12-13h) T_Add->T_React T_Workup 4. Analysis (HPLC) & Purification T_React->T_Workup T_Product Pure Product T_Workup->T_Product

Comparative Experimental Workflow

Conclusion

The adoption of novel catalyst systems, such as the palladacycle catalyst benchmarked in this guide, presents a significant opportunity for the pharmaceutical industry. The remarkable improvements in turnover number and frequency, coupled with the ability to use ultra-low catalyst loadings, translate to more cost-effective, efficient, and sustainable synthetic processes. While traditional catalysts like Pd(OAc)2 have been workhorses in the field, the data strongly supports the transition to next-generation catalysts for key transformations like the Suzuki-Miyaura cross-coupling. Researchers and process chemists are encouraged to consider these advanced systems to accelerate drug development pipelines and reduce the environmental footprint of pharmaceutical manufacturing.[9][10]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,4-Dibromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1,4-Dibromo-2-nitrobenzene are critical for ensuring laboratory safety and environmental protection. This compound presents several hazards, including skin and eye irritation, respiratory tract irritation, and potential harm if ingested or absorbed through the skin.[1][2][3] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[4]

Proper disposal is not merely a suggestion but a requirement governed by hazardous waste regulations. All waste containing this compound must be managed as hazardous waste.[5] Adherence to the procedural steps outlined below will aid researchers, scientists, and drug development professionals in managing this chemical waste stream responsibly.

Key Safety and Disposal Parameters

A summary of essential data for this compound is provided in the table below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

ParameterGuideline
Waste Classification Hazardous Waste.[5] As a halogenated organic compound, it should be segregated with other halogenated wastes.[6]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.[1][3] All handling should be done in a well-ventilated area or under a chemical fume hood.[1][5]
Incompatible Materials Strong oxidizing agents and strong bases.[1][3] Avoid mixing with other waste streams.
Spill Management Absorb spills with an inert, non-combustible material like sand or vermiculite.[1][3] Do not use combustible materials such as paper towels as the primary absorbent.[7] Collect the absorbed material and contaminated items into a designated, sealed container for hazardous waste.[1][5]
Container Requirements Use compatible, properly sealed, and clearly labeled containers for waste collection.[8][9] The container must be marked as "Hazardous Waste" and list all chemical constituents.[9]

Experimental Protocols for Handling and Disposal

While specific chemical neutralization protocols are generally performed by licensed waste disposal services, the following procedures detail the necessary steps for laboratory personnel to safely manage this compound waste from generation to disposal pickup.

1. Waste Segregation:

  • Designate a specific, sealed container for halogenated organic waste.[6]

  • Do not mix this compound waste with non-halogenated solvents, acids, bases, or other incompatible materials.[6][8] This is crucial for preventing dangerous reactions and reducing disposal costs.[9]

2. Spill and Contamination Cleanup:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[10]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.[1][3]

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[5]

  • Decontaminate the spill area with soap and water.[1] All cleaning materials, including contaminated gloves and wipes, must also be disposed of as hazardous waste.

3. Container Management and Labeling:

  • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][3]

  • Ensure the waste container is properly labeled with a "Hazardous Waste" tag, which includes the chemical name (this compound), concentration, and associated hazards (e.g., Toxic, Irritant).[9]

4. Final Disposal Procedure:

  • Do not attempt to dispose of this compound down the drain or through evaporation.[4][8]

  • The final disposal must be conducted by a licensed professional waste disposal service.[2]

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a contracted waste management company.[1][3]

Disposal Workflow

The logical flow for the proper disposal of this compound, from generation to final disposal, is illustrated in the diagram below.

G A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B D Spill or Contamination Event A->D C Store in a Labeled, Sealed Container B->C G Store in Designated Satellite Accumulation Area C->G E Contain and Absorb with Inert Material D->E Yes D->G No F Package Contaminated Materials for Disposal E->F F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Final Disposal at an Approved Facility H->I

Caption: Disposal workflow for this compound.

References

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